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  • Product: N-MethylanthranilicAcid
  • CAS: 1419-68-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-Methylanthranilic Acid: Structure, Properties, and Applications

Abstract N-Methylanthranilic acid, a derivative of anthranilic acid, is a versatile aromatic compound with significant applications across the pharmaceutical, fragrance, and synthetic chemistry sectors. This technical gu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-Methylanthranilic acid, a derivative of anthranilic acid, is a versatile aromatic compound with significant applications across the pharmaceutical, fragrance, and synthetic chemistry sectors. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and spectroscopic profile. It delves into its synthesis and purification methodologies, explores its chemical reactivity, and examines its crucial role as a biosynthetic precursor, particularly in the formation of acridone alkaloids. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this important molecule.

Introduction: The Significance of N-Methylanthranilic Acid

N-Methylanthranilic acid (2-(methylamino)benzoic acid) is an aromatic amino acid characterized by a benzene ring substituted with a carboxylic acid and an N-methylated amino group at ortho positions.[1] This substitution pattern imparts a unique combination of acidic and basic properties, as well as a specific steric and electronic profile that makes it a valuable building block in organic synthesis.[2] Historically, it has been recognized as a naturally occurring compound, found in organisms like Daphnia pulex and Streptomyces, and as a plant metabolite.[1] Its derivatives are key components in the flavor and fragrance industry.[2] In the realm of medicinal chemistry, the anthranilic acid scaffold is a privileged structure, and N-methylation further modulates its biological activity, making it a precursor for various therapeutic agents.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of N-Methylanthranilic acid is essential for its application in research and development.

Chemical Identifiers
IdentifierValue
IUPAC Name 2-(methylamino)benzoic acid[1]
CAS Number 119-68-6[2]
Molecular Formula C₈H₉NO₂[2]
Molecular Weight 151.16 g/mol [1]
InChI InChI=1S/C8H9NO2/c1-9-7-5-3-2-4-6(7)8(10)11/h2-5,9H,1H3,(H,10,11)[1]
SMILES CNC1=CC=CC=C1C(=O)O[1]
Physicochemical Data

N-Methylanthranilic acid typically presents as a brown-greyish crystalline powder.[3] Its solubility and other physical constants are critical for its handling, formulation, and reaction design.

PropertyValueSource
Appearance Brown-greyish crystalline powder[3]
Melting Point 178 - 179 °C[1]
Solubility 0.2 mg/mL in water at 20 °C[1]
pKa Not explicitly found

Note: While a specific pKa value was not located in the search results, its structure as a carboxylic acid and an aromatic amine suggests it will have at least two pKa values.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of N-Methylanthranilic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (DMSO-d₆, 399.65 MHz): The proton NMR spectrum provides distinct signals for the aromatic, amine, and methyl protons.

    • δ 7.82 (d): Aromatic proton ortho to the carboxylic acid group.

    • δ 7.39 (t): Aromatic proton para to the carboxylic acid group.

    • δ 6.69 (d): Aromatic proton ortho to the amino group.

    • δ 6.58 (t): Aromatic proton meta to the carboxylic acid group.

    • δ 2.84 (s): Methyl protons of the N-methyl group.[4]

  • ¹³C NMR: The carbon NMR spectrum confirms the presence of eight distinct carbon environments, including the carbonyl carbon of the carboxylic acid, the six aromatic carbons, and the methyl carbon.

Infrared (IR) Spectroscopy

The FT-IR spectrum of N-Methylanthranilic acid displays characteristic absorption bands corresponding to its functional groups. Key peaks include:

  • A broad O-H stretch from the carboxylic acid.

  • An N-H stretch from the secondary amine.

  • A strong C=O stretch from the carbonyl of the carboxylic acid.

  • C=C stretching bands from the aromatic ring.

  • C-N stretching vibrations.[1][5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of N-Methylanthranilic acid typically shows a molecular ion peak (M⁺) at m/z 151. The fragmentation pattern can provide further structural information, with common losses including the hydroxyl radical (•OH) from the carboxylic acid group and cleavage of the N-methyl group.[1][6]

Synthesis and Purification

The synthesis of N-Methylanthranilic acid is most commonly achieved through the methylation of anthranilic acid.

Synthetic Pathway: Reductive Amination

A prevalent method for the synthesis of N-Methylanthranilic acid involves the reductive amination of anthranilic acid with formaldehyde, followed by reduction.[7]

G Anthranilic_Acid Anthranilic Acid Intermediate Schiff Base Intermediate Anthranilic_Acid->Intermediate + HCHO Formaldehyde Formaldehyde (HCHO) Formaldehyde->Intermediate N_Methylanthranilic_Acid N-Methylanthranilic Acid Intermediate->N_Methylanthranilic_Acid Reducing_Agent Reducing Agent (e.g., H₂/Catalyst) Reducing_Agent->N_Methylanthranilic_Acid Reduction

Caption: Reductive amination pathway for N-Methylanthranilic acid synthesis.

Experimental Protocol: Synthesis from Anthranilic Acid

This protocol is a synthesized representation of common laboratory procedures and should be adapted and optimized based on specific laboratory conditions and safety assessments.

  • Dissolution: In a suitable reaction vessel, dissolve anthranilic acid in a mixture of water and hydrochloric acid with heating.[8]

  • Methylation: Cool the solution and add formaldehyde. The reaction mixture is then subjected to reduction. A common method involves catalytic hydrogenation using a catalyst such as palladium on carbon, under a hydrogen atmosphere.[7]

  • Work-up: After the reaction is complete, the catalyst is removed by filtration. The pH of the filtrate is adjusted to precipitate the N-Methylanthranilic acid.

  • Isolation: The precipitated product is collected by vacuum filtration and washed with cold water.[8]

Purification by Recrystallization

The crude N-Methylanthranilic acid can be purified by recrystallization to obtain a product of high purity.

G Start Crude N-Methylanthranilic Acid Dissolve Dissolve in minimum hot solvent (e.g., Ethanol/Water) Start->Dissolve Hot_Filter Hot Gravity Filtration (if impurities are present) Dissolve->Hot_Filter Cool Slowly cool to room temperature Dissolve->Cool If no solid impurities Hot_Filter->Cool Crystallize Crystals form Cool->Crystallize Ice_Bath Cool in ice bath to maximize yield Crystallize->Ice_Bath Vacuum_Filter Collect crystals by vacuum filtration Ice_Bath->Vacuum_Filter Wash Wash with minimal ice-cold solvent Vacuum_Filter->Wash Dry Dry the purified crystals Wash->Dry End Pure N-Methylanthranilic Acid Dry->End

Caption: Workflow for the purification of N-Methylanthranilic acid via recrystallization.

Experimental Protocol: Recrystallization

  • Solvent Selection: A mixture of ethanol and water is a commonly used solvent system for the recrystallization of N-Methylanthranilic acid.[3]

  • Dissolution: The crude product is dissolved in a minimum amount of the hot solvent mixture.[9]

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated briefly before hot gravity filtration.

  • Crystallization: The hot, clear filtrate is allowed to cool slowly to room temperature, during which crystals of pure N-Methylanthranilic acid will form. The flask is then placed in an ice bath to maximize the yield of crystals.[10]

  • Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of ice-cold solvent, and dried.[9]

Chemical Reactivity and Synthetic Applications

The dual functionality of N-Methylanthranilic acid makes it a versatile reagent in organic synthesis.

  • Esterification: The carboxylic acid group can be readily esterified with alcohols in the presence of an acid catalyst. Methyl N-methylanthranilate, for instance, is an important fragrance compound.[2]

  • Amide Formation: The carboxylic acid can also react with amines to form amides, a key reaction in the synthesis of many pharmaceutical compounds.

  • Reactions of the Amino Group: The secondary amine is nucleophilic and can undergo further alkylation or acylation.

  • Cyclization Reactions: N-Methylanthranilic acid is a precursor for the synthesis of various heterocyclic compounds, such as quinazolinones and benzoxazepines.

Biological Significance and Role in Drug Development

N-Methylanthranilic acid plays a significant role in biological systems and serves as a scaffold for drug design.

Biosynthesis of Acridone Alkaloids

N-Methylanthranilic acid is a key intermediate in the biosynthesis of acridone alkaloids in plants of the Rutaceae family.[11] The biosynthetic pathway involves the following key steps:

  • N-methylation of Anthranilic Acid: The enzyme anthranilate N-methyltransferase catalyzes the methylation of anthranilic acid to form N-Methylanthranilic acid.

  • Activation: N-Methylanthranilic acid is then activated by anthranilate-CoA ligase to form N-methylanthraniloyl-CoA.

  • Condensation and Cyclization: Acridone synthase facilitates the condensation of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA, leading to the formation of the acridone scaffold.[12][13]

G Anthranilic_Acid Anthranilic Acid N_Methylanthranilic_Acid N-Methylanthranilic Acid Anthranilic_Acid->N_Methylanthranilic_Acid Anthranilate N-methyltransferase N_Methylanthraniloyl_CoA N-Methylanthraniloyl-CoA N_Methylanthranilic_Acid->N_Methylanthraniloyl_CoA Anthranilate-CoA ligase Acridone_Scaffold Acridone Scaffold N_Methylanthraniloyl_CoA->Acridone_Scaffold Acridone Synthase + 3 Malonyl-CoA

Caption: Biosynthetic pathway of acridone alkaloids from anthranilic acid.

Precursor in Pharmaceutical Synthesis

The anthranilic acid moiety is found in a variety of drugs, and N-methylation can fine-tune their pharmacological properties. While specific drug examples directly synthesized from N-Methylanthranilic acid are not extensively detailed in the provided search results, its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. It serves as a building block for peptidomimetic drugs and can act as a protease inhibitor.

Safety and Handling

N-Methylanthranilic acid may cause skin, eye, and respiratory tract irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-Methylanthranilic acid is a molecule of considerable interest due to its diverse applications in synthesis, its presence in natural products, and its potential as a scaffold for drug discovery. Its unique chemical structure provides a platform for a wide range of chemical transformations, making it a valuable tool for chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for harnessing its full potential in scientific research and industrial applications.

References

  • Acridone synthase. Grokipedia. Accessed March 10, 2026.
  • An In-Depth Technical Guide to the Natural Sources of Acridone Alkaloids. Benchchem. Accessed March 10, 2026.
  • Baumert A, Maier W, Gröger D. Activation of Anthranilic Acid and N-Methylanthranilic Acid by Cell-free Extracts from Ruta graveolens Tissue Cultures. Planta Med. 1992;58(S1):A694-A695.
  • Acridone synthase. Wikipedia. Accessed March 10, 2026.
  • N-METHYLANTHRANILIC ACID(119-68-6) 1H NMR spectrum. ChemicalBook. Accessed March 10, 2026.
  • N-Methylanthranilic acid. PubChem. Accessed March 10, 2026.
  • Process for preparing pure N-methyl-anthranilic acid methylester.
  • Mori K, Kido Y, Nagasawa H. Cloning and Structure-Function Analyses of Quinolone- and Acridone-producing Novel Type III Polyketide Synthases from Citrus microcarpa. J Biol Chem. 2012;287(22):18334-18344.
  • Austin MB, Bowman ME, Ferrer JL, Schröder J, Noel JP. Expanding the biosynthetic repertoire of plant type III polyketide synthases by altering starter molecule specificity. Proc Natl Acad Sci U S A. 2004;101(34):12845-12850.
  • Recrystallization 2. University of Calgary. Accessed March 10, 2026.
  • Supplementary Information. The Royal Society of Chemistry. Accessed March 10, 2026.
  • Methyl Anthranilate Procedure. Academia.edu. Accessed March 10, 2026.
  • N-METHYLANTHRANILIC ACID(119-68-6) IR Spectrum. ChemicalBook. Accessed March 10, 2026.
  • N-METHYLANTHRANILIC ACID(119-68-6) MS spectrum. ChemicalBook. Accessed March 10, 2026.
  • N-methylanthranilic acid. CymitQuimica. Accessed March 10, 2026.
  • Process for the preparation of methyl n-methylanthranilate.
  • Chem355 Labbook-2020. University of Massachusetts Amherst. Accessed March 10, 2026.
  • o-Chlorobenzoic Acid. Organic Syntheses. Accessed March 10, 2026.
  • Recrystallization.
  • Recrystallization.pdf. University of California, Berkeley. Accessed March 10, 2026.
  • Experiment 2: Recrystallization. University of Toronto. Accessed March 10, 2026.
  • ANTHRANILATE DERIV
  • Milojević, A., & Radulović, N. (2012). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Facta Universitatis, Series: Physics, Chemistry and Technology, 10(2), 121-131.
  • N-METHYLANTHRANILIC ACID. ChemicalBook. Accessed March 10, 2026.
  • Anthranilic acid, n-glycoloyl-n-methyl-. NIST WebBook. Accessed March 10, 2026.
  • A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells.
  • N-methylanthranilic acid (C8H9NO2). PubChemLite. Accessed March 10, 2026.
  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Preprints.org. Accessed March 10, 2026.
  • N-methylanthranilic acid (CHEBI:16394). EMBL-EBI. Accessed March 10, 2026.
  • Anthranilic Acid from Methyl Anthranil
  • Ionization of N-methylanthranilic acid.
  • Interpretation of mass spectra. University of Arizona. Accessed March 10, 2026.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Accessed March 10, 2026.
  • Microspeciation diagram of N-methylanthranilic acid in the aqueous solution.
  • 5 results for N-Methylanthranilic acid. Avantor. Accessed March 10, 2026.

Sources

Exploratory

Advanced Physicochemical Profiling and Synthetic Applications of N-Methylanthranilic Acid (CAS 119-68-6)

Executive Summary In the landscape of rational drug design and molecular probe development, N-Methylanthranilic acid (NMAA) serves as a highly versatile, privileged scaffold. Structurally defined as an ortho-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and molecular probe development, N-Methylanthranilic acid (NMAA) serves as a highly versatile, privileged scaffold. Structurally defined as an ortho-substituted aromatic amino acid, NMAA bridges the gap between simple building blocks and complex pharmacophores. Its unique zwitterionic equilibrium, intrinsic fluorescence, and differential reactivity of its secondary amine and carboxylic acid moieties make it indispensable for synthesizing quinazoline-based kinase inhibitors, acridone alkaloids, and highly sensitive fluorescent bioprobes.

This technical whitepaper provides an in-depth analysis of the physicochemical behavior of NMAA and establishes field-proven, self-validating synthetic protocols for its generation and downstream bioconjugation.

Physicochemical Profiling & Structural Dynamics

To effectively utilize NMAA in synthetic workflows, one must understand its structural dynamics. Unlike simple benzoic acids, NMAA exhibits a complex tautomeric equilibrium heavily influenced by the dielectric constant of the solvent. In aqueous media, it exists predominantly in a zwitterionic state, which severely restricts its solubility. In organic solvents, the un-ionized form prevails, stabilized by a strong intramolecular hydrogen bond between the secondary amine proton and the carbonyl oxygen.

This intramolecular hydrogen bonding is responsible for its characteristic bathochromic and bathofluoric shifts in spectroscopic analysis, making it an excellent extrinsic fluorescent probe for biological assays.

Table 1: Core Physicochemical Data
ParameterValue / Description
IUPAC Name 2-(methylamino)benzoic acid
CAS Registry Number 119-68-6
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Monoisotopic Mass 151.0633 Da
Melting Point 170–179 °C (Decomposes)
pKa 5.34 (at 25 °C)
Aqueous Solubility ~0.2 mg/mL (at 20 °C)
SMILES CNC1=CC=CC=C1C(=O)O

Data corroborated via and.

Synthetic Methodologies: N-Alkylation Workflow

The de novo synthesis of NMAA from anthranilic acid is a fundamental transformation in early-stage drug development. The protocol below utilizes dimethyl sulfate (DMS) as the methylating agent.

Protocol 1: N-Methylation of Anthranilic Acid

Reference Standard adapted from .

Mechanistic Causality: The reaction utilizes 5% NaOH to deprotonate the carboxylic acid, forming a highly water-soluble sodium carboxylate salt. This deprotonation simultaneously increases the electron density and nucleophilicity of the adjacent primary amine. Dimethyl sulfate is then introduced to facilitate an S_N2 nucleophilic attack by the amine. Crucially, the hydrolysis of excess dimethyl sulfate generates sulfuric acid in situ. This acts as a self-neutralizing mechanism: as the pH drops, the carboxylate is protonated back to the free acid. Because NMAA has poor aqueous solubility (~0.2 mg/mL) compared to its sodium salt, the product spontaneously precipitates, driving the reaction equilibrium forward and simplifying isolation.

Step-by-Step Procedure:

  • Preparation: Dissolve 5.0 g (0.036 mol) of anthranilic acid in 13 mL of 5% aqueous NaOH in a 100 mL round-bottom flask. Stir until a clear solution is achieved.

  • Alkylation: Place the flask in an ambient water bath to control mild exotherms. Dropwise, add 1.6 mL (0.070 mol) of dimethyl sulfate over 10 minutes.

  • Propagation: Stir the reaction mixture vigorously at room temperature for 1 hour.

  • Validation (In-Process): The reaction is a self-validating system. The successful formation of NMAA and the concurrent in situ generation of sulfuric acid will cause the target compound to crash out of the solution as a brown-greyish crystalline precipitate.

  • Isolation: Filter the solid precipitate under vacuum. Wash the filter cake thoroughly with ice-cold distilled water to remove residual sodium sulfate and unreacted DMS.

  • Drying: Dry the product under a high vacuum at 40 °C to afford N-methylanthranilic acid. Confirm purity via TLC (DCM:MeOH 9:1); the N-methylated product will exhibit a higher Rf​ value than the starting material due to the loss of one hydrogen-bond donor.

G A Anthranilic Acid (0.036 mol) D Nucleophilic Substitution Stir 1 hr @ RT A->D B 5% NaOH (13 mL) Deprotonation B->A Base C Dimethyl Sulfate (0.070 mol) C->D Methylating Agent E In Situ Acidification & Precipitation D->E Spontaneous F N-Methylanthranilic Acid (Target Scaffold) E->F Filter & Dry

Workflow for the N-methylation of anthranilic acid using dimethyl sulfate.

Advanced Applications: Privileged Scaffolds & Bioconjugation

In medicinal chemistry, NMAA is heavily utilized for the synthesis of 1,4-benzodiazepines and quinazoline derivatives. However, its most elegant application lies in the generation of fluorescent bioprobes . By conjugating NMAA to complex, biologically active alcohols (e.g., menthol for TRPM8 receptors), researchers can track drug-target interactions via fluorescence microscopy.

Because complex natural alcohols are often sensitive to harsh acidic esterification, we employ a mild Steglich Esterification protocol.

Protocol 2: Steglich Esterification for Fluorescent Bioprobes

Methodology supported by findings in .

Mechanistic Causality: Direct esterification of unprotected NMAA is notoriously difficult due to its zwitterionic nature. The Steglich protocol uses N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid into an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a critical nucleophilic catalyst; it attacks the intermediate to form a highly reactive acylpyridinium species. This prevents the undesired intramolecular rearrangement to an N-acylurea and allows the target alcohol to attack efficiently at room temperature, preserving the stereochemistry of the substrate.

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under inert argon, dissolve 1.0 eq of NMAA and 1.0 eq of the target complex alcohol in anhydrous Dichloromethane (DCM).

  • Catalysis: Add 0.1 eq of DMAP to the solution.

  • Coupling: Cool the flask to 0 °C in an ice bath. Slowly add 1.1 eq of DCC dissolved in a minimal amount of anhydrous DCM.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Validation (In-Process): The reaction validates its own progress through the precipitation of dicyclohexylurea (DCU), a white, insoluble byproduct of the DCC coupling. The accumulation of this white solid confirms the activation of the carboxylic acid.

  • Workup: Filter off the precipitated DCU. Wash the organic filtrate sequentially with 5% aqueous NaHCO₃ (to remove unreacted NMAA) and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Pathway NMAA N-Methylanthranilic Acid (Privileged Scaffold) Ester Steglich Esterification (DCC, DMAP) NMAA->Ester Complex Alcohols Amide Amidation / Cyclization (POCl3 or Heat) NMAA->Amide Amines / Acyl Halides Probe Fluorescent Bioprobes (e.g., TRPM8 Targets) Ester->Probe Mild Bioconjugation Drug Quinazoline Derivatives (Kinase Inhibitors) Amide->Drug Scaffold Decoration

Divergent synthetic applications of N-methylanthranilic acid in drug discovery.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67069, N-Methylanthranilic acid." PubChem, 2026. URL:[Link]

  • Mainieri, F., et al. "Synthesis of Sapintoxin D and N-Methylanthranilate-Based Fluorescent Bioprobes." Natural Product Communications, Vol. 2 (4), 2007. URL:[Link]

  • National Institute of Science Communication and Information Resources (NISCAIR). "Synthesis of 4-hydroxy-3-formylideneamino-1H/methyl/phenylquinolin-2-ones." Indian Journal of Chemistry, Vol. 49B, 2010. URL:[Link]

Foundational

The Pivotal Role of N-Methylanthranilic Acid in the Biosynthesis of Acridone Alkaloids

An In-Depth Technical Guide: A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Abstract Acridone alkaloids represent a significant class of heterocyclic compounds, primarily found...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

Acridone alkaloids represent a significant class of heterocyclic compounds, primarily found in the Rutaceae family, and are renowned for their broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The biosynthesis of their characteristic tricyclic acridone scaffold is a fascinating example of plant secondary metabolism, originating from the shikimate pathway.[1] This technical guide provides an in-depth exploration of the acridone alkaloid biosynthetic pathway, with a specific focus on the indispensable role of N-methylanthranilic acid. We will dissect the enzymatic steps that establish N-methylanthranilic acid as the committed precursor, detail the experimental methodologies used to elucidate this pathway, and discuss the implications for metabolic engineering and drug discovery.

Introduction: The Acridone Scaffold and its Precursors

The journey to the complex acridone structure begins with primary metabolism. The shikimate pathway provides the aromatic precursor, chorismate, which is converted to anthranilic acid.[1] While anthranilic acid is a common building block for various metabolites, including tryptophan, its entry into the acridone pathway is dictated by a critical, pathway-specific N-methylation step.[3][4] This initial reaction channels anthranilate away from primary metabolism and commits it to the formation of acridone alkaloids, highlighting a key regulatory branch-point.[5][6] The subsequent steps involve the condensation of this methylated precursor with three molecules of malonyl-CoA, a reaction catalyzed by a type III polyketide synthase, to construct the foundational 1,3-dihydroxy-N-methylacridone core.[7][8][9]

The Biosynthetic Pathway: A Focus on the Central Intermediate

The formation of the acridone core is a multi-step process where N-methylanthranilic acid serves as the lynchpin. The sequence can be understood as three distinct phases: commitment, activation, and cyclization.

Commitment Step: N-Methylation of Anthranilic Acid

The first committed step in acridone alkaloid biosynthesis is the methylation of anthranilic acid to form N-methylanthranilic acid.[3][10] This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:anthranilate N-methyltransferase (ANMT) .

  • Causality: This methylation is fundamentally important because the downstream enzyme, acridone synthase, exhibits strict substrate specificity. It efficiently accepts N-methylanthraniloyl-CoA but not its unmethylated counterpart, anthraniloyl-CoA.[5][6] Therefore, the ANMT-catalyzed reaction acts as a gatekeeper, ensuring that only the correct precursor proceeds toward acridone formation.

The reaction proceeds as follows: Anthranilic Acid + S-adenosyl-L-methionine (SAM) → N-Methylanthranilic Acid + S-adenosyl-L-homocysteine (SAH)

Activation Step: Formation of N-Methylanthraniloyl-CoA

Like many carboxylic acids destined for polyketide synthesis, N-methylanthranilic acid must be activated to its coenzyme A (CoA) thioester. This is accomplished by an anthranilate-CoA ligase (or a similar activating enzyme), which utilizes ATP to catalyze the formation of N-methylanthraniloyl-CoA.[1][10]

  • Causality: The high-energy thioester bond of the CoA derivative provides the necessary chemical energy to drive the subsequent condensation reactions with malonyl-CoA.

Cyclization: Acridone Synthase Action

The activated precursor, N-methylanthraniloyl-CoA, serves as the starter molecule for acridone synthase (ACS) , a type III polyketide synthase.[8][11] ACS catalyzes the sequential, decarboxylative condensation of the starter unit with three molecules of malonyl-CoA. Following the three condensation cycles, the resulting polyketide intermediate undergoes an intramolecular Claisen-type condensation and a final C-N bond closure to form the stable, tricyclic aromatic scaffold of 1,3-dihydroxy-N-methylacridone.[8][12]

The overall reaction catalyzed by ACS is: N-methylanthraniloyl-CoA + 3 Malonyl-CoA → 1,3-dihydroxy-N-methylacridone + 4 CoA + 3 CO₂ [11]

Visualizing the Core Pathway

The following diagram illustrates the central role of N-methylanthranilic acid in channeling precursors from primary metabolism into the acridone alkaloid pathway.

Acridone Alkaloid Biosynthesis cluster_acs Acridone Synthase (ACS) Chorismate Chorismate Anthranilate Anthranilic Acid Chorismate->Anthranilate Anthranilate Synthase N_Methylanthranilate N-Methylanthranilic Acid (Key Intermediate) Anthranilate->N_Methylanthranilate ANMT (Committed Step) Tryptophan Tryptophan Pathway Anthranilate->Tryptophan N_Methylanthraniloyl_CoA N-Methylanthraniloyl-CoA N_Methylanthranilate->N_Methylanthraniloyl_CoA CoA Ligase (Activation) Acridone_Core 1,3-Dihydroxy- N-methylacridone N_Methylanthraniloyl_CoA->Acridone_Core Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Acridone_Core

Caption: The central biosynthetic pathway to the acridone core.

Key Enzymes and Their Properties

Anthranilate N-methyltransferase (ANMT)

ANMT is the branch-point enzyme that directs anthranilate into the acridone pathway.[5] Studies on the enzyme from Ruta graveolens cell cultures have revealed several key characteristics.

  • Substrate Specificity: The recombinant enzyme shows a narrow specificity for anthranilate and does not significantly methylate other related compounds like salicylate or 3- and 4-aminobenzoate.[5][6] This high specificity prevents the wasteful formation of non-productive intermediates and ensures an efficient flux towards acridones.

  • Enzyme Kinetics: The enzyme from R. graveolens cell-free extracts exhibits optimal activity at a pH of 8.2.[3] It does not require Mg²⁺ for activity, and its function is unaffected by the chelating agent EDTA.[3]

  • Gene Expression: In Ruta plants, ANMT expression correlates well with the expression of acridone synthase and the accumulation patterns of acridone alkaloids, particularly in vascular tissues of the flower and root.[5][6]

Property Value/Characteristic Source
Substrates Anthranilic acid, S-adenosyl-L-methionine[3][5]
Product N-Methylanthranilic acid[3]
Optimal pH 8.2[3]
Cofactor Req. None explicitly required (Mg²⁺ independent)[3]
Localization Vascular tissues (flower, root)[5][6]

Table 1: Properties of Anthranilate N-methyltransferase from Ruta graveolens.

Acridone Synthase (ACS)

ACS is a member of the type III polyketide synthase superfamily, which also includes chalcone synthase.[8][13] It functions as a homodimer.[8]

  • Substrate Specificity: As previously noted, the defining feature of ACS is its requirement for N-methylanthraniloyl-CoA as a starter unit.[8] This specificity is the ultimate validation of the critical role of the preceding N-methylation step. While it has a primary function in acridone synthesis, some isoforms can accept other acyl-CoA starters to produce byproducts like quinolones or benzophenones.[8]

  • Catalytic Mechanism: The enzyme active site contains a conserved Cys-His-Asn catalytic triad essential for the polyketide chain elongation process.[8] The reaction involves the sequential addition of three acetate units (from malonyl-CoA) to the starter molecule, followed by a regioselective cyclization that is unique to ACS and results in the tricyclic acridone structure.[8][12]

Experimental Validation: Protocols and Methodologies

The elucidation of this pathway relies on classical biochemical techniques, including precursor feeding studies and enzyme assays. These methods provide direct, verifiable evidence for the proposed biosynthetic steps.

Protocol: Precursor Feeding Study with Labeled Substrates

This protocol is designed to trace the metabolic fate of a potential precursor within a biological system, such as plant cell cultures.

Objective: To determine if anthranilic acid and N-methylanthranilic acid are incorporated into the acridone alkaloid rutacridone in Ruta graveolens cell suspension cultures.[14][15]

Methodology:

  • Culture Preparation: Cultivate Ruta graveolens cell suspensions under standard conditions to the mid-logarithmic growth phase.

  • Precursor Preparation: Prepare sterile stock solutions of radiolabeled precursors, such as [¹⁴COOH]-anthranilic acid or N-methyl-[¹⁴COOH]-anthranilic acid.[16]

  • Feeding: Aseptically administer the labeled precursor to the cell cultures. A control culture should be run in parallel without the labeled precursor.

  • Incubation: Incubate the cultures for a defined period (e.g., 8-24 hours for short-term experiments or several days for accumulation studies).[15][16]

  • Harvesting & Extraction: Harvest the cells by filtration. Extract the total alkaloids from the cell mass using an appropriate organic solvent (e.g., methanol/chloroform).

  • Purification & Separation: Separate the target alkaloid (e.g., rutacridone) from the crude extract using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quantification: Quantify the amount of radioactivity incorporated into the purified rutacridone using liquid scintillation counting.

  • Analysis: Calculate the incorporation rate as a percentage of the total radioactivity fed to the culture. A significant incorporation rate for N-methylanthranilic acid provides strong evidence of its role as a direct precursor.[15]

Visualizing the Precursor Feeding Workflow

Precursor_Feeding_Workflow start Start: R. graveolens Cell Culture feed Administer [14C]-labeled Precursor (e.g., N-Methylanthranilic Acid) start->feed incubate Incubate (e.g., 24h) feed->incubate harvest Harvest Cells & Extract Alkaloids incubate->harvest separate Separate Alkaloids (HPLC / TLC) harvest->separate quantify Quantify Radioactivity in Target Acridone (Scintillation Counting) separate->quantify analyze Calculate % Incorporation Rate quantify->analyze

Caption: Workflow for a radiolabeled precursor feeding experiment.

Protocol: In Vitro Assay for Anthranilate N-methyltransferase (ANMT)

This protocol allows for the direct measurement of ANMT enzyme activity in a cell-free system.[3]

Objective: To quantify the catalytic activity of ANMT from Ruta graveolens cell-free extracts.

Methodology:

  • Enzyme Preparation: Harvest fresh R. graveolens cells and homogenize them in a suitable extraction buffer (e.g., Tris-HCl, pH 8.2, containing stabilizers like polyvinylpyrrolidone and reducing agents like β-mercaptoethanol). Centrifuge the homogenate at high speed (e.g., 20,000 x g) to obtain a clear supernatant (the cell-free extract).

  • Reaction Mixture: Prepare a reaction cocktail in a microcentrifuge tube containing:

    • Cell-free extract (source of enzyme)

    • Anthranilic acid (substrate)

    • S-adenosyl-L-[methyl-¹⁴C]-methionine (labeled methyl donor)

    • Buffer (Tris-HCl, pH 8.2)

  • Initiation & Incubation: Initiate the reaction by adding the cell-free extract. Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time where the reaction is linear (e.g., 30-45 minutes).[3]

  • Termination: Stop the reaction by adding acid (e.g., HCl), which denatures the enzyme.

  • Product Extraction: Extract the radiolabeled product, N-methylanthranilic acid, from the aqueous mixture using an organic solvent like ethyl acetate.

  • Separation & Quantification: Spot the concentrated organic extract onto a TLC plate and develop it using a suitable solvent system to separate the product from unreacted substrates. Scrape the silica corresponding to the N-methylanthranilic acid spot and quantify its radioactivity using a scintillation counter.

  • Analysis: Calculate the enzyme activity based on the amount of labeled product formed per unit time per milligram of protein.

Significance in Drug Development and Metabolic Engineering

Understanding the central role of N-methylanthranilic acid and its associated enzymes opens up significant opportunities for biotechnology and drug development.

  • Metabolic Engineering: The genes for ANMT and ACS are key targets for metabolic engineering.[10] By co-expressing these enzymes in microbial hosts like E. coli, it is possible to create "cell factories" for the de novo synthesis of acridone scaffolds.[10][17] This approach circumvents the slow growth and complex extraction processes associated with plant sources, offering a scalable and sustainable production platform.[18]

  • Combinatorial Biosynthesis: The substrate flexibility of some ACS isoforms can be exploited. By feeding engineered microbes with different N-methylated anthranilic acid analogs, it may be possible to generate novel acridone derivatives with potentially enhanced or new biological activities, accelerating the drug discovery process.

Conclusion

N-methylanthranilic acid is not merely an intermediate in acridone alkaloid biosynthesis; it is the definitive precursor that marks the committed entry into this important metabolic pathway. Its formation, catalyzed by the highly specific enzyme anthranilate N-methyltransferase, serves as a crucial control point that channels primary metabolites into the synthesis of these biologically active compounds. The subsequent activation and condensation of its CoA-ester by acridone synthase, an enzyme that specifically recognizes the N-methyl group, solidifies its indispensable role. The experimental validation through precursor studies and enzyme assays provides a robust framework for understanding this pathway, paving the way for exciting applications in metabolic engineering and the synthesis of novel therapeutic agents.

References

  • Baumert, A., Kuzovkina, I. N., Krauss, G., Hieke, M., & Gröger, D. (1982). Biosynthesis of rutacridone in tissue cultures of Ruta graveolens L. Plant Cell Reports, 1(4), 168–171. [Link]

  • Maier, W., Bohlmann, J., & Matern, U. (1998). Anthranilate N-methyltransferase, a branch-point enzyme of acridone biosynthesis. FEBS Letters, 440(3), 352-356. [Link]

  • PubChem. (n.d.). Acridone alkaloid biosynthesis. PubChem Pathway. Retrieved from [Link]

  • Maier, W., Bohlmann, J., & Matern, U. (1998). Anthranilate N-methyltransferase, a branch-point enzyme of acridone biosynthesis. ResearchGate. Retrieved from [Link]

  • Grokipedia. (n.d.). Acridone synthase. Grokipedia. Retrieved from [Link]

  • PubChem. (n.d.). Acridone alkaloid biosynthesis. PubChem Pathway. Retrieved from [Link]

  • Choi, J. W., et al. (2020). Synthesis of acridone derivatives via heterologous expression of a plant type III polyketide synthase in Escherichia coli. Biotechnology for Biofuels and Bioproducts, 13(1), 46. [Link]

  • Kumar, A., et al. (2021). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Omega, 6(40), 26646–26656. [Link]

  • Girdhar, A., Chawla, A., Jain, S., & Raheja, S. (n.d.). Alkaloids Derived from Anthranilic Acid: Occurrence and Pharmacological Properties of Acridone, Quinazoline, and Quinoline. ResearchGate. Retrieved from [Link]

  • Reisch, J., & Gunaherath, G. M. K. B. (1989). Natural products chemistry. Part 124. Revised structure and synthesis of a new acridone alkaloid, hallacridone from Ruta graveolens tissue cultures. Journal of the Chemical Society, Perkin Transactions 1, 1047-1051. [Link]

  • Leech, M. J., et al. (2020). The scaffold-forming steps of plant alkaloid biosynthesis. Natural Product Reports, 37(10), 1387-1412. [Link]

  • Kumar, A., et al. (2021). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Omega. Retrieved from [Link]

  • Abe, I., & Morita, H. (2010). Structure and function of the chalcone synthase superfamily of plant type III polyketide synthases. Natural Product Reports, 27(6), 809-838. [Link]

  • Reisch, J., & Gunaherath, G. M. K. B. (1989). Natural Products Chemistry. Part 124. Revised Structure and Synthesis of a New Acridone Alkaloid, Hallacridone from Ruta graveolens Tissue Cultures. Journal of the Chemical Society, Perkin Transactions 1, 1047. [Link]

  • ResearchGate. (n.d.). Generation of 9(10H)-Acridone from Anthranilic Acid. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Acridone synthase. Wikipedia. Retrieved from [Link]

  • IUBMB. (n.d.). Acridone Alkaloid Biosynthesis. IUBMB. Retrieved from [Link]

  • Begum, A., Pasha, S. I., & Fatima, S. S. (2019). Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Organic and Medicinal Chemistry International Journal, 9(2). [Link]

  • ResearchGate. (n.d.). Specific accumulation and revised structure of acridone alkaloid glucosides in the tip of transformed roots of Ruta graveolens. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthesis scheme for producing two acridone derivatives in E. coli. ResearchGate. Retrieved from [Link]

  • Baumert, A., Hieke, M., & Gröger, D. (1983). Biosynthesis of rutacridone: the N-methylation step. Planta Medica, 48(7), 142-144. [Link]

  • ResearchGate. (n.d.). Rutacridone-Epoxide, a new Acridone Alkaloid from Ruta graveolens. ResearchGate. Retrieved from [Link]

  • Hashimoto, T., & Yamada, Y. (1994). Metabolic engineering of plant alkaloid biosynthesis. Proceedings of the National Academy of Sciences, 91(25), 11844-11849. [Link]

  • KEGG. (n.d.). KEGG PATHWAY Database. Genome.jp. Retrieved from [Link]

  • Jez, J. M., Ferrer, J. L., Bowman, M. E., Dixon, R. A., & Noel, J. P. (1999). Structure of chalcone synthase and the molecular basis of plant polyketide biosynthesis. Nature Structural Biology, 6(8), 776-784. [Link]

  • Leonard, E., et al. (2009). Opportunities in metabolic engineering to facilitate scalable alkaloid production. Nature Chemical Biology, 5(5), 292-300. [Link]

  • Goossens, A., et al. (2003). Metabolic Engineering of the Alkaloid Biosynthesis in Plants: Functional Genomics Approaches. ResearchGate. Retrieved from [Link]

  • Baumert, A., Hieke, M., & Gröger, D. (1983). Biosynthesis of Rutacridone: The N-Methylation Step. Planta Medica. Retrieved from [Link]

  • Arkat USA. (n.d.). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkat USA. Retrieved from [Link]

  • Yun, D. J., Hashimoto, T., & Yamada, Y. (2003). Metabolic engineering of plants for alkaloid production. Trends in Plant Science, 8(10), 481-488. [Link]

  • Kumar, B. C. (2024). A Review on Synthesis and Biological Activities of Anthranilic Acid Derivatives. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174. [Link]

  • Acheson, R. M., & Bolton, R. G. (1973). Synthesis of some acridines and 9-acridones for spectral studies. Journal of the Chemical Society, Perkin Transactions 1, 650-653. [Link]

  • Allen, C. F. H., & McKee, G. H. W. (1939). Acridone. Organic Syntheses, 19, 6. [Link]

  • Michael, J. P. (2008). Alkaloids Derived from Anthranilic Acid: Quinoline, Acridone, and Quinazoline. In Alkaloids (pp. 1-38). Springer. [Link]

Sources

Exploratory

Solvation Thermodynamics and Physicochemical Profiling of N-Methylanthranilic Acid: A Technical Guide for Drug Development

Executive Summary N-Methylanthranilic acid (2-(methylamino)benzoic acid, CAS 119-68-6) is an amphoteric aromatic amino acid that serves as a critical intermediate in pharmaceutical synthesis, dye manufacturing, and the d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methylanthranilic acid (2-(methylamino)benzoic acid, CAS 119-68-6) is an amphoteric aromatic amino acid that serves as a critical intermediate in pharmaceutical synthesis, dye manufacturing, and the development of bioactive molecules. For drug development professionals and formulation scientists, understanding the solubility profile of this compound across a dielectric continuum—from highly polar aqueous environments to non-polar organic solvents—is paramount. This whitepaper provides an in-depth mechanistic analysis of N-Methylanthranilic acid (N-MAA) solvation, supported by thermodynamic modeling and field-proven experimental workflows.

Mechanistic Causality in Solvation Dynamics

The solubility behavior of N-MAA is fundamentally governed by its dual functional groups: a secondary amine (electron-donating) and a carboxylic acid (electron-withdrawing). This amphoteric nature allows the molecule to exist in multiple tautomeric states, primarily the neutral (unionized) form and the zwitterionic form[1].

Polar Solvents (High Dielectric Constant)

In high dielectric environments such as water or methanol, the zwitterionic form is thermodynamically stabilized via extensive hydrogen bonding and dipole-dipole interactions[1]. However, despite this stabilization, the aqueous solubility of N-MAA remains notably restricted (approximately 0.20 g/L at 20 °C)[2]. The causality behind this low aqueous solubility lies in the hydrophobic bulk of the aromatic ring and the N-methyl group, which creates a significant entropic penalty when forming a solvent cavity in water.

Non-Polar to Moderately Polar Solvents (Low Dielectric Constant)

In lower dielectric media (e.g., toluene, ethyl acetate, ethers), the neutral unionized form predominates. Solvation in these environments is driven by dispersion forces and the disruption of solute-solute intermolecular hydrogen bonds within the crystal lattice. N-MAA exhibits favorable solubility in organic solvents like ethanol and ether[3]. Analogous studies on related anthranilic acid derivatives demonstrate that moderately polar aprotic solvents (like acetone and ethyl acetate) often exhibit the highest solubility capacities due to optimal matching of Hildebrand solubility parameters between the solvent and the solute[4].

SolvationDynamics cluster_Polar Polar Solvents (High Dielectric) cluster_NonPolar Non-Polar Solvents (Low Dielectric) NMAA_Solid N-MAA (Solid State) Strong Intermolecular H-Bonds Zwitterion Zwitterionic Form Predominant NMAA_Solid->Zwitterion Dissolution (Aqueous/Alcohols) Neutral Neutral (Unionized) Form Predominant NMAA_Solid->Neutral Dissolution (Ethers/Toluene) H_Bonding Solute-Solvent Hydrogen Bonding Zwitterion->H_Bonding Solvation Mechanism Zwitterion->Neutral pKa / pH Dependent Equilibrium Dispersion Dispersion Forces & Dipole-Induced Dipole Neutral->Dispersion Solvation Mechanism

Fig 1. Solvation dynamics and tautomeric equilibrium of N-Methylanthranilic acid in diverse solvents.

Quantitative Data & Thermodynamic Modeling

To predict and validate solubility across various stages of drug development, thermodynamic models such as the Modified Apelblat equation and the General Solubility Equation (GSE) are heavily utilized[4][5]. The GSE is particularly valuable in early-stage pharmaceutical profiling, as it accurately relates aqueous solubility to the octanol-water partition coefficient (XLogP) and the melting point of the solid[5].

Table 1: Physicochemical Properties & Baseline Solubility Data
Physicochemical Property / SolventValue / Empirical ObservationSource
Molecular Weight 151.16 g/mol PubChem
Melting Point 170-172 °C (Decomposes)LookChem[2]
pKa (at 25 °C) 5.34LookChem[2]
Aqueous Solubility (20 °C) 0.20 g/LLookChem[2]
XLogP3 (Predicted) 2.0PubChemLite[6]
Polar Solvents (e.g., Ethanol) SolubleCymitQuimica[3]
Non-Polar Solvents (e.g., Ether) SolubleCymitQuimica[3]

Note: The dissolution process of anthranilic acid derivatives is generally spontaneous and endothermic, meaning solubility increases proportionally with a rise in temperature[4].

Experimental Workflows: Self-Validating Systems

To ensure absolute scientific integrity and reproducibility, the following methodologies detail the definitive protocols for determining solubility and ionization constants. These are designed as self-validating systems to eliminate kinetic artifacts.

Protocol 1: Isothermal Saturation Method for Solubility Determination

Causality: Kinetic dissolution assays often suffer from supersaturation artifacts. The isothermal saturation method ensures true thermodynamic equilibrium is reached, providing reliable data for Apelblat or GSE modeling[4].

  • Solute Preparation: Add an excess of N-MAA solid (e.g., >50 mg/mL of expected solubility) to 10 mL of the target solvent (polar or non-polar) in a tightly sealed, jacketed glass vessel.

  • Thermal Equilibration: Submerge the vessel in a thermostatic water bath set precisely to the target temperature (e.g., 298.15 K ± 0.05 K). Agitate continuously using a magnetic stirrer at 500 rpm for 48 hours to ensure complete saturation.

  • Phase Separation: Cease agitation and allow the suspension to settle undisturbed for 12 hours at the constant target temperature. Crucial step: This prevents the entrainment of undissolved micro-particulates into the sample.

  • Isothermal Filtration: Extract a 1.0 mL aliquot of the supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE syringe filter. Pre-warming prevents temperature-drop precipitation during extraction.

  • Quantitation: Dilute the filtrate immediately with the appropriate mobile phase. Quantify the N-MAA concentration via High-Performance Liquid Chromatography (HPLC) using a UV detector (set to approx. 254 nm) or via gravimetric analysis for highly volatile organic solvents[4].

IsothermalWorkflow Step1 1. Solvent & Solute Preparation Step2 2. Thermal Equilibration (48h Agitation) Step1->Step2 Step3 3. Phase Separation (12h Settling) Step2->Step3 Step4 4. Isothermal Filtration (0.22 µm PTFE) Step3->Step4 Step5 5. HPLC/Gravimetric Quantitation Step4->Step5 Step6 6. Thermodynamic Modeling (Apelblat/GSE) Step5->Step6

Fig 2. Step-by-step self-validating workflow for isothermal saturation solubility determination.

Protocol 2: Potentiometric pKa Determination in Mixed Solvents

Causality: Because N-MAA has low aqueous solubility, accurate pKa determination requires co-solvent systems (e.g., methanol-water). The data is then mathematically extrapolated to zero co-solvent concentration (Yasuda-Shedlovsky extrapolation)[1].

  • Calibration: Calibrate a glass electrode using standard buffers at a constant ionic strength (0.15 M KCl) to mimic physiological conditions[1].

  • Titration Setup: Dissolve 2.0 mM of N-MAA in a 50% v/v methanol-water mixture containing 0.15 M KCl.

  • Execution: Titrate with standardized 0.1 M KOH under a continuous nitrogen blanket to prevent atmospheric CO2 absorption, which would skew the pH. Record the pH after each 0.05 mL addition.

  • Data Analysis: Calculate the apparent pKa from the half-equivalence point. Repeat the titration across 30%, 40%, and 60% methanol fractions to extrapolate the true aqueous pKa.

References

  • PubChem. "N-Methylanthranilic acid | C8H9NO2 | CID 67069". National Center for Biotechnology Information. Available at:[Link]

  • LookChem. "Cas 119-68-6, N-METHYLANTHRANILIC ACID". LookChem Database. Available at:[Link]

  • Jain, N., & Yalkowsky, S. H. "Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE)". Journal of Chemical Information and Modeling - ACS Publications. Available at:[Link]

  • PubChemLite. "N-methylanthranilic acid (C8H9NO2)". Université du Luxembourg. Available at:[Link]

  • ResearchGate. "Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling". The Journal of Chemical Thermodynamics. Available at:[Link]

Sources

Foundational

Thermodynamic Stability and Aqueous Solution Dynamics of N-Methylanthranilic Acid: A Technical Guide

Executive Summary N-Methylanthranilic acid (N-MAA) is a critical aromatic amino acid derivative utilized extensively as a synthetic building block, a highly fluorescent probe, and an active pharmaceutical intermediate. U...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methylanthranilic acid (N-MAA) is a critical aromatic amino acid derivative utilized extensively as a synthetic building block, a highly fluorescent probe, and an active pharmaceutical intermediate. Understanding its thermodynamic stability and aqueous solution dynamics is paramount for drug development professionals and analytical chemists. This is particularly crucial because N-MAA frequently emerges as a primary degradation product from moisture-sensitive precursors and undergoes complex zwitterionic shifts depending on the dielectric constant of its environment.

Physicochemical and Thermodynamic Profile

The thermodynamic stability of N-MAA in aqueous solutions is heavily dictated by its ionization state and strong crystal lattice energies. Below is a consolidated physicochemical profile of the compound:

PropertyValueTest Condition / Note
Molecular Weight 151.16 g/mol Standard
Aqueous Solubility 0.20 g/LAt 20 °C [1]
Melting Point 170 - 172 °CDecomposes [1]
pKa1 (Carboxyl) 2.86 ± 0.01Yasuda-Shedlovsky extrapolation [2]
pKa2 (Amino) 4.69 - 5.34Varies by extrapolation vs direct measurement [1][2]
Tautomerization (log10 Kz) 1.31 ± 0.04UV-VIS spectrometry [2]

Aqueous Solution Dynamics: Zwitterionic Equilibria

The thermodynamic behavior of N-MAA is governed by its macroconstants (Ka1, Ka2) and microconstants. According to potentiometric studies utilizing Yasuda-Shedlovsky extrapolation[2], the pKa1 (carboxyl deprotonation) is 2.86, and pKa2 (amino deprotonation) is 4.69.

The tautomerization constant (Kz) defines the equilibrium between the unionized form and the zwitterionic form. For N-MAA, the log10 Kz is 1.31, which is the highest among related anthranilic acid derivatives [2]. This means that at the isoelectric point in an aqueous environment, N-MAA exists almost exclusively in the zwitterionic state. This high zwitterionic character restricts its aqueous solubility (0.20 g/L) due to strong intermolecular crystal lattice energies that must be overcome by hydration enthalpies.

Zwitterion_Equilibrium Cation Cationic N-MAA (Low pH) Zwitterion Zwitterionic N-MAA (Aqueous, pH ~ Isoelectric) Cation->Zwitterion pKa1 ~ 2.86 (-H+) Anion Anionic N-MAA (High pH) Zwitterion->Anion pKa2 ~ 4.69 - 5.34 (-H+) Unionized Unionized N-MAA (Low Dielectric Solvent) Unionized->Zwitterion Tautomerization log10 Kz = 1.31

Fig 1. Protonation and tautomeric equilibria of N-MAA across varying pH and dielectric conditions.

Degradation Pathways & Environmental Stability

N-MAA frequently acts as a terminal or intermediate degradation product in several chemical pathways, making it a vital marker for thermodynamic stability assays:

  • Hydrolytic Generation from NMIA: N-MAA is the primary degradation product of N-Methylisatoic anhydride (NMIA) when exposed to nucleophiles like water. The cyclic anhydride ring of NMIA readily hydrolyzes in protic solvents, making the tracking of N-MAA essential for validating the anhydrous integrity of NMIA storage systems [3].

  • Photolytic Stability: In environmental and agricultural contexts, N-MAA acts as a highly fluorescent intermediate during the UV-A photolysis of the organophosphate pesticide azinphos-methyl (AZM) [4]. Upon further solar irradiation, N-MAA undergoes subsequent degradation into photochemically stable products like aniline. This indicates that while N-MAA is thermodynamically stable in dark aqueous environments, it is highly susceptible to photo-oxidation.

Experimental Methodologies

Protocol 1: Potentiometric Determination of pKa via Yasuda-Shedlovsky Extrapolation

Causality & Logic: Direct aqueous titration of N-MAA is prone to significant error due to its low aqueous solubility (0.20 g/L) [1]. To circumvent this limitation, a co-solvent system—MDM (equal volumes of methanol, dioxane, and acetonitrile)—is used to ensure complete dissolution. The Yasuda-Shedlovsky mathematical model is then applied to extrapolate the true aqueous pKa by plotting the apparent pKa against the inverse dielectric constant of the solvent mixtures [2].

Step-by-Step Methodology:

  • Prepare a 0.01 M solution of N-MAA in varying ratios of MDM-water mixtures.

  • Calibrate the pH-meter using standard buffers adjusted specifically for the dielectric constants of the MDM mixtures.

  • Perform potentiometric titration using a standardized NaOH solution under a nitrogen atmosphere to prevent CO2 absorption.

  • Plot the apparent pKa values against (1/ε) and extrapolate to the dielectric constant of pure water (ε ≈ 78.3) to derive the absolute aqueous pKa.

Protocol 2: Stability-Indicating HPLC Method for N-MAA Tracking

Causality & Logic: To monitor the hydrolytic degradation of precursors into N-MAA, a reverse-phase HPLC method is employed. The addition of 0.1% formic acid to the mobile phase suppresses the ionization of N-MAA's carboxyl group (pKa 2.86), forcing it into a more hydrophobic, unionized/zwitterionic state. This maximizes interaction with the non-polar C18 stationary phase, preventing peak tailing and ensuring baseline resolution from highly polar degradation byproducts [3].

Step-by-Step Methodology:

  • Column Preparation: Equilibrate a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) at 25°C.

  • Mobile Phase: Prepare a gradient system of Solvent A (Water + 0.1% formic acid) and Solvent B (Acetonitrile).

  • Gradient Elution: Start at 95% A / 5% B. Ramp to 5% A / 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor the effluent using a UV-Vis detector at 274 nm or a fluorescence detector (excitation at 337 nm) to specifically isolate the highly fluorescent N-MAA peak.

HPLC_Methodology Prep Sample Prep (Aqueous Buffer) Incubate Thermal Incubation (37°C) Prep->Incubate Quench Reaction Quench (Acetonitrile) Incubate->Quench Inject HPLC Injection (C18 Column) Quench->Inject Detect UV/Fluorescence (274nm / 337nm) Inject->Detect Analyze Data Analysis (Kinetics) Detect->Analyze

Fig 2. Step-by-step experimental workflow for stability-indicating HPLC analysis of N-MAA.

Conclusion

The thermodynamic stability of N-Methylanthranilic acid in aqueous solutions is a delicate balance of its zwitterionic dominance and tautomeric equilibria. Because it exists almost entirely in the zwitterionic state at its isoelectric point, its aqueous solubility remains low. However, its high fluorescence and distinct UV-Vis profile make it an exceptionally reliable marker for tracking the degradation kinetics of pharmaceutical precursors and agricultural chemicals.

References

  • Title: Cas 119-68-6,N-METHYLANTHRANILIC ACID | Source: LookChem | URL: 1

  • Title: Tautomeric and Microscopic Protonation Equilibria of Anthranilic Acid and Its Derivatives | Source: ResearchGate | URL: 2

  • Title: Technical Support Center: N-Methylisatoic Anhydride Stability and Handling | Source: BenchChem | URL: 3

  • Title: UV-A photochemistry of the pesticide azinphos-methyl: Generation of the highly fluorescent intermediate N-methylanthranilic acid | Source: ResearchGate | URL: 4

Sources

Exploratory

N-Methylanthranilic Acid (NMA) in Pharmaceutical Chemistry: A Comprehensive Guide to Scaffold Synthesis and Drug Discovery

Executive Summary: The Programmable Pharmacophore In the landscape of pharmaceutical chemistry, N-Methylanthranilic acid (NMA, CAS 119-68-6) is frequently overshadowed by its unmethylated counterpart, anthranilic acid. H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Programmable Pharmacophore

In the landscape of pharmaceutical chemistry, N-Methylanthranilic acid (NMA, CAS 119-68-6) is frequently overshadowed by its unmethylated counterpart, anthranilic acid. However, as a Senior Application Scientist, I approach NMA not merely as a raw material, but as a highly programmable pharmacophore. The strategic presence of the N-methyl group fundamentally alters the molecule's steric profile, nucleophilicity, and photophysical properties.

NMA serves as a keystone precursor for synthesizing privileged heterocyclic scaffolds—including acridones, quinazolinones, and benzoxazepines—while its intrinsic fluorescence makes it an invaluable tool for creating biological probes. This whitepaper deconstructs the chemical rationale behind NMA's utility, provides field-proven methodologies for scaffold synthesis, and outlines the causality behind critical experimental choices.

Chemical Rationale: Why NMA?

The selection of NMA over primary anilines in drug design is driven by three core chemical advantages:

  • Orthogonal Reactivity & Steric Control: The secondary amine in NMA is more nucleophilic than a primary amine due to the electron-donating inductive effect of the methyl group. However, the methyl group provides steric hindrance that effectively prevents unwanted over-alkylation during complex cross-coupling reactions.

  • Umpolung Capability: The synthesis of complex 1,4-benzodiazepine skeletons often requires polarity reversal (Umpolung). NMA allows for N-derivatization (such as N-nitrosation), which is a necessary prerequisite for specific ring-closure mechanisms 1[1].

  • Intrinsic Photophysics: NMA exhibits a strong, bright-blue fluorescence (λmax ~250/333 nm, emission ~436 nm). This "push-pull" electron system (electron-donating amine and electron-withdrawing carboxylate) allows NMA to act simultaneously as a structural building block and a fluorescent tracer 2[2].

Divergent Synthetic Pathways

NMA's bifunctional nature allows it to be channeled into multiple therapeutic pipelines.

NMA_Pathways NMA N-Methylanthranilic Acid (NMA) Acridones Acridone Alkaloids (e.g., Rutacridone) NMA->Acridones Ullmann Condensation + Cyclization Quinazolinones Quinazolinones (Anticancer/Antiviral) NMA->Quinazolinones Cyclocondensation (e.g., with NaOCN) Bioprobes Fluorescent Bioprobes (PKC, SERCA, Malaria) NMA->Bioprobes Amidation / Steglich Esterification Benzodiazepines 1,4-Benzodiazepines (CNS Agents) NMA->Benzodiazepines N-derivatization + Ring Closure

Fig 1: Divergent synthetic pathways of N-Methylanthranilic acid into key pharmaceutical scaffolds.

Acridone Alkaloids (Anticancer Agents)

NMA is the direct biosynthetic and synthetic precursor to acridone alkaloids like Rutacridone, which exhibits potent anticancer properties by inhibiting the PI3K/Akt signaling pathway 3[3]. The N-methyl group is critical here, as it dictates the final 3D conformation of the acridone core, allowing it to intercalate with DNA or bind specific kinase pockets.

Quinazolinones & Benzoxazepines

Through cyclization reactions under alkaline conditions (e.g., with sodium cyanate), NMA yields 1-Methylquinazoline-2,4-dione. This scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antiviral, antidiabetic, and anticonvulsant drugs 4[4].

Fluorescent Bioprobes

Because NMA can be coupled directly with alcohols under Steglich esterification conditions without requiring N-protection, it is used to synthesize fluorescent bioprobes for drug targets like PKC, TRPM8, and SERCA 5[5].

Quantitative Data: Scaffold Comparison

The table below summarizes the quantitative parameters and therapeutic targets of NMA-derived scaffolds.

Scaffold / DerivativePrimary Therapeutic IndicationTypical Synthesis RouteAverage YieldKey NMA Contribution
Rutacridone (Acridone) Anticancer (PI3K/Akt inhibitor)Ullmann Condensation + PPA Cyclization45-60%Provides the N-methylated aromatic core
1-Methylquinazoline-2,4-dione Antiviral / AntidiabeticCyclocondensation with NaOCN70-85%Acts as the bifunctional dielectrophile acceptor
Polyamine-NMA Conjugates Antimalarial (Plasmodium targeting)Amidation with spermine/spermidine65-80%Imparts fluorescence & charge mimicry
Sapintoxin D Analogs PKC Activation (Bioprobe)Steglich Esterification (DCC/DMAP)~40%Enables direct coupling without N-protection

Experimental Protocols & Mechanistic Causality

To ensure scientific integrity, every protocol described below is designed as a self-validating system, allowing researchers to confirm reaction success at the bench without immediate reliance on complex downstream assays.

Protocol A: Synthesis of the Acridone Core via Ullmann Condensation

Acridone_Workflow Step1 Step 1: Ullmann Condensation NMA + Phloroglucinol + Cu Catalyst Step2 Step 2: Intermediate Recovery Isolate Diarylamine Step1->Step2 Step3 Step 3: Intramolecular Cyclization Heat with Polyphosphoric Acid (PPA) Step2->Step3 Step4 Step 4: Purification Chromatography & Recrystallization Step3->Step4 Product Purified Acridone Core Step4->Product

Fig 2: Step-by-step experimental workflow for synthesizing the acridone core from NMA.

Step-by-Step Methodology:

  • Ullmann Condensation: React 1.0 eq of NMA with 1.1 eq of a substituted phloroglucinol derivative in the presence of a copper catalyst (e.g., Cu powder or CuI) in a high-boiling solvent like diphenyl ether.

    • Causality: The copper catalyst is strictly required to lower the activation energy of the aryl-amine cross-coupling. The N-methyl group of NMA prevents the formation of complex tertiary amine byproducts, ensuring a clean diarylamine intermediate 3[3].

  • Intramolecular Cyclization: Isolate the diarylamine intermediate and heat it at 120°C with Polyphosphoric Acid (PPA).

    • Causality: PPA is strategically chosen because it acts as both a solvent and a potent dehydrating agent. It protonates the carboxylic acid, generating an acylium ion equivalent that drives the Friedel-Crafts-type intramolecular acylation to close the central heterocyclic ring.

  • Self-Validation: Monitor the reaction via UV-Vis spectroscopy. The formation of the extended conjugated acridone system will cause a distinct bathochromic (red) shift compared to the NMA starting material.

Protocol B: Synthesis of Fluorescent Polyamine Conjugates (Malaria Targeting)

Step-by-Step Methodology:

  • Amidation: React NMA with a natural polyamine (e.g., spermine or spermidine) using standard peptide coupling agents (EDC/NHS) in anhydrous DMF.

    • Causality: The goal is to mimic the charge distribution of natural polyamines while embedding a fluorophore. NMA is chosen because its small steric footprint and specific charge profile do not perturb the polyamine transporter of Plasmodium falciparum during the asexual cycle within host erythrocytes 2[2].

  • Self-Validation: Spot the crude mixture on a TLC plate and expose it to a 365 nm UV lamp. The successful conjugate will exhibit strong, bright-blue fluorescence (λex ~341 nm, λem ~436 nm). This intrinsic fluorescence allows researchers to visually track the intracellular accumulation of the drug within malaria-infected erythrocytes using fluorescence microscopy without needing secondary fluorescent tagging.

References

  • Benchchem - N-MethylanthranilicAcid | 1419-68-6 URL
  • ACS Publications - Targeting Malaria with Polyamines | Bioconjugate Chemistry URL
  • CORE - Synthesis of Heterocycles from Anthranilic acid and its Derivatives URL
  • ResearchGate - Synthesis of Sapintoxin D and N-Methylanthranilate-Based Fluorescent Bioprobes URL
  • Benchchem - An In-depth Technical Guide to the Physical and Chemical Characteristics of Rutacridone URL

Sources

Foundational

The Biochemical Legacy of N-Methylanthranilic Acid: Discovery, Biosynthesis, and Isolation in Natural Products

Executive Summary N-Methylanthranilic acid (NMA) and its esterified derivatives, such as methyl-N-methylanthranilate (MMA), are pivotal secondary metabolites found predominantly in the essential oils of the Rutaceae fami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methylanthranilic acid (NMA) and its esterified derivatives, such as methyl-N-methylanthranilate (MMA), are pivotal secondary metabolites found predominantly in the essential oils of the Rutaceae family. Historically recognized for their pungent olfactory profiles and roles in plant defense, these compounds have garnered significant attention in modern pharmacognosy for their antinociceptive properties and as precursors to complex acridone and quinolone alkaloids. This whitepaper provides an in-depth technical analysis of the biosynthetic pathways, validated isolation protocols, and quantitative distribution of NMA derivatives in natural products.

Historical Discovery and Biological Significance

The discovery of NMA derivatives dates back to the early 20th-century chemical profiling of citrus essential oils. Researchers identified MMA as the primary volatile component responsible for the characteristic pungency and tingling sensation of mandarin (Citrus reticulata) leaves 1[1].

In biological systems, NMA serves a dual purpose:

  • Ecological Defense : In plants like Choisya ternata (Mexican orange) and Ruta graveolens (common rue), NMA and its esters act as deterrents against herbivores and microbial pathogens 2[2].

  • Pharmacological Potential : In mammalian systems, naturally occurring MMA undergoes rapid enzymatic hydrolysis to yield NMA. This active metabolite exhibits potent, dose-dependent antinociceptive effects, modulating heat-mediated pain pathways and interacting with Transient Receptor Potential (TRP) channels, making it a valuable scaffold for analgesic drug design 3[3].

Biosynthetic Pathways: Diverting Primary Metabolism

The biosynthesis of NMA represents a critical metabolic branch point. In Rutaceae species, the plant must balance the allocation of anthranilic acid between primary metabolism (tryptophan synthesis for growth) and secondary metabolism (alkaloid synthesis for defense) 2[2].

The pathway is initiated by Anthranilate N-methyltransferase , an enzyme that utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to convert anthranilic acid to NMA. This N-methylation is the first pathway-specific, rate-limiting step in the biosynthesis of acridone alkaloids 4[4]. Subsequently, NMA is activated by a CoA ligase to form N-methylanthraniloyl-CoA, which undergoes condensation with malonyl-CoA units via a Type III Polyketide Synthase (Acridone Synthase) to form complex alkaloids like rutacridone 5[5].

Biosynthesis Chorismate Chorismate (Primary Metabolism) Enz1 Anthranilate Synthase Chorismate->Enz1 Anthranilate Anthranilic Acid Enz2 N-Methyltransferase (+ SAM) Anthranilate->Enz2 NMA N-Methylanthranilic Acid (NMA) Enz3 CoA Ligase NMA->Enz3 NMA_CoA N-Methylanthraniloyl-CoA Enz4 Acridone Synthase (Type III PKS) NMA_CoA->Enz4 Enz5 Quinolone Synthase NMA_CoA->Enz5 Acridone Acridone Alkaloids (e.g., Rutacridone) Quinolone Quinolone Alkaloids Enz1->Anthranilate Enz2->NMA Enz3->NMA_CoA Enz4->Acridone Enz5->Quinolone

Biosynthetic pathway of N-Methylanthranilic acid and its downstream alkaloid derivatives.

Quantitative Distribution in Natural Products

The yield of NMA (primarily stored as its methyl ester, MMA) varies significantly across botanical taxa. The table below synthesizes the quantitative distribution of MMA in commercially and scientifically relevant essential oils 6[6].

Source MaterialBotanical TaxonTarget MetaboliteYield / Concentration
Mandarin Peel OilCitrus reticulataMethyl-N-methylanthranilate3,800 – 8,500 ppm
Shima-mikan Peel OilCitrus shima-mikanMethyl-N-methylanthranilate~6,700 ppm
Tangerine Peel OilCitrus tangerinaMethyl-N-methylanthranilate~720 ppm
Orange Peel OilCitrus sinensisMethyl-N-methylanthranilate~200 ppm
Petitgrain MandarinierCitrus reticulata blancoMethyl-N-methylanthranilate4.0% – 55.0%

Experimental Methodology: Isolation and Characterization

To study the pharmacological properties of NMA, researchers must first isolate its naturally abundant precursor, MMA, from plant matrices. The following self-validating protocol details the extraction of MMA from Citrus reticulata leaves, emphasizing the mechanistic causality behind each step 1[7].

Step-by-Step Isolation Protocol
  • Preparation & Steam Distillation :

    • Action : Macerate 500g of fresh Citrus reticulata leaves and subject to steam distillation for 3 hours.

    • Causality : Maceration ruptures the plant's oil glands, increasing surface area. Steam distillation allows for the extraction of volatile organic compounds at temperatures below their boiling points, strictly preventing the thermal degradation of heat-sensitive esters.

  • Liquid-Liquid Partitioning :

    • Action : Extract the aqueous distillate with dichloromethane (DCM) in a separatory funnel. Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ) and concentrate under reduced pressure.

    • Causality : DCM effectively partitions the moderately polar MMA from the aqueous phase. Anhydrous Na2​SO4​ removes residual water that could cause hydrolysis or interfere with downstream chromatographic resolution.

  • Silica Gel Column Chromatography :

    • Action : Load the crude essential oil onto a silica gel column. Elute using a step gradient of Hexane and Ethyl Acetate (95:5 to 80:20).

    • Causality : The non-polar terpene hydrocarbons (e.g., limonene) elute first in hexane. As the polarity of the mobile phase increases, the more polar esterified alkaloid (MMA) is selectively eluted.

  • Thin-Layer Chromatography (TLC) Monitoring :

    • Action : Spot fractions on silica TLC plates. Spray with acetic acid- H2​SO4​ reagent and apply heat.

    • Causality : MMA appears as a transient pink spot. The acidic spray reagent protonates the secondary amine, forming a conjugated, colored intermediate that aids in visually tracking the target compound.

  • System Validation via Spectroscopy :

    • Validation Criteria : The protocol is considered successful and self-validated if High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) yields a dominant peak at m/z 166.0893 ( [M+H]+ ). Furthermore, the 1H NMR spectrum must display a distinct singlet at δ 2.91 ppm, corresponding to the N-methyl protons, and a singlet at δ 3.85 ppm for the methoxy ester group.

Extraction Step1 Raw Plant Material (Citrus reticulata leaves) Step2 Steam Distillation (Isolates Volatiles) Step1->Step2 Step3 Crude Essential Oil Step2->Step3 Step4 Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Step3->Step4 Step5 Fractionation & TLC Analysis (Pink spot with Acetic Acid-H2SO4) Step4->Step5 Step6 NMR & HR-ESI-MS Characterization Step5->Step6 Step7 Pure Methyl-N-methylanthranilate (Hydrolyzes to NMA) Step6->Step7

Step-by-step experimental workflow for the isolation and validation of NMA derivatives.

Conclusion

The historical trajectory of N-Methylanthranilic acid—from a simple pungent constituent in citrus oils to a critical biosynthetic node for complex alkaloids—highlights its profound importance in natural product chemistry. By understanding its biosynthetic regulation and employing rigorous, causality-driven extraction protocols, researchers can continue to exploit NMA and its derivatives for novel applications in pharmacology and agricultural biotechnology.

References

  • Methyl-N-methylanthranilate, a pungent compound from Citrus reticulata Blanco leaves. Taylor & Francis / Journal of Essential Oil Research.[Link]

  • Anthranilate at the interface of tryptophan and specialized metabolite biosynthesis. Frontiers in Plant Science.[Link]

  • From Plant to Chemistry: Sources of Active Opioid Antinociceptive Principles for Medicinal Chemistry and Drug Design. National Institutes of Health (NIH) / PMC.[Link]

  • N-Methylation of Anthranilic Acid to N-Methylanthranilic Acid by Cell-free Extracts of Ruta graveolens Tissue Cultures. National Institutes of Health (NIH) / PubMed.[Link]

  • Opinion of the Scientific Committee on Consumer Safety on methyl-N-methylanthranilate. European Commission.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N-Methylanthranilic Acid (NMA) and MANT Derivatives as Fluorescent Probes in Biochemical Assays

Introduction and Mechanistic Rationale In the landscape of biochemical assay development, selecting the correct fluorescent probe is a delicate balance between signal sensitivity and preserving the native behavior of the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

In the landscape of biochemical assay development, selecting the correct fluorescent probe is a delicate balance between signal sensitivity and preserving the native behavior of the target biomolecule. N-Methylanthranilic acid (NMA) and its active derivative, the N-methylanthraniloyl (MANT) group, serve as highly versatile, low-molecular-weight fluorophores[1].

As a Senior Application Scientist, I frequently recommend NMA/MANT over traditional bulky dyes (like FITC or Alexa Fluor) for two fundamental reasons:

  • Minimal Steric Hindrance: With a molecular weight of approximately 151 Da, the NMA/MANT moiety is small enough to be incorporated into peptide substrates or nucleotide analogs without sterically occluding enzyme active sites[1].

  • Environment-Sensitive Photophysics: MANT is a solvatochromic fluorophore. Its quantum yield is highly sensitive to the local environment; fluorescence increases significantly when the probe transitions from an aqueous solution into a hydrophobic protein binding pocket, making it an ideal reporter for real-time binding assays[2].

This guide details the application of NMA and MANT in two primary workflows: FRET-based enzymatic cleavage assays and real-time GTPase activity monitoring.

Application I: FRET-Based Protease and Glycosidase Assays

NMA is an exceptional Förster Resonance Energy Transfer (FRET) donor when paired with the 2,4-dinitrophenyl (DNP) quencher[3]. The emission spectrum of NMA ( λem​ ~440 nm) perfectly overlaps with the broad absorption spectrum of DNP. This pair is widely used to synthesize intramolecular fluorescence energy transfer (IFET) substrates for Matrix Metalloproteinases (MMPs) and endo- β -N-acetylglucosaminidases (ENGases)[3][4].

Mechanistic Workflow

FRET_Mechanism Sub Intact Substrate NMA (Donor) - DNP (Acceptor) Fluorescence Quenched Cleavage Enzymatic Cleavage Sub->Cleavage Enz Target Enzyme (e.g., MMP / ENGase) Enz->Cleavage Catalysis Prod1 NMA-Fragment Fluorescence Emitted (λem ~440 nm) Cleavage->Prod1 Unquenching Prod2 DNP-Fragment Diffuses Away Cleavage->Prod2

FRET-based enzymatic cleavage workflow utilizing the NMA-DNP donor-acceptor pair.

Protocol 1: Real-Time Kinetic Assay for MMP Activity

This protocol is designed as a self-validating system to ensure that the observed fluorescence strictly correlates with specific enzymatic cleavage.

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM CaCl₂, 0.01% Brij-35. (Causality: CaCl₂ is essential for MMP structural stability, while Brij-35 prevents non-specific adsorption to the microplate).

  • Substrate: Dnp-Pro-Cha-Gly-Cys(Me)-His-Ala-Lys(Nma)-NH₂ (10 µM working stock).

  • Enzyme: Purified MMP (e.g., MMP-2 or MMP-9).

  • Inhibitor: GM6001 (Broad-spectrum MMP inhibitor).

Step-by-Step Methodology:

  • Plate Preparation: In a black, flat-bottom 96-well microplate, set up the following self-validating reaction conditions in triplicate (Total volume: 100 µL/well):

    • Blank (Auto-hydrolysis Control): 90 µL Buffer.

    • Positive Reaction: 80 µL Buffer + 10 µL Enzyme.

    • Specificity Control: 70 µL Buffer + 10 µL Enzyme + 10 µL GM6001 (1 µM final).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind the enzyme active site.

  • Reaction Initiation: Rapidly add 10 µL of the NMA-DNP substrate (1 µM final concentration) to all wells using a multichannel pipette.

  • Kinetic Read: Immediately place the plate in a fluorescence microplate reader. Record fluorescence continuously for 30–60 minutes at 37°C ( λex​ = 340 nm, λem​ = 440 nm).

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Subtract the Blank rate from the Positive Reaction rate. The Specificity Control must yield a rate near zero; otherwise, contaminating proteases are present.

Application II: Nucleotide Binding and GTPase Assays

MANT-substituted nucleotides, such as and MANT-GDP, are indispensable for studying the kinetics of small GTPases (e.g., Ras, Rho) and phosphodiesterases (PDEs)[5][6].

Causality of the Signal: The MANT group is conjugated to the 2' or 3' hydroxyl of the ribose ring. When a GTPase binds MANT-GTP, the fluorophore is shielded from the aqueous solvent and buried in a hydrophobic pocket, causing a sharp increase in fluorescence. Following GTPase-Activating Protein (GAP)-mediated hydrolysis, the resulting MANT-GDP complex undergoes a conformational shift that exposes the fluorophore, leading to a measurable drop in signal[2].

Mechanistic Workflow

GTPase_MANT A Apo-GTPase or GTPase-GDP Complex B GEF-Mediated Exchange + MANT-GTP A->B C GTPase-MANT-GTP Complex High Fluorescence State B->C Binding (Signal ↑) D GAP-Mediated Hydrolysis Intrinsic or Catalyzed C->D E GTPase-MANT-GDP Complex Reduced Fluorescence State D->E Hydrolysis (Signal ↓) E->A Pi Release / Exchange

Real-time monitoring of the GTPase cycle using MANT-GTP fluorescence.

Protocol 2: Real-Time GTPase Hydrolysis Assay

Critical E-E-A-T Caveat: While highly useful, researchers must be aware that the MANT moiety can artificially alter the intrinsic hydrolysis rates of certain GTPases. For example, have shown that MANT-GTP accelerates the intrinsic hydrolysis of Rheb and RhoA, while having little effect on H-Ras[2]. Always validate initial findings with a label-free orthogonal method.

Step-by-Step Methodology:

  • Complex Formation: Incubate 2 µM of the target GTPase (e.g., H-Ras) with 1 µM MANT-GTP in assay buffer (50 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM DTT) at 25°C.

  • Baseline Stabilization: Monitor the fluorescence ( λex​ = 350 nm, λem​ = 440 nm) until the signal plateaus, indicating complete binding and formation of the highly fluorescent GTPase•MANT-GTP complex.

  • Hydrolysis Initiation: Inject a catalytic amount of the corresponding GAP (e.g., 0.1 µM p120GAP) to stimulate hydrolysis.

  • Displacement Control (Self-Validation): In a parallel well, inject 100 µM of unlabeled, native GTP. Causality: The unlabeled GTP will rapidly outcompete MANT-GTP for the active site. The resulting immediate drop in fluorescence proves that the initial signal was due to specific active-site binding, rather than non-specific protein aggregation.

  • Kinetic Analysis: Fit the exponential decay of the fluorescence signal to a first-order kinetic equation to determine the hydrolysis rate constant ( kcat​ ).

Quantitative Data Summaries

Table 1: Photophysical Properties of NMA/MANT Probes

PropertyValueRationale / Experimental Advantage
Molecular Weight ~151 DaMinimizes steric hindrance in active sites compared to bulky dyes[1].
Excitation Max ( λex​ ) 340 - 350 nmCompatible with standard UV/Vis fluorescence plate readers.
Emission Max ( λem​ ) 440 - 450 nmLarge Stokes shift (~100 nm) drastically reduces background scattering.
Environment Sensitivity HighQuantum yield increases in hydrophobic pockets; ideal for binding assays[2].

Table 2: Impact of MANT-Labeling on GTPase Kinetics (Data adapted from real-time NMR kinetic studies validating probe integrity[2])

GTPase SystemNative GTP Hydrolysis RateMANT-GTP Hydrolysis RateKinetic Impact of Probe
H-Ras (Intrinsic)~0.0004 s⁻¹~0.0004 s⁻¹Negligible
RhoA (Intrinsic)~0.0002 s⁻¹~0.0008 s⁻¹~4-fold artificial acceleration
Rheb (Intrinsic)~0.0001 s⁻¹~0.0005 s⁻¹~5-fold artificial acceleration

References

  • Minond, D., et al. "Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases". Methods in Molecular Biology. URL:[Link]

  • Walpole, S., et al. "Illuminating glycoscience: synthetic strategies for FRET-enabled carbohydrate active enzyme probes". RSC Chemical Biology. URL:[Link]

  • Eberth, A., et al. "Real-time NMR Study of Three Small GTPases Reveals That Fluorescent 2′(3′)-O-(N-Methylanthraniloyl)-tagged Nucleotides Alter Hydrolysis and Exchange Kinetics". Journal of Biological Chemistry. URL:[Link]

  • Reinecke, D., et al. "Analysis of Substrate Specificity and Kinetics of Cyclic Nucleotide Phosphodiesterases with N'-Methylanthraniloyl-Substituted Purine and Pyrimidine 3′,5′-Cyclic Monophosphates". PLOS ONE. URL:[Link]

Sources

Application

Application Note: Strategies and Protocols for the Efficient Coupling of N-Methylanthranilic Acid in Solid-Phase Peptide Synthesis

Introduction & Mechanistic Context N-Methylanthranilic acid (N-Me-Abz or N-Me-Ant) is a highly valued building block in peptide chemistry, predominantly utilized as a fluorescent donor in Fluorescence Resonance Energy Tr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

N-Methylanthranilic acid (N-Me-Abz or N-Me-Ant) is a highly valued building block in peptide chemistry, predominantly utilized as a fluorescent donor in Fluorescence Resonance Energy Transfer (FRET) substrates. When paired with a suitable quencher, such as the 2,4-dinitrophenyl (Dnp) group, N-Me-Abz enables the real-time kinetic monitoring of proteolytic cleavage. The fluorophore typically exhibits an excitation maximum at 340–360 nm and an emission maximum at 440–450 nm ([1], [2]).

However, the incorporation of N-Me-Abz presents distinct synthetic challenges due to its unique structural properties:

  • Steric Hindrance (Coupling OF N-Me-Abz): The carboxyl group of N-Me-Abz is situated ortho to a methylamino group on an aromatic ring. This proximity creates significant steric bulk, hindering the formation of the active ester and the subsequent nucleophilic attack by the peptide's N-terminus.

  • Reduced Nucleophilicity (Coupling TO N-Me-Abz): If N-Me-Abz is incorporated internally (requiring subsequent acylation of its amine), the secondary aromatic amine is exceptionally unreactive. The lone pair on the nitrogen is delocalized into the aromatic ring, and the methyl group adds further steric shielding.

Understanding these causal factors is critical for selecting the appropriate coupling chemistry. Standard coupling reagents (e.g., HBTU) often result in incomplete reactions, necessitating the use of highly efficient uronium/aminium salts (like HATU) or specialized activation strategies ([3]).

Quantitative Assessment of Coupling Reagents

To establish a self-validating protocol, it is essential to compare the efficacy of various coupling reagents for the acylation of a standard peptide N-terminus with N-Me-Abz. Table 1 summarizes typical coupling efficiencies observed on a Rink Amide resin (0.1 mmol scale, 3 equivalents of N-Me-Abz, 2-hour reaction at room temperature).

Coupling Reagent SystemAdditiveBaseTypical Yield (%)Mechanistic Rationale
HBTU HOBtDIPEA65 - 75%Standard activation; struggles with the steric bulk of the ortho-substituted aromatic ring.
DIC Oxyma PureNone85 - 90%Forms a highly reactive intermediate; Oxyma provides excellent leaving group properties.
HATU HOAtDIPEA> 95%The nitrogen in the HOAt pyridine ring provides neighboring-group participation, accelerating the acylation despite steric hindrance.
BTC (Triphosgene) None2,4,6-Collidine> 98%Generates a highly reactive acid chloride in situ; reserved for the most difficult couplings.

Table 1: Comparative efficiency of coupling N-Me-Abz to a primary amine N-terminus in SPPS.

Experimental Workflows and Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating intermediate checks to verify reaction completion.

Protocol A: N-Terminal Labeling with N-Me-Abz (FRET Probe Synthesis)

This protocol details the attachment of N-Me-Abz to the N-terminus of a fully elongated, resin-bound peptide. Because the ortho-methylamino group sterically shields the activated carboxylate, extended coupling times and highly reactive OAt-esters are required ([4]).

Reagents Required:

  • N-Methylanthranilic acid (N-Me-Abz-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 × 10 min) to remove the terminal Fmoc group. Wash thoroughly with DMF (5 × 1 min).

  • Verification: Perform a Kaiser test. A positive result (blue beads) confirms the presence of free primary amines.

  • Activation: In a separate vial, dissolve 3.0 equivalents of N-Me-Abz-OH and 2.9 equivalents of HATU in a minimal volume of DMF. Add 6.0 equivalents of DIPEA. The solution will turn yellow/orange, indicating the formation of the active OAt ester. Allow pre-activation for exactly 3 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate gently at room temperature for 2 to 4 hours. The extended time compensates for the steric hindrance.

  • Washing & Verification: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min). Perform a Kaiser test. A negative result (colorless/yellow beads) indicates successful coupling. If positive, repeat steps 3-4.

  • Cleavage: Cleave the peptide from the resin using a standard cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Precipitate the crude peptide in cold diethyl ether ([5]).

G Start Resin-Bound Peptide (Free N-Terminus) PreActivate Pre-activate N-Me-Abz (HATU, DIPEA, 3 min) Start->PreActivate Couple Coupling Reaction (2-4 hours, RT) PreActivate->Couple Kaiser Kaiser Test (Check Completion) Couple->Kaiser Kaiser->PreActivate Positive (Re-couple) Cleave TFA Cleavage & Ether Precipitation Kaiser->Cleave Negative Purify RP-HPLC Purification (Monitor at 340 nm) Cleave->Purify

Workflow for incorporating N-Methylanthranilic acid in Fmoc-SPPS.

Protocol B: Internal Incorporation (Coupling TO N-Me-Abz)

Coupling the next amino acid onto the secondary aromatic amine of a resin-bound N-Me-Abz residue is notoriously difficult. Standard reagents will fail. Triphosgene (BTC) activation is required to form an acid chloride in situ.

Step-by-Step Methodology:

  • Preparation: Ensure the resin-bound N-Me-Abz peptide is thoroughly washed with dry THF to remove any traces of water or DMF, which would quench the acid chloride.

  • Activation: In a fume hood, dissolve the next Fmoc-amino acid (3.0 eq) and BTC (1.0 eq) in dry THF. Slowly add 2,4,6-collidine (10 eq) to generate the acid chloride.

  • Coupling: Immediately add the activated mixture to the resin. Heat the reaction gently to 40°C and agitate for 4-6 hours.

  • Washing & Verification: Wash extensively with THF, then DMF. Note: The Chloranil test must be used instead of the Kaiser test to detect the secondary amine of unreacted N-Me-Abz.

G A Fmoc-Amino Acid (Next Residue) C Acid Chloride Intermediate A->C Activation B BTC + Collidine (in dry THF) B->C E Elongated Peptide C->E Acylation (40°C) D Resin-Bound N-Me-Abz (Secondary Amine) D->E

Mechanistic pathway for coupling an amino acid TO the secondary amine of N-Me-Abz using BTC.

Quality Control and Validation

Post-synthesis, the crude peptide must be analyzed via Analytical RP-HPLC and ESI-MS or MALDI-TOF. Because N-Me-Abz is highly hydrophobic, the retention time of the labeled peptide will shift significantly later compared to the unlabeled sequence. Furthermore, the presence of N-Me-Abz allows for dual-wavelength monitoring during HPLC: 214/220 nm for the peptide backbone and 340/360 nm specifically for the N-Me-Abz tag, ensuring that the isolated peak contains the fluorophore and is not a truncated failure sequence ().

References

  • SciTide. "Custom Peptide Modifications - Dyes and Fluorescent Labels." Source: SciTide Custom Peptides. URL:[Link]

  • QYAOBIO. "TR-FRET Peptide Synthesis and Quenching Mechanisms." Source: QYAOBIO. URL: [Link]

  • O'Nuallain, B., et al. "Chaperone-like N-Methyl Peptide Inhibitors of Polyglutamine Aggregation." Source: Biochemistry, American Chemical Society. URL:[Link]

Sources

Method

Application Notes & Protocols: A Researcher's Guide to the Synthesis of Acridones via Intramolecular Cyclization of N-Phenylanthranilic Acid

I. Introduction: The Acridone Scaffold - A Privileged Structure in Medicinal Chemistry The acridone core, a tricyclic aromatic heterocycle, represents a quintessential "privileged structure" in the landscape of drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Acridone Scaffold - A Privileged Structure in Medicinal Chemistry

The acridone core, a tricyclic aromatic heterocycle, represents a quintessential "privileged structure" in the landscape of drug discovery and materials science.[1][2] Its rigid, planar architecture allows for effective intercalation with DNA and interaction with various enzymatic targets, bestowing upon its derivatives a vast spectrum of pharmacological activities.[3] Acridone analogues have been extensively investigated and developed as anticancer agents (often acting as topoisomerase inhibitors), antivirals, antimalarials, and antimicrobials.[1][3][4][5][6][7] Beyond medicine, their unique photophysical properties make them valuable as fluorescent probes and organic dyes.[8][9]

While numerous synthetic routes to the acridone nucleus exist, the intramolecular cyclization of N-phenylanthranilic acid remains a cornerstone methodology due to its reliability and the accessibility of its precursors.[4][10][11] This guide provides an in-depth exploration of this synthetic pathway, from the preparation of the necessary precursor to the execution of both classical and modern cyclization protocols, grounded in mechanistic understanding and practical, field-proven insights.

II. The Foundational Step: Synthesis of the N-Phenylanthranilic Acid Precursor

The journey to the acridone scaffold begins with the synthesis of its immediate precursor, N-phenylanthranilic acid. The most robust and widely adopted method for this is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[12][13] In this context, the reaction involves the coupling of an aniline with an ortho-halobenzoic acid.[10][14][15]

Causality of Component Selection:

  • Copper Catalyst: Copper(I) or Copper(0) species are essential for facilitating the nucleophilic aromatic substitution, which would otherwise be energetically unfavorable. The catalyst coordinates with the aryl halide, activating it for attack by the amine.

  • Base (e.g., K₂CO₃): A base is required to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the hydrohalic acid byproduct, driving the reaction forward.

  • Solvent: High-boiling polar aprotic solvents like DMF are often used, although some protocols utilize excess aniline as the solvent.[10][12] Water has also been demonstrated as a viable, green solvent.[4]

Ullmann_Condensation_Workflow reagents o-Chlorobenzoic Acid + Aniline + K₂CO₃ + Cu Catalyst reflux Heat to Reflux (2-4 hours) reagents->reflux Reaction workup1 Steam Distillation (Remove excess aniline) reflux->workup1 Initial Workup workup2 Acidification (HCl) (Precipitate product) workup1->workup2 purification Filter & Dry workup2->purification product N-Phenylanthranilic Acid purification->product Isolation

Caption: Workflow for the Ullmann Condensation.

Protocol 1: Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation

This protocol is adapted from the well-established procedure published in Organic Syntheses.[10]

Materials and Equipment:

  • o-Chlorobenzoic acid

  • Aniline (in excess)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper(I) oxide (Cu₂O) or copper bronze

  • Concentrated hydrochloric acid (HCl)

  • Decolorizing carbon

  • 1 L round-bottomed flask with reflux condenser

  • Steam distillation apparatus

  • Heating mantle or oil bath

  • Suction filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

  • Reaction Setup: In the 1 L round-bottomed flask, combine aniline (155 g, 1.66 moles), o-chlorobenzoic acid (41 g, 0.26 mole), anhydrous potassium carbonate (41 g, 0.3 mole), and copper oxide (1 g).

  • Reflux: Fit the flask with the reflux condenser and heat the mixture to reflux using an oil bath for 2-4 hours. The reaction mixture will become dark and viscous.

  • Removal of Excess Aniline: After cooling slightly, arrange the apparatus for steam distillation. Pass steam through the reaction mixture to remove the excess aniline. This process typically requires 2-3 hours.

  • Decolorization: To the hot residual solution, add decolorizing carbon (20 g), and boil for an additional 15 minutes to adsorb colored impurities.

  • Filtration: Filter the hot mixture by suction to remove the carbon and catalyst residues.

  • Precipitation: While stirring, carefully pour the hot filtrate into a beaker containing a mixture of concentrated HCl (30 mL) and water (60 mL). N-phenylanthranilic acid will precipitate as a light-colored solid.

  • Isolation and Drying: Allow the mixture to cool completely. Collect the precipitated acid by suction filtration and wash it with cold water. Dry the product to a constant weight. The expected yield is 46–52 g (82–93%).[10]

Self-Validation: The product can be characterized by its melting point (179–181 °C) and standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR).[10][12]

III. The Main Event: Intramolecular Cyclization to the Acridone Core

The pivotal step in this synthesis is the intramolecular electrophilic substitution (a Friedel-Crafts-type acylation) of N-phenylanthranilic acid. This reaction involves the carboxylic acid moiety (or an activated derivative) attacking the ortho-position of the adjacent phenyl ring, followed by dehydration to form the tricyclic acridone system.

Acridone_Cyclization_Mechanism cluster_0 Activation cluster_1 Intramolecular Attack cluster_2 Rearomatization NPA N-Phenylanthranilic Acid Activated Protonated/Activated Carboxylic Acid NPA->Activated + H⁺ or Lewis Acid Intermediate Cyclized Intermediate (Non-aromatic) Activated->Intermediate Electrophilic Aromatic Substitution Acridone Acridone Product Intermediate->Acridone - H⁺ - H₂O

Caption: General Mechanism for Acridone Synthesis.

The choice of cyclizing agent is critical and dictates the reaction conditions, yield, and overall efficiency. Historically, harsh Brønsted acids were the standard, but modern methods employ milder Lewis acids or other reagents, offering improved yields and functional group tolerance.[4][16]

Comparison of Common Cyclization Methods

The selection of a cyclization agent is a balance between reactivity, conditions, and desired outcome. Below is a comparison of commonly employed methods.

EntryReagent/CatalystTypical ConditionsTime (h)Yield (%)Key Insights & Causality
1Conc. H₂SO₄100 °C4-655-60Classical Method: Strong protonating and dehydrating agent. Can lead to sulfonation as a side reaction at higher temperatures.[10][16][17]
2Polyphosphoric Acid (PPA)100-140 °C2-458-70Powerful Dehydrating Agent: Less oxidizing than H₂SO₄. High viscosity can make stirring and workup challenging.[4][16][18][19]
3Eaton's Reagent (P₂O₅/MeSO₃H)80 °C5-1072-78Milder Alternative: Provides a homogeneous and potent dehydrating medium with lower viscosity than PPA.[4][16]
4BF₃·Et₂O60 °C3-478-83Lewis Acid Catalysis: Activates the carbonyl group towards nucleophilic attack under milder conditions than strong Brønsted acids.[4][16]
5Fe(OTf)₂ / DCMERoom Temp.370-96Modern, Mild Method: Iron(II) triflate acts as a Lewis acid to promote a rapid, high-yield transformation at ambient temperature, showing excellent functional group tolerance.[4]

IV. Detailed Experimental Protocols for Acridone Synthesis

Protocol 2: Classical Synthesis of Acridone using Concentrated Sulfuric Acid

This protocol leverages the dehydrating power of sulfuric acid for the cyclization. It is robust but requires careful handling of the corrosive acid at elevated temperatures.[10]

Materials and Equipment:

  • N-Phenylanthranilic acid (from Protocol 1)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Sodium carbonate (Na₂CO₃)

  • 500 mL flask

  • Boiling water bath

  • Large beaker (2 L) for quenching

  • Suction filtration apparatus

Step-by-Step Procedure:

  • Dissolution: In the 500 mL flask, carefully dissolve N-phenylanthranilic acid (42.7 g, 0.2 mole) in concentrated sulfuric acid (100 mL). The dissolution may be slightly exothermic.

  • Heating: Heat the solution on a boiling water bath for four hours. The color will darken significantly.

  • Quenching: In a large beaker, bring 1 L of water to a boil. With extreme caution , slowly pour the hot acid solution down the side of the beaker into the boiling water. This step must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, as spattering can occur. A yellow precipitate of acridone will form.

  • Neutralization and Washing: Boil the suspension for five minutes, then filter the yellow precipitate. Resuspend the moist solid in a solution of sodium carbonate (30 g in 400 mL of water) and boil for another five minutes to neutralize any remaining acid and remove unreacted starting material.

  • Final Isolation: Collect the crude acridone by suction filtration, wash thoroughly with water, and air dry. The yield of crude acridone is typically 35.5–37.5 g (90-95%).[10]

Self-Validation: The product can be purified by recrystallization from a high-boiling solvent like isoamyl alcohol.[10] Characterization includes melting point (354 °C) and spectroscopy.[10][20]

Protocol 3: Modern, Iron-Catalyzed Synthesis of Acridone

This protocol showcases a highly efficient, mild, and scalable method using an iron(II) triflate/dichloromethyl methyl ether (DCME) catalytic system.[4]

Materials and Equipment:

  • N-Phenylanthranilic acid

  • Iron(II) triflate (Fe(OTf)₂)

  • Dichloromethyl methyl ether (DCME)

  • Dichloromethane (DCM), anhydrous

  • Schlenk flask or oven-dried round-bottomed flask with a magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried flask under an argon atmosphere, add N-phenylanthranilic acid (1 mmol), anhydrous DCM (10 mL), and Fe(OTf)₂ (4 mol%).

  • Initiation: Stir the suspension at room temperature and add DCME (1 mmol, 1 equivalent) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography to afford the pure acridone. Yields for this method are reported to be very high, often exceeding 90%.[4]

Self-Validation: Purity is confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The mild conditions ensure that sensitive functional groups on substituted precursors remain intact.

V. Applications in Drug Discovery and Beyond

The acridone scaffold is a versatile platform for developing therapeutic agents. By modifying the substitution pattern on the aromatic rings, chemists can fine-tune the molecule's biological activity, selectivity, and pharmacokinetic properties.

Acridone_Applications cluster_Therapeutics Therapeutic Applications cluster_Materials Materials Science Acridone Acridone Scaffold Anticancer Anticancer Agents (e.g., Amsacrine) Acridone->Anticancer Intercalates DNA, Inhibits Topoisomerase Antiviral Antiviral Drugs (e.g., Neovir) Acridone->Antiviral Inhibits RNA Replication Antimalarial Antimalarial Compounds Acridone->Antimalarial Targets Parasite Lifecycle Stages Antimicrobial Antimicrobial Agents Acridone->Antimicrobial Probes Fluorescent Probes & Bio-imaging Acridone->Probes

Caption: Applications of the Acridone Scaffold.

  • Anticancer Activity: Many acridone derivatives function as DNA intercalators and inhibitors of topoisomerase I and II, enzymes crucial for DNA replication and repair. This dual-action makes them potent cytotoxic agents against various cancer cell lines.[2][3]

  • Antiviral & Antimalarial Efficacy: The ability to interfere with nucleic acid synthesis is also leveraged in developing antiviral agents like Acridone-4-carboxylic acid, which inhibits RNA replication.[1] Furthermore, novel acridone derivatives have shown excellent efficacy against both blood-stage and liver-stage malaria parasites.[5]

  • Fluorescent Probes: The inherent fluorescence of the acridone system makes it an excellent building block for developing probes to visualize cellular processes, monitor drug delivery, and detect specific analytes like nitric oxide.[8][9]

VI. Conclusion and Future Outlook

The synthesis of acridones via the cyclization of N-phenylanthranilic acid is a powerful and enduring strategy in heterocyclic chemistry. While classical methods using strong acids remain effective, the development of milder, more efficient catalytic systems has significantly expanded the scope and applicability of this transformation, particularly for the synthesis of complex, functionalized molecules.[4] For researchers in drug development, mastering these protocols provides access to a molecular scaffold of immense therapeutic potential. Future efforts will likely focus on further refining catalytic systems to be even more environmentally benign and on applying these synthetic strategies to create novel acridone libraries for high-throughput screening against an ever-expanding range of biological targets.

References

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  • Gu, H., et al. (2019). Discovery and Structural Optimization of Acridones as Broad-Spectrum Antimalarials. Journal of Medicinal Chemistry, 62(7), 3599-3611. [Link]

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Application

Application Notes & Protocols: The Strategic Role of N-Methylanthranilic Acid in the Synthesis of 1,4-Benzodiazepine Derivatives

Introduction: The Architectural Significance of N-Methylanthranilic Acid The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a class of drugs with profound impacts on...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Significance of N-Methylanthranilic Acid

The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a class of drugs with profound impacts on human health, including anxiolytics, anticonvulsants, and sedatives.[1] Diazepam (Valium®) is arguably the most iconic member of this family. The elegant construction of this privileged heterocyclic system relies on the strategic selection of versatile and readily available precursors. Among these, N-methylanthranilic acid and its derivatives serve as a critical A-ring synthon, providing the core aromatic amine and carboxylic acid functionalities necessary for building the final diazepine ring.

Anthranilic acid itself is an amphoteric amino acid produced industrially for manufacturing pharmaceuticals and dyes.[2][3] The N-methylation to form N-methylanthranilic acid is a key modification that pre-installs the N-1 methyl group characteristic of many potent benzodiazepines, including diazepam. This guide elucidates the chemical logic and provides detailed protocols for leveraging N-methylanthranilic acid derivatives in the synthesis of 1,4-benzodiazepine-2-ones, offering field-proven insights for researchers in drug discovery and development.

Core Synthetic Strategy: The Acylation-Cyclization Pathway

The most prevalent and industrially relevant synthesis of 1,4-benzodiazepine-2-ones from an N-methylanthranilic acid precursor involves a two-stage process: an initial acylation to introduce the atoms required for the seven-membered ring, followed by an intramolecular cyclization. While N-methylanthranilic acid can be used directly, a common industrial route often employs its cyclic derivative, N-methylisatoic anhydride, for enhanced reactivity and handling.

Stage 1: Acylation of the N-Methylamino Group

The synthesis begins with the acylation of the secondary amine of a substituted N-methylanthranilic acid derivative. A frequently used acylating agent is chloroacetyl chloride, a bifunctional compound that is both highly reactive and commercially available.[4][5] This reaction forms a crucial N-chloroacetyl intermediate. The presence of the α-chloro group is a strategic choice, as this electrophilic center will be the site of a subsequent intramolecular nucleophilic attack during the cyclization step.[6][7]

The causality behind this step is straightforward: to append a two-carbon chain to the nitrogen atom, which, along with its chloro-functionalized terminus, provides the necessary components to form the diazepine ring upon reaction with an ammonia source and subsequent cyclization.

Stage 2: Intramolecular Amidation and Cyclization

Following acylation, the intermediate is typically reacted with an amine (often ammonia or methylamine) to displace the chlorine atom. The final and most critical step is the acid-catalyzed intramolecular cyclization. The terminal amino group attacks the carbonyl carbon of the carboxylic acid (or its ester derivative), eliminating water and forming the seven-membered diazepine ring. This ring-closing reaction is the defining moment in the construction of the benzodiazepine core.[6]

A more direct and common variation involves reacting a substituted N-methylisatoic anhydride (a cyclized and activated form of N-methylanthranilic acid) with an amino acid, such as glycine. This reaction elegantly combines the acylation and introduction of the nitrogen and alpha-carbon of the diazepine ring in a single, efficient step.[8]

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic pathway from a substituted N-methylanthranilic acid derivative to a 1,4-benzodiazepine core structure.

G cluster_start Precursor cluster_intermediate Key Intermediate Formation cluster_product Final Product Start 5-Chloro-N-methyl- anthranilic Acid Derivative (e.g., Isatoic Anhydride) Intermediate N-Acylated Intermediate (e.g., 2-(2-Aminoacetamido)-5-chloro- N-methylbenzophenone) Start->Intermediate Acylation / Ring Opening (e.g., + Glycine or Chloroacetyl Chloride + Amine) Product 1,4-Benzodiazepine-2-one (e.g., Diazepam) Intermediate->Product Intramolecular Cyclization (Acid-catalyzed dehydration)

Caption: General workflow for benzodiazepine synthesis.

Protocol 1: Synthesis of Diazepam from 5-Chloro-N-methylisatoic Anhydride

This protocol details a validated laboratory-scale synthesis of Diazepam, adapted from established methodologies.[8][9] It utilizes 5-chloro-N-methylisatoic anhydride, a direct derivative of 5-chloro-N-methylanthranilic acid.

A. Materials & Reagents

  • 5-Chloro-N-methylisatoic anhydride

  • Glycine

  • Sodium Carbonate (Na₂CO₃)

  • Potassium Acetate

  • Glacial Acetic Acid

  • Anhydrous Phenylmagnesium Chloride in THF (Grignard reagent)

  • Hydroxylamine Hydrochloride

  • Pyridine

  • Sodium Bisulfite

  • Appropriate organic solvents (Water, Ethyl Acetate, Ether, THF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

B. Step-by-Step Procedure

Part I: Synthesis of 7-chloro-1,3-dihydro-1-methyl-2H-1,4-benzodiazepine-2,5(4H)-dione

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine finely ground 5-chloro-N-methylisatoic anhydride (4.24 g), glycine (2.25 g), sodium carbonate (3.18 g), and water (30 mL).

  • Reaction Execution: Stir the mixture in an ice bath overnight. A brief, gentle warming may be required to achieve a clear solution.

  • Intermediate Isolation: To the clear solution, add potassium acetate (5 g) dissolved in water (5 mL). This will cause the rapid precipitation of potassium 5-chloro-2-(methylamino)hippurate.[8]

  • Cyclization: Collect the potassium salt intermediate. Reflux the salt (2.00 g) in glacial acetic acid (25 mL) for approximately 4.5 hours. This step induces cyclization to form the dione product.[8]

  • Work-up and Purification: After cooling, pour the reaction mixture into ice water. Collect the precipitated solid by filtration, wash thoroughly with water, and dry. The crude product, 7-chloro-1,3-dihydro-1-methyl-2H-1,4-benzodiazepine-2,5(4H)-dione, can be recrystallized from a suitable solvent like ethyl acetate to yield a pure crystalline solid.

Part II: Conversion to Diazepam

  • Grignard Reaction: The dione intermediate from Part I is reacted with phenylmagnesium chloride. This Grignard reagent selectively attacks one of the carbonyl groups (at position 5), introducing the phenyl ring characteristic of Diazepam.[9]

  • Dehydration and Rearrangement: The resulting tertiary alcohol is unstable and undergoes acid-catalyzed dehydration and rearrangement to form the final imine functionality of the benzodiazepine ring. A common method involves treating the intermediate with hydroxylamine hydrochloride in pyridine, followed by treatment with aqueous sodium bisulfite.[9]

  • Final Isolation: The final product, Diazepam, is isolated from the reaction mixture by extraction with an organic solvent, followed by washing, drying, and recrystallization to achieve high purity.

Quantitative Data Summary

The following table summarizes typical yields for key steps in a representative Diazepam synthesis.

StepStarting MaterialKey ReagentsProductTypical YieldReference
I 5-Chloro-N-methylisatoic anhydrideGlycine, Na₂CO₃, Acetic Acid7-chloro-1,3-dihydro-1-methyl-2H-1,4-benzodiazepine-2,5(4H)-dione75-80%[8]
II Dione Intermediate from Step IPhenylmagnesium Chloride, Hydroxylamine HClDiazepam~50-55% (from dione)[9]

Expert Insights & Experimental Considerations

  • Choice of Base: In the initial acylation step (if starting from the acid), a non-nucleophilic organic base like triethylamine is often used to neutralize the HCl generated. When using isatoic anhydride with glycine, an inorganic base like sodium carbonate is sufficient to facilitate the reaction.[8]

  • Solvent Selection: The choice of solvent is critical. Acetic acid in the cyclization step acts as both the solvent and the acid catalyst. For Grignard reactions, anhydrous ethers like tetrahydrofuran (THF) are mandatory to prevent quenching of the highly reactive organometallic reagent.

  • Reaction Monitoring: Progress of the reactions should be diligently monitored using Thin Layer Chromatography (TLC). This allows for the determination of reaction completion and helps in identifying the formation of any side products.

  • Purification and Characterization: Recrystallization is the most common method for purifying the solid intermediates and the final product. The identity and purity of all synthesized compounds must be confirmed using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.

  • Safety Precautions: Chloroacetyl chloride is corrosive and a lachrymator; it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5] Grignard reagents are highly reactive with water and pyrophoric; they must be handled under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

N-methylanthranilic acid and its derivatives are indispensable precursors in the synthesis of 1,4-benzodiazepines. The acylation-cyclization pathway provides a robust and scalable route to this vital class of pharmaceuticals. A thorough understanding of the underlying reaction mechanisms, careful control of experimental conditions, and rigorous characterization of intermediates are paramount to achieving high yields and purity. The protocols and insights provided herein serve as a trusted guide for researchers aiming to construct these complex and valuable molecules.

References

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Method

Application Note: Thermodynamic Solvent Selection and Recrystallization Protocol for 2-(Methylamino)benzoic Acid

Executive Summary 2-(Methylamino)benzoic acid, commonly known as N-Methylanthranilic acid, is a highly valuable aromatic amino acid utilized as a synthetic building block in pharmaceutical development, dye synthesis, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Methylamino)benzoic acid, commonly known as N-Methylanthranilic acid, is a highly valuable aromatic amino acid utilized as a synthetic building block in pharmaceutical development, dye synthesis, and fragrance manufacturing[1]. Structurally, it is an aniline derivative featuring both a secondary amine and a carboxylic acid. This bifunctionality grants the molecule complex, pH-dependent solubility and zwitterionic character in aqueous environments[2]. Achieving high-purity crystalline material is a critical prerequisite for downstream synthetic applications. This application note details the thermodynamic rationale and provides a self-validating, step-by-step protocol for the purification of 2-(Methylamino)benzoic acid via binary solvent recrystallization.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 2-(Methylamino)benzoic acid is essential for manipulating its solubility curve. The compound exhibits a highly variable melting point in the literature, which is a direct reflection of its purity profile; highly pure, recrystallized material exhibits a melting point upwards of 186 °C[3].

Table 1: Physicochemical Properties of 2-(Methylamino)benzoic acid [1],[4]

PropertyValue
Chemical Name 2-(Methylamino)benzoic acid (N-Methylanthranilic acid)
CAS Number 119-68-6
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
Melting Point 178–187 °C (Purity dependent; pure crystals ~186 °C)
Water Solubility ~0.20 g/L at 20 °C
pKa 5.34 (at 25 °C)

Thermodynamic Rationale for Solvent Selection

The selection of an optimal recrystallization solvent is dictated by the compound's temperature-dependent solubility gradient.

  • The Failure of Pure Solvents: Pure water is an ineffective primary solvent due to the compound's highly restricted aqueous solubility (0.20 g/L at 20 °C)[1]. Conversely, while pure ethanol readily dissolves the organic framework of the compound at elevated temperatures, the solubility remains too high at room temperature. Cooling a pure ethanol solution leaves a significant fraction of the product trapped in the mother liquor, severely depressing the recovery yield.

  • The Binary Co-Solvent Solution (Aqueous Ethanol): The gold standard for purifying 2-(Methylamino)benzoic acid is a binary co-solvent system utilizing an Ethanol/Water mixture[3].

  • Causality of the Binary System: Ethanol acts as the primary solubilizing agent (the "good" solvent), disrupting intermolecular hydrogen bonds to dissolve the crude matrix. Water acts as the anti-solvent (the "poor" solvent). By titrating hot water into the hot ethanolic solution, the dielectric constant of the medium is incrementally raised. This specifically targets the polar/zwitterionic nature of the molecule, shifting the thermodynamic equilibrium to force the compound out of solution at a precise saturation threshold (the cloud point) while leaving highly polar impurities dissolved in the aqueous phase.

Table 2: Solvent System Evaluation for Recrystallization

Solvent SystemSolubilizing PowerCrystallization YieldImpurity ClearanceSuitability
Pure Ethanol HighLow (Product remains in mother liquor)ModerateSub-optimal
Pure Water Very LowN/A (Fails to dissolve crude)N/AUnsuitable
Aqueous Ethanol (Binary) Tunable (High at reflux)High (Driven by anti-solvent)ExcellentGold Standard
Benzene / Hexane ModerateModeratePoor (Toxicity & polarity mismatch)Not Recommended

Workflow Visualization

Workflow N1 Crude 2-(Methylamino)benzoic Acid N2 Primary Dissolution (Hot Ethanol, 70-75°C) N1->N2 N3 Hot Filtration (Removes Insoluble Impurities) N2->N3 N4 Anti-Solvent Titration (Dropwise H2O to Cloud Point) N3->N4 N5 Thermal Equilibration (Clear with Drops of Ethanol) N4->N5 N6 Controlled Nucleation (Slow Cooling to 25°C) N5->N6 N7 Yield Maximization (Ice Bath, 0-4°C) N6->N7 N8 Harvest & Wash (Cold 1:1 EtOH:H2O) N7->N8 N9 Pure Crystalline Product (m.p. 183-187°C) N8->N9

Figure 1: Logical workflow for the aqueous ethanol recrystallization process.

Self-Validating Recrystallization Protocol (Aqueous Ethanol System)

This protocol is engineered as a self-validating workflow. Each phase contains observable physical changes that confirm the thermodynamic state of the system, ensuring high fidelity and reproducibility.

Phase 1: Primary Dissolution
  • Transfer the crude 2-(Methylamino)benzoic acid into an appropriately sized Erlenmeyer flask.

  • Add a minimum volume of hot ethanol (70–75 °C) required to completely dissolve the solid. Swirl continuously on a hot plate.

  • Validation Checkpoint: The solution must transition from a suspension to a clear, albeit potentially colored, liquid. If dark, insoluble particulate matter remains, it indicates the presence of polymerized impurities or inorganic salts, necessitating the next step.

Phase 2: Hot Filtration
  • Rapidly pass the boiling solution through a fluted filter paper in a pre-warmed stemless funnel into a clean, heated receiving flask.

  • Causality: Pre-warming the glassware prevents the premature kinetic precipitation of the product on the filter paper, which would lead to immediate yield loss.

Phase 3: Anti-Solvent Titration & Equilibration
  • Place the receiving flask containing the hot filtrate on a hot plate to maintain a near-boiling temperature.

  • Add hot distilled water (the anti-solvent) dropwise using a pipette while swirling vigorously.

  • Cease water addition the exact moment a faint, persistent turbidity (the "cloud point") is observed throughout the solution.

  • Validation Checkpoint: The cloud point physically validates that the solution has reached the exact boundary of the metastable zone (supersaturation).

  • Add 1–3 drops of hot ethanol until the solution just turns clear again.

  • Causality: This micro-adjustment ensures the system is perfectly equilibrated directly on the saturation curve, preventing the compound from crashing out as an oil.

Phase 4: Controlled Nucleation and Growth
  • Remove the flask from the heat source. Cover the mouth with a watch glass to prevent solvent evaporation.

  • Allow the flask to cool undisturbed to room temperature (approx. 25 °C) over 1–2 hours.

  • Causality: Slow, undisturbed cooling favors thermodynamic control, allowing molecules to arrange into a highly ordered, pure crystal lattice. Rapid cooling (kinetic control) would cause the compound to precipitate rapidly, trapping solvent and impurities within the crystal matrix.

Phase 5: Yield Maximization and Harvesting
  • Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 30 minutes to drive the remaining product out of the mother liquor.

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal amount of ice-cold 1:1 (v/v) ethanol/water mixture.

  • Causality: The cold wash displaces the impurity-laden mother liquor from the crystal surfaces without providing enough thermal energy or solvent power to redissolve the purified product.

Phase 6: Drying
  • Transfer the crystals to a watch glass and dry in a vacuum desiccator until a constant weight is achieved.

  • Validation Checkpoint: The final purified 2-(Methylamino)benzoic acid should present as colorless to pale-yellow needles with a sharp melting point of 183–187 °C,[3].

Troubleshooting & Quality Control

  • Oiling Out: If the product separates as an oil rather than forming crystals during the anti-solvent addition, the melting point of the crude mixture is lower than the solution temperature.

    • Remedy: Reheat the mixture until the oil dissolves, add a slightly larger volume of ethanol to lower the saturation temperature, and allow it to cool more slowly. Seed crystals can be introduced to bypass the oiling phase and force nucleation.

  • Low Yield: If crystallization is sparse after the ice bath, the system contains too much primary solvent (ethanol).

    • Remedy: Concentrate the solution by boiling off a portion of the solvent, re-establish the cloud point with water, and repeat the cooling process.

References

  • Cas 119-68-6,N-METHYLANTHRANILIC ACID - LookChem. LookChem.
  • 2-[(Methylamino)methyl]benzoic acid|CAS 527705-23-3 - Benchchem. BenchChem.
  • N-Methylanthranilic acid | C8H9NO2 | CID 67069 - PubChem.
  • Synthesis of 4-hydroxy-3-formylideneamino-1H/methyl/phenylquinolin-2-ones. NISCPR.
  • Intramolecular Cyclization of N-(Phenylcarbamoyl) anthranilic Acid. Oxford University Press (OUP).

Sources

Application

Application Notes and Protocols: Catalytic Methods for N-Methylation of Anthranilic Acid Derivatives

Executive Summary The N-methylation of anthranilic acid and its derivatives (such as methyl anthranilate) is a critical transformation in the synthesis of pharmaceuticals, fragrances, and biologically active acridone alk...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-methylation of anthranilic acid and its derivatives (such as methyl anthranilate) is a critical transformation in the synthesis of pharmaceuticals, fragrances, and biologically active acridone alkaloids[1][2]. Traditional alkylation methods using methyl iodide or dimethyl sulfate frequently suffer from poor chemoselectivity, leading to undesired over-alkylation (dimethylation) or O-alkylation[3]. To overcome these limitations, modern synthetic workflows rely on highly selective catalytic methods.

This application note provides a comprehensive guide to the two premier methodologies for achieving selective mono-N-methylation: Catalytic Reductive Amination (chemical catalysis) and SAM-Dependent Enzymatic Methylation (biocatalysis). By detailing the mechanistic causality behind each protocol, this guide empowers drug development professionals to select, validate, and scale the optimal method for their specific synthetic requirements.

Mechanistic Insights: The Chemoselectivity Challenge

Achieving strict mono-N-methylation requires precise control over the reaction's kinetic and thermodynamic pathways.

1. Chemical Causality (Reductive Amination): In classical direct alkylation, the resulting secondary amine (N-methylanthranilate) is often more nucleophilic than the primary amine starting material, inevitably leading to dimethylation. Reductive amination circumvents this by utilizing formaldehyde to form an intermediate imine or hemiaminal. The steric bulk and electronic properties of this intermediate prevent further reaction with formaldehyde, ensuring that subsequent catalytic hydrogenation (using Pd/C or Raney Nickel) yields exclusively the mono-methylated product[3][4].

2. Biocatalytic Causality (Enzymatic Conformational Control): Enzymatic N-methylation utilizes Anthranilate N-methyltransferase (ANMT), an enzyme originally isolated from Ruta graveolens (RgANMT)[1]. Recent molecular dynamics (MD) simulations and hydrogen/deuterium exchange mass spectrometry (HDX-MS) have revealed that chemoselectivity in methyltransferases is governed by conformational states. RgANMT strictly performs N-methylation because it operates in an "open" conformational state. This open state allows productive substrate positioning relative to the S-adenosyl-L-methionine (SAM) cofactor without requiring the extensive active-site confinement and deprotonation steps necessary for O-methylation[5][6].

ChemicalNMethylation A Anthranilate Derivative C Imine / Hemiaminal Intermediate A->C + HCHO - H2O B Formaldehyde (HCHO) B->C D N-Methylanthranilate (Mono-alkylated) C->D H2 gas Pd/C Catalyst

Caption: Catalytic Reductive Amination Pathway for Selective Mono-N-Methylation of Anthranilate.

Protocol 1: Catalytic Reductive N-Methylation (Chemical Route)

This protocol utilizes continuous hydrogen pressure and a palladium catalyst to drive the reductive amination of methyl anthranilate. It is highly scalable and ideal for industrial fragrance or pharmaceutical intermediate production[3][4].

Materials & Reagents
  • Substrate: Methyl anthranilate (1.0 eq, >99% purity)

  • Reagent: Formaldehyde (37% aqueous solution, 1.05 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (0.05 eq by weight)

  • Solvent: HPLC-grade Methanol

  • Gas: Hydrogen gas (H₂, ultra-high purity)

Step-by-Step Methodology
  • Reaction Assembly: In a high-pressure Parr reactor, dissolve methyl anthranilate (100 mmol) in 150 mL of methanol. Causality: Methanol stabilizes the transient hemiaminal intermediate and ensures complete solubility of the substrate.

  • Reagent Addition: Slowly add the 37% aqueous formaldehyde solution (105 mmol) dropwise under continuous stirring at 20 °C. Allow the mixture to stir for 30 minutes to ensure complete imine formation.

  • Catalyst Introduction: Carefully add the 10% Pd/C catalyst under an inert argon atmosphere to prevent auto-ignition of the catalyst in the presence of methanol vapors.

  • Hydrogenation: Seal the reactor, purge three times with nitrogen, and then three times with hydrogen gas. Pressurize the vessel to 3 atm of H₂.

  • Catalytic Reduction: Heat the reaction mixture to 40 °C and stir vigorously (800 rpm) for 4–6 hours. Causality: 40 °C provides optimal kinetic energy for the reduction of the imine without causing thermal degradation or over-reduction of the aromatic ring.

  • Self-Validation & Monitoring: Sample the reaction mixture and analyze via HPLC (UV detection at 254 nm). The reaction is deemed complete when the primary amine peak (starting material) is <1% relative area.

  • Workup: Vent the hydrogen gas safely. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude N-methylanthranilate.

Protocol 2: Biocatalytic N-Methylation using RgANMT (Enzymatic Route)

For applications requiring absolute chemoselectivity and mild, aqueous conditions, the use of recombinant Ruta graveolens Anthranilate N-methyltransferase (RgANMT) is the gold standard[1]. This method is increasingly integrated into engineered whole-cell fermentation systems (e.g., Corynebacterium glutamicum)[7][8], but can also be performed in vitro using purified enzymes.

Materials & Reagents
  • Substrate: Anthranilic acid (10 mM)

  • Cofactor: S-adenosyl-L-methionine (SAM) (12 mM)

  • Enzyme: Purified recombinant RgANMT (1 mg/mL)

  • Buffer: 50 mM Tris-HCl buffer (pH 7.5) containing 10% glycerol and 1 mM DTT.

Step-by-Step Methodology
  • Buffer Preparation: Prepare the Tris-HCl reaction buffer. Causality: A pH of 7.5 maintains the native "open" conformation of RgANMT, while DTT prevents the oxidation of critical cysteine residues, preserving catalytic efficiency[5].

  • Substrate & Cofactor Loading: Dissolve anthranilic acid to a final concentration of 10 mM in the buffer. Add SAM to a slight excess (12 mM). Causality: SAM acts as the sole methyl donor. An excess drives the equilibrium forward, compensating for any spontaneous degradation of SAM.

  • Enzyme Addition: Initiate the reaction by adding the purified RgANMT to a final concentration of 1 mg/mL.

  • Incubation: Incubate the reaction mixture at 30 °C with gentle shaking (150 rpm) for 2–4 hours.

  • Self-Validation & Monitoring: Quench a 50 µL aliquot with an equal volume of cold acetonitrile. Centrifuge to precipitate the enzyme, and analyze the supernatant via LC-MS. The presence of a mass shift of +14 Da (without any +28 Da dimethylated species) confirms absolute mono-N-selectivity.

  • (Optional Scale-up Note): For large-scale production, this reaction is typically performed via fermentation in C. glutamicum engineered with the sahH gene. Causality: Co-expression of sahH hydrolyzes S-adenosylhomocysteine (SAH), a potent feedback inhibitor of ANMT, thereby regenerating the SAM cycle and vastly improving N-methylanthranilate titers[7][9].

BiocatalyticNMethylation Sub Anthranilic Acid (Substrate) Enz RgANMT Enzyme (Open Conformation) Sub->Enz Active Site Binding Prod N-Methylanthranilic Acid (Product) Enz->Prod Chemoselective Methyl Transfer SAH SAH (Feedback Inhibitor) Enz->SAH Cofactor Release SAM SAM (Methyl Donor) SAM->Enz Active Site Binding Regen sahH Expression (SAH Hydrolase) SAH->Regen Degradation to Prevent Inhibition

Caption: Biocatalytic N-Methylation by RgANMT highlighting the SAM Cofactor Cycle and SAH Inhibition Management.

Quantitative Data Presentation: Method Comparison

The following table summarizes the operational parameters and performance metrics of the two methodologies, aiding in the selection of the appropriate route based on project scale and purity requirements.

ParameterCatalytic Reductive Amination (Chemical)Biocatalytic N-Methylation (RgANMT)
Primary Catalyst Pd/C or Raney NickelRecombinant RgANMT Enzyme
Methyl Source Formaldehyde + H₂ gasS-adenosyl-L-methionine (SAM)
Chemoselectivity High mono-N-selectivity (Trace dimethylation possible)Absolute mono-N-selectivity (No O-alkylation)
Operating Conditions 35–50 °C, 1–5 atm H₂, Methanol solvent30 °C, pH 7.5 aqueous buffer
Toxicity / Safety Requires high-pressure H₂ and flammable solventsEnvironmentally benign, aqueous system
Scalability Excellent (Standard industrial scale)High (via engineered C. glutamicum fermentation)

References

  • Baumert, A., et al. (2008). Anthranilate N-methyltransferase, a branch-point enzyme of acridone biosynthesis. The Plant Journal, 53(3), 541-553.[Link]

  • Jockmann, E., et al. (2025). How to Tell an N from an O: Controlling the Chemoselectivity of Methyltransferases. ACS Catalysis, 15(8), 6410–6425.[Link]

  • Walter, T., et al. (2020). Fermentative N-Methylanthranilate Production by Engineered Corynebacterium glutamicum. Microorganisms, 8(6), 866.[Link]

  • Berg, C. (2003). Process for the preparation of alkyl n-alkylanthranilate.

Sources

Method

Solid-phase synthesis applications using N-Methylanthranilic acid linkers

An in-depth technical guide for researchers, scientists, and drug development professionals on the integration and application of N-Methylanthranilic acid in Solid-Phase Peptide Synthesis (SPPS). The Mechanistic Role of...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the integration and application of N-Methylanthranilic acid in Solid-Phase Peptide Synthesis (SPPS).

The Mechanistic Role of N-Methylanthranilic Acid in SPPS

N-Methylanthranilic acid (Nma) has emerged as a highly versatile building block and linker tag in Solid-Phase Peptide Synthesis (SPPS). While traditionally known as a biochemical intermediate, its unique structural and photophysical properties make it an exceptional tool for designing fluorogenic substrates, targeted molecular probes, and chaperone-like peptide inhibitors.

The causality behind selecting Nma over traditional fluorophores (such as FITC or Cy3) lies in its minimal steric footprint . At just 151 Da, Nma significantly reduces the likelihood of the fluorescent label interfering with the native conformation or target-binding affinity of the synthesized biomolecule[1]. Furthermore, the secondary amine (N-methyl group) provides enhanced chemical stability during harsh SPPS cleavage conditions, preventing unwanted side reactions such as diketopiperazine formation or cross-linking that frequently plague primary aromatic amines[2].

Key Applications in Drug Development and Assays

FRET-Based Protease Substrates (e.g., MMP Assays)

Nma is extensively used as a fluorescence donor in Förster Resonance Energy Transfer (FRET) systems, most commonly paired with the 2,4-dinitrophenyl (Dnp) quencher. When incorporated into a peptide backbone designed to be cleaved by Matrix Metalloproteinases (MMPs), the intact peptide exhibits no fluorescence due to Dnp quenching. Upon enzymatic cleavage, the physical separation of Nma and Dnp restores the Nma emission signal at ~420 nm, allowing for real-time, high-throughput screening of protease activity[3].

Chaperone-like Aggregation Inhibitors

In neurodegenerative disease research, Nma is utilized as an N-terminal tag for tracking polyglutamine aggregation inhibitors (e.g., the 5QMe2 peptide). Beyond acting as a fluorescent reporter for sedimentation assays, the N-methyl group of the Nma tag actively contributes to the disruption of β -sheet hydrogen bonding, thereby preventing polyglutamine fibrillogenesis and serving a dual structural and functional role[4].

Receptor Localization Probes

Nma is also utilized as a fluorescent tag linked via variable carbon spacers to small-molecule pharmacophores (e.g., GABAC receptor antagonists). Its small volume allows researchers to study receptor localization in living cells without disrupting the ligand's binding affinity.

Quantitative Comparison of SPPS FRET Pairs

To rationalize the selection of Nma in assay development, the following table summarizes the photophysical and structural data of common SPPS-compatible FRET pairs. Nma offers the most compact donor profile, making it ideal for sterically sensitive active sites.

Donor FluorophoreAcceptor (Quencher)Excitation (nm)Emission (nm)Donor MW (Da)SPPS Incorporation Strategy
Nma Dnp340420151On-resin (Lys side-chain or N-term)
Mca Dnp328393234On-resin (N-term only)
Edans Dabcyl336490266Pre-loaded Glu(Edans) / Lys(Dabcyl)
Abz Tyr(NO 2​ )316420137On-resin (N-term)

Data synthesized from established MMP assay methodologies[3].

Mechanistic Visualization

FRET_Mechanism Intact Intact Substrate Nma (Donor) - Peptide - Dnp (Quencher) Quenched No Fluorescence (FRET Quenching) Intact->Quenched Energy Transfer Enzyme Protease Cleavage (e.g., MMPs) Intact->Enzyme Enzymatic Digestion LightIn Excitation (340 nm) LightIn->Intact CleavedNma Fragment A Nma (Donor) Enzyme->CleavedNma CleavedDnp Fragment B Dnp (Quencher) Enzyme->CleavedDnp LightOut Fluorescence Emission (420 nm) CleavedNma->LightOut Restored Signal

FRET mechanism of Nma-Dnp fluorogenic substrates upon protease cleavage.

Self-Validating Protocol: On-Resin Synthesis of Lys(Nma)-Labeled Peptides

Post-synthetic labeling of peptides in solution often yields heterogeneous products and requires complex purification. The following protocol details a self-validating, on-resin orthogonal deprotection strategy to site-specifically couple Nma to a Lysine side-chain[3].

Phase 1: Orthogonal Deprotection

Causality Check: The 4-methyltrityl (Mtt) protecting group is hyper-acid labile. Using 1% TFA allows for the selective exposure of the Lysine side-chain without prematurely cleaving the peptide from standard acid-labile resins (e.g., Rink Amide), which require >90% TFA for cleavage.

  • Peptide Elongation : Synthesize the base sequence on a Rink Amide resin using standard Fmoc/tBu chemistry. Incorporate Fmoc-Lys(Mtt)-OH at the desired Nma labeling site.

  • Mtt Removal : Treat the resin with a solution of 1% TFA and 2% Triisopropylsilane (TIS) in Dichloromethane (DCM) for 3 minutes.

  • Validation Step 1 (Visual) : The cleavage solution will turn bright yellow due to the release of the Mtt carbocation. Drain and repeat the treatment (typically 8–10 times) until the drained solution remains completely colorless, validating total Mtt removal.

  • Neutralization : Wash the resin with 5% N,N-Diisopropylethylamine (DIEA) in DMF (3 × 2 min) to neutralize the exposed primary amine.

Phase 2: Nma Coupling

Causality Check: The secondary amine and conjugated aromatic ring of Nma reduce the nucleophilicity and reactivity of its carboxylic acid. Therefore, highly reactive uronium coupling reagents (like HATU) must be used instead of standard carbodiimides (DIC) to force the acylation.

  • Activation : In a separate vial, dissolve 5 equivalents of N-Boc-N-methylanthranilic acid (or unprotected Nma), 4.9 equivalents of HATU, and 10 equivalents of DIEA in minimal DMF. Allow 2 minutes for pre-activation.

  • Coupling : Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Validation Step 2 (Chemical) : Perform a Kaiser test on a few resin beads. A negative result (beads remain yellow/colorless) validates that the primary amine of the Lysine side-chain has been successfully and fully acylated by Nma.

Phase 3: Global Cleavage and Verification

Causality Check: TIS is included in the cleavage cocktail to act as a carbocation scavenger, preventing the highly reactive tBu or Mtt cations from re-alkylating the electron-rich Nma aromatic ring during cleavage.

  • Cleavage : Treat the resin with a cocktail of 95% TFA, 2.5% TIS, and 2.5% H 2​ O for 2 hours.

  • Precipitation : Filter the cleavage solution into cold diethyl ether to precipitate the Nma-labeled peptide. Centrifuge and wash the pellet with ether.

  • Validation Step 3 (Analytical) : Analyze the crude peptide via LC-MS. The successful incorporation of Nma is validated by a mass shift of +133.15 Da relative to the unlabeled peptide (accounting for the Nma molecular weight of 151.16 Da minus the loss of H 2​ O during amide bond formation).

SPPS_Workflow Start Fmoc-SPPS Elongation (Rink Amide Resin) CouplingLys Couple Fmoc-Lys(Mtt)-OH (Standard HATU/DIEA) Start->CouplingLys DeprotectMtt Selective Mtt Removal (1% TFA in DCM) CouplingLys->DeprotectMtt CoupleNma Couple Nma (Nma + HATU/DIEA) DeprotectMtt->CoupleNma Cleavage Global Cleavage (95% TFA Cocktail) CoupleNma->Cleavage Purification RP-HPLC Purification & LC-MS Validation Cleavage->Purification

Step-by-step on-resin orthogonal labeling of peptides with Nma.

References

  • Molecular Probes Handbook Source: univr.it URL:[1]

  • Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases Source: PMC - NIH URL:[3]

  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis Source: MDPI URL:[2]

  • Chaperone-like N-Methyl Peptide Inhibitors of Polyglutamine Aggregation Source: Biochemistry (ACS) URL:[4]

  • Design, Synthesis, and Pharmacological Evaluation of Fluorescent and Biotinylated Antagonists of ρ1 GABAC Receptors Source: PMC - NIH URL:

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields in N-Methylanthranilic acid synthesis

Technical Support Center: Optimizing N-Methylanthranilic Acid Synthesis Welcome to the Technical Support Center for the synthesis of N-Methylanthranilic acid (2-(methylamino)benzoic acid). This guide is engineered for re...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing N-Methylanthranilic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of N-Methylanthranilic acid (2-(methylamino)benzoic acid). This guide is engineered for researchers, chemists, and drug development professionals facing yield bottlenecks, over-methylation, or catalyst deactivation during synthesis. By understanding the mechanistic causality behind each protocol, you can implement self-validating workflows that ensure high purity and reproducible yields.

Section 1: Synthesis Route Decision Matrix

Before troubleshooting specific reactions, it is critical to select the optimal synthetic pathway based on your available infrastructure, starting materials, and purity requirements.

G Start Target: N-Methylanthranilic Acid Direct Direct Methylation (Anthranilic Acid + DMS/MeI) Start->Direct Ullmann Ullmann Coupling (o-Chlorobenzoic Acid + MeNH2) Start->Ullmann Isatoic Isatoic Anhydride Route (N-Methylation -> Hydrolysis) Start->Isatoic OverMe Issue: Over-methylation (N,N-dimethyl byproduct) Direct->OverMe CatPoison Issue: Low Yield / Cat. Poisoning Ullmann->CatPoison HighYield Result: High Purity & Yield Isatoic->HighYield Sol1 Strict Stoichiometric Control (Max 1.9 eq DMS) OverMe->Sol1 Sol2 Optimize Cu Catalyst & Pressure CatPoison->Sol2 Sol1->Isatoic Recommended Shift

Fig 1. Troubleshooting decision matrix for N-Methylanthranilic acid synthesis routes.

Section 2: Quantitative Performance Comparison

To benchmark your current process, compare your metrics against the industry standards for the primary synthesis routes summarized below.

Synthesis RouteTypical YieldSelectivity (Mono- vs Di-methyl)Primary ByproductsKey Troubleshooting Metric
Direct Methylation (DMS/NaOH)60-81%ModerateN,N-dimethylanthranilic acidStrict stoichiometric control of DMS
Ullmann Coupling (Cu/K2CO3)70-85%HighUnreacted o-chlorobenzoic acidCatalyst dispersion and reaction temp
Isatoic Anhydride Pathway 90-95%Very HighIsatoic acid (if hydrolyzed early)Complete N-methylation prior to base hydrolysis
Reductive Amination (CH₂O/H₂)80-90%HighAminals, polymeric impuritiesSlow, controlled addition of formaldehyde

Section 3: Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I getting significant N,N-dimethylanthranilic acid byproduct during direct methylation with dimethyl sulfate (DMS)? Causality: The secondary amine product (N-methylanthranilic acid) is often more nucleophilic than the primary amine starting material due to the electron-donating effect of the newly added methyl group. When anthranilic acid is methylated using DMS in the presence of NaOH, the reaction kinetics heavily favor further methylation if the alkylating agent is in excess. Solution: If you must use direct methylation, strictly limit DMS to 1.9 equivalents and maintain the temperature below 10°C during the addition phase. However, for pharmaceutical-grade purity, we strongly recommend switching to the Isatoic Anhydride protective route.

Q2: How does the Isatoic Anhydride route prevent over-methylation, and how do I execute it? Causality: Isatoic anhydride acts as a cyclic protecting group. The nitrogen atom is incorporated into a carbamate-like ring, significantly reducing its nucleophilicity. Once deprotonated by a strong base, it can be mono-methylated to form N-methylisatoic anhydride. Subsequent base-catalyzed hydrolysis breaks the anhydride ring, releasing CO₂ and yielding pure N-methylanthranilic acid[1].

Validated Protocol: Isatoic Anhydride Pathway Self-Validating System: This two-step protocol includes visual and physical cues to confirm reaction progress without requiring immediate HPLC analysis.

  • N-Methylation:

    • Dissolve 1.0 eq of isatoic anhydride in anhydrous DMF.

    • Slowly add 1.1 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0°C under an inert atmosphere (N₂/Ar). Self-validation: Continuous H₂ gas evolution confirms active deprotonation. Wait until bubbling completely ceases before proceeding.

    • Add 1.1 eq of Methyl Iodide (MeI) dropwise. Stir at room temperature for 2 hours.

    • Quench with ice water to precipitate N-methylisatoic anhydride. Filter and dry.

  • Base-Promoted Hydrolysis:

    • Suspend the intermediate in a 10% aqueous NaOH solution.

    • Heat to 60°C. Self-validation: The reaction will vigorously evolve CO₂. The cessation of bubbling indicates complete decarboxylative ring opening.

    • Cool the mixture and carefully acidify with 2M HCl to pH 4-5 (the isoelectric point of N-methylanthranilic acid).

    • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure product.

Q3: How can I optimize the Ullmann condensation between o-chlorobenzoic acid and methylamine to prevent catalyst poisoning? Causality: Copper catalysts (e.g., CuO or Cu powder) are easily deactivated by aggregation or by forming overly stable, insoluble complexes with the starting materials if the solvent system is suboptimal. Furthermore, methylamine is a gas at room temperature; at elevated reaction temperatures, it escapes the liquid phase, altering the stoichiometry and halting the reaction. Solution: Use a sealed pressure vessel to maintain methylamine in the solution phase and utilize a highly polar, coordinating solvent like DMF or water to stabilize the active Cu(I) intermediate.

Validated Protocol: Ullmann Condensation

  • Reagent Assembly: Combine 1.0 eq o-chlorobenzoic acid, 3.0 eq aqueous methylamine (40% w/w), and 1.5 eq K₂CO₃ in a high-pressure autoclave. Add 0.05 eq of Copper(II) Oxide (CuO) nanopowder.

  • Reaction Execution: Seal the vessel and heat to 90°C for 8-12 hours. Causality: The pressure containment forces the volatile methylamine to remain dissolved, ensuring the 3.0 eq stoichiometry is maintained at the catalytic center.

  • Workup & Isolation: Cool to room temperature, vent carefully, and filter the mixture through a Celite pad. Self-validation: The filtrate should transition from a dark, opaque suspension to a clear blue/green solution, indicating successful removal of the bulk copper catalyst. Acidify the filtrate with dilute HCl to pH 4.5 to precipitate the target compound.

Q4: In reductive amination using formaldehyde, how do I prevent the formation of aminals or polymeric byproducts? Causality: Reductive methylation of anthranilic acid (or its esters) with formaldehyde produces an intermediate imine (Schiff base). If the reducing agent is not immediately available or if formaldehyde is in large excess, the imine can react with another amine molecule to form aminals, or cross-link into polymeric impurities[2]. Solution: Employ a "concurrent reduction" strategy. Dissolve the anthranilic acid in a water-miscible solvent (e.g., methanol) with a catalytic amount of Palladium on Carbon (Pd/C). Pressurize with H₂ gas before slowly dosing the aqueous formaldehyde into the reactor. This ensures the imine is reduced to the secondary amine the exact moment it forms, starving the side-reaction pathways[2].

References

  • Synthesis of 4-hydroxy-3-formylideneamino-1H/methyl/phenylquinolin-2-ones. NIScPR. Available at: [Link]

  • Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Myttex. Available at: [Link]

  • Process for the preparation of methyl n-methylanthranilate (EP0190667B1). Google Patents.

Sources

Optimization

Troubleshooting low fluorescence intensity in N-Methylanthranilic acid conjugates

Welcome to the technical support center for N-Methylanthranilic acid (N-MAA) conjugates. As a Senior Application Scientist, I have designed this guide to help you troubleshoot common issues related to low fluorescence in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-Methylanthranilic acid (N-MAA) conjugates. As a Senior Application Scientist, I have designed this guide to help you troubleshoot common issues related to low fluorescence intensity in your experiments. This resource is structured in a question-and-answer format to directly address specific problems you may encounter.

Section 1: Understanding N-MAA Fluorescence - The Basics
Q1: What are the fundamental fluorescence properties of N-Methylanthranilic acid (N-MAA)?

N-Methylanthranilic acid is an aromatic amino acid derived from anthranilic acid.[1][2] Its fluorescence arises from the π-electron system of the aromatic ring, which is influenced by the electron-donating methylamino group and the electron-withdrawing carboxylic acid group.[3] Key characteristics include:

  • Environmental Sensitivity: N-MAA's fluorescence is highly sensitive to its local environment. Factors like solvent polarity, pH, and binding to a macromolecule can significantly alter its excitation and emission spectra, quantum yield, and lifetime.[4]

  • Solvatochromism: In a study comparing N-MAA in different solvents, it exhibited a bathochromic (red) shift in both absorption and emission in methanol, but a hypsochromic (blue) shift in chloroform.[4] This highlights the importance of the polarity of your assay buffer.

  • Protonation States: As an amphoteric molecule, N-MAA has both an acidic carboxylic acid group and a basic secondary amine.[5] Changes in pH alter the protonation state of these groups, which directly impacts the electronic structure and, consequently, the fluorescence intensity.[6]

Section 2: Common Causes of Low Fluorescence & Initial Checks
Q2: I've just completed my conjugation and purification. The fluorescence of my N-MAA conjugate is extremely low or undetectable. Does this automatically mean the labeling reaction failed?

Not necessarily. While a failed reaction is a possibility, several other factors can lead to low fluorescence even with a successfully labeled conjugate. The most common culprits are fluorescence quenching and environmental effects.[7]

Here is a logical workflow to diagnose the problem:

G start Low Fluorescence Signal Detected dol_check Step 1: Determine Degree of Labeling (DOL) start->dol_check dol_low DOL is Low (< 1) dol_check->dol_low Is DOL Low? dol_ok DOL is Acceptable (e.g., 2-5) dol_check->dol_ok Is DOL OK? dol_high DOL is Too High (> 8-10) dol_check->dol_high Is DOL High? troubleshoot_reaction Troubleshoot Conjugation Reaction (See Section 3) dol_low->troubleshoot_reaction troubleshoot_environment Investigate Environmental & Assay Factors (See Section 4) dol_ok->troubleshoot_environment self_quench High Probability of Self-Quenching. Reduce Dye:Protein Ratio. dol_high->self_quench

Caption: Initial troubleshooting workflow for low fluorescence.

The first and most critical step is to determine the Degree of Labeling (DOL) , which is the average number of N-MAA molecules conjugated to each biomolecule.

Section 3: Deep Dive into Reaction & Conjugation Problems
Q3: My calculated Degree of Labeling (DOL) is near zero or much lower than expected. What could have gone wrong during the conjugation?

A low DOL points directly to an issue with the labeling reaction itself. Here is a checklist of common causes, from most to least likely:

  • Incorrect Buffer Composition: This is the most frequent cause of failure.

    • Causality: Standard amine-reactive crosslinkers (like EDC/NHS used to activate N-MAA's carboxyl group) react with primary amines. If your buffer contains primary amines (e.g., Tris, Glycine), it will compete with the target amine on your protein, drastically reducing labeling efficiency.

    • Solution: Always use a non-amine-containing buffer such as PBS (Phosphate-Buffered Saline) or MES (2-(N-morpholino)ethanesulfonic acid) at the appropriate pH for your reaction.

  • Suboptimal pH:

    • Causality: For amide bond formation between N-MAA's carboxyl group and a protein's amine (e.g., lysine), the protein's amine must be in its unprotonated, nucleophilic state (-NH2). This is favored at a pH slightly above the pKa of the amine (~pH 7.5-8.5). If the pH is too low, the amine will be protonated (-NH3+) and non-reactive.

    • Solution: Adjust your reaction buffer to pH 7.5-8.5 for targeting lysines.

  • Inactive Reagents:

    • Causality: Crosslinkers like EDC and NHS are moisture-sensitive and hydrolyze over time, rendering them inactive. An old or improperly stored stock of your activated N-MAA derivative can also be the problem.

    • Solution: Use fresh, high-quality reagents. If possible, purchase single-use aliquots of crosslinkers.

  • Inappropriate Molar Ratios:

    • Causality: Using too little of the N-MAA reagent will naturally result in a low DOL.

    • Solution: Start with a 10- to 20-fold molar excess of the N-MAA derivative over the protein. Optimize this ratio based on your experimental results.

Q4: How do I accurately determine the Degree of Labeling (DOL)?

The DOL can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the conjugate at two wavelengths: 280 nm (for the protein) and the absorbance maximum (λ_max) of N-MAA (typically around 335 nm, but should be confirmed).[4]

Protocol 1: Determination of Degree of Labeling (DOL)

Objective: To calculate the average number of N-MAA molecules per protein molecule.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Purified N-MAA conjugate solution

  • Conjugation buffer

Methodology:

  • Measure Spectra: Measure the absorbance of your purified conjugate solution at 280 nm (A_280) and at the λ_max of N-MAA (~335 nm, A_dye). Use the conjugation buffer as a blank.

  • Calculate Protein Concentration: First, you must correct the A_280 reading for the contribution of the dye's absorbance at that wavelength.

    • A correction factor (CF) is calculated as: CF = A_280_of_pure_dye / A_max_of_pure_dye

    • The corrected absorbance is: A_prot = A_280_conjugate - (A_dye_conjugate * CF)

    • The protein concentration is then: Protein Conc. (M) = A_prot / ε_prot, where ε_prot is the molar extinction coefficient of your protein at 280 nm (in M⁻¹cm⁻¹).

  • Calculate Dye Concentration:

    • Dye Conc. (M) = A_dye / ε_dye, where ε_dye is the molar extinction coefficient of N-MAA at its λ_max.

  • Calculate DOL:

    • DOL = Dye Conc. (M) / Protein Conc. (M)

Section 4: Environmental and Assay-Specific Factors
Q5: My DOL is within the target range (e.g., 2-5), but my fluorescence intensity is still poor. What's happening?

This scenario strongly suggests that the local environment of the conjugated N-MAA is unfavorable for fluorescence.

Symptom Potential Cause Explanation & Scientific Rationale Recommended Action
Good DOL, Low Signal Environmental Quenching N-MAA conjugated near aromatic amino acids (Trp, Tyr, Phe) or other quenching moieties on the protein surface can lose its energy non-radiatively.[7]Try a different conjugation chemistry to target other sites (e.g., target cysteines instead of lysines).
Signal Varies with Buffer pH or Solvent Polarity Effect The fluorescence of N-MAA is highly dependent on pH and solvent polarity. Your final assay buffer may be at a pH that protonates the fluorophore, or its polarity may promote non-radiative decay.[3][4]Perform a pH titration of your conjugate to find the optimal pH for fluorescence. Test different buffer systems.
Signal is Initially Bright but Fades Quickly Photobleaching Intense or prolonged exposure to the excitation light source can permanently destroy the fluorophore.[8]Reduce excitation light intensity or exposure time. Use an anti-fade mounting medium for microscopy applications.[8]
Signal is High, but my assay (e.g., ELISA, Flow Cytometry) fails. Loss of Biological Activity The N-MAA molecule may have conjugated to a site essential for your protein's function, such as the antigen-binding site of an antibody.[7]Reduce the DOL. Screen different conjugates to find one that retains activity.
Section 5: Advanced Troubleshooting: Fluorescence Quenching
Q6: I suspect an external compound in my sample is quenching the fluorescence. How can I investigate this?

Fluorescence quenching occurs when another molecule de-excites the fluorophore without the emission of light.[9] This can happen through two primary mechanisms: dynamic (collisional) and static quenching.

G cluster_0 Dynamic (Collisional) Quenching cluster_1 Static Quenching cluster_2 Self-Quenching (High DOL) NMAA_excited N-MAA* NMAA_ground_D N-MAA NMAA_excited->NMAA_ground_D Heat (Non-radiative) Quencher_D Quencher Quencher_D->NMAA_excited Collision NMAA_ground_S N-MAA Complex Ground-State Complex (Non-fluorescent) NMAA_ground_S->Complex Quencher_S Quencher Quencher_S->Complex NMAA1 N-MAA NMAA2 N-MAA* NMAA1->NMAA2 Energy Transfer Protein Protein NMAA1->Protein NMAA2->Protein

Caption: Mechanisms of fluorescence quenching.

You can use a Stern-Volmer analysis to characterize the quenching.[10] This involves measuring the fluorescence intensity of your conjugate at a fixed concentration while titrating in increasing concentrations of the suspected quencher.

The relationship is described by the Stern-Volmer equation: F₀ / F = 1 + K_sv * [Q][10]

Where:

  • F₀ is the fluorescence intensity without the quencher.

  • F is the fluorescence intensity in the presence of the quencher.

  • [Q] is the concentration of the quencher.

  • K_sv is the Stern-Volmer quenching constant.

By plotting F₀ / F versus [Q], you should obtain a straight line. The slope of this line is K_sv, which quantifies the efficiency of the quenching. A linear plot is often indicative of a single type of quenching mechanism (either purely static or purely dynamic) occurring.[10]

Quencher Type Common Examples
Heavy Atoms Iodide, bromide ions
Paramagnetic Species Molecular oxygen, metal ions (e.g., Cu²⁺, Ni²⁺)[11]
Electron Transfer Agents Aromatic compounds, nitroxides[10]
Section 6: Reference Protocols
Protocol 2: Standard Conjugation of N-MAA to a Protein

Objective: To covalently link N-MAA to primary amines (lysine residues) on a target protein using EDC/NHS chemistry.

Materials:

  • Target protein in amine-free buffer (e.g., PBS, pH 7.4)

  • N-Methylanthranilic acid (N-MAA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Amine-free reaction buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0 for activation; 100 mM PBS, pH 7.5 for conjugation)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification column (e.g., desalting column like Sephadex G-25)

Methodology:

  • Reagent Preparation: Prepare stock solutions of N-MAA, EDC, and NHS immediately before use in an appropriate anhydrous solvent (like DMSO or DMF) or reaction buffer.

  • Activation of N-MAA (Step 1):

    • In a microfuge tube, combine N-MAA (e.g., 25-fold molar excess over protein) with EDC and NHS (e.g., 1.5x molar excess over N-MAA) in activation buffer (MES, pH 6.0).

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester of N-MAA. This step is critical as it creates a semi-stable intermediate that will react with the protein's amines.

  • Conjugation to Protein (Step 2):

    • Add the activated N-MAA-NHS ester solution directly to your protein solution, which should be in a conjugation buffer (PBS, pH 7.5).

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will consume any unreacted NHS-esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted N-MAA and byproducts by passing the reaction mixture over a desalting or size-exclusion chromatography column.[7]

    • Collect the protein-containing fractions. The conjugate is now ready for characterization (DOL calculation) and use.

References
  • Culf, A. S., et al. (2016). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Bioorganic & Medicinal Chemistry, 24(5), 929-937. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylanthranilic acid. PubChem Compound Database. Retrieved from [Link]

  • Creative Bioarray. (2024). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • Wang, X-F., et al. (2014). Synthesis, structures, and fluorescent properties of azo anthranilic acid and its Cu(II), Co(II), and Ni(II) complexes. Figshare. Available from: [Link]

  • CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Ionization of N-methylanthranilic acid. Retrieved from [Link]

  • Michalska, D., et al. (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. Molecules, 26(2), 463. Available from: [Link]

  • Ibrahim, F., et al. (2023). Investigation of eco-friendly fluorescence quenching probes for assessment of acemetacin using silver nanoparticles and acriflavine reagent. Scientific Reports, 13(1), 4235. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: N-Methylanthranilic Acid Purification Workflows

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals dealing with the persistent challenge of removing unreacted aniline from N-Methylanthranilic acid (N-MA...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals dealing with the persistent challenge of removing unreacted aniline from N-Methylanthranilic acid (N-MAA). Aniline is frequently used as a starting material in Ullmann-type condensations to synthesize anthranilic acid derivatives, but its carryover into final active pharmaceutical ingredients (APIs) is strictly regulated due to its toxicity.

Because both compounds possess an aromatic amine, simple recrystallization often fails due to co-crystallization or entrapment within the crystal lattice. To achieve baseline separation, we must exploit the structural and electronic divergence between the two molecules.

Physicochemical Rationale & Data Matrix

Aniline is a simple primary aromatic amine acting as a weak base (conjugate acid pKa ~4.6)[1]. In contrast, N-MAA is an amphoteric molecule featuring both a secondary amine and an ortho-carboxylic acid group, yielding an overall pKa of approximately 5.34[2]. This zwitterionic character dictates that N-MAA is non-volatile and highly sensitive to pH-induced solubility changes.

Table 1: Physicochemical Data for Separation Design

PropertyN-Methylanthranilic Acid (N-MAA)Aniline
Molecular Weight 151.16 g/mol 93.13 g/mol
pKa 5.34 (Amphoteric)[2]4.6 (Conjugate acid)[1]
Boiling Point 273 °C (Decomposes at 170°C)[2]184 °C
Aqueous Solubility (pH 8.0) High (Anionic Carboxylate)Low (Neutral Free Base)
Volatility in Steam Non-volatile (Zwitterionic)Volatile (Co-distills)[3]
Purification Decision Workflow

G Start Crude N-MAA (with Aniline Impurity) Decision Aniline Concentration? Start->Decision High High (>5%) Bulk Removal Decision->High Excess reactant Trace Trace (<5%) Fine Purification Decision->Trace Residual impurity Steam Steam Distillation (Aniline co-distills) High->Steam AcidBase pH-Tuned L-L Extraction (pH 8.0 NaHCO3) Trace->AcidBase Pure Pure N-Methylanthranilic Acid Steam->Pure Filter pot residue AqPhase Aqueous Phase (N-MAA Sodium Salt) AcidBase->AqPhase Extract OrgPhase Organic Phase (Aniline to Waste) AcidBase->OrgPhase Discard Acidify Acidify to pH 3.5-4.0 (Isoelectric precipitation) AqPhase->Acidify Acidify->Pure Filter precipitate

Fig 1: Decision workflow for N-MAA purification based on aniline concentration.

Troubleshooting Guides & FAQs

Q1: We synthesized N-MAA via an Ullmann-type condensation, but NMR shows ~15% residual aniline. Recrystallization isn't clearing it. What is the most scalable removal method?

A1: When aniline is present in bulk excess (>5%), Steam Distillation is the gold standard[3].

  • Causality: Aniline has a relatively high vapor pressure and forms a minimum-boiling azeotrope with water, allowing it to co-distill at ~98°C. N-MAA, due to its zwitterionic nature and extensive intermolecular hydrogen bonding, is completely non-volatile and remains safely in the aqueous pot residue.

  • Self-Validating Protocol: Steam Distillation

    • Suspend the crude N-MAA mixture in a dilute aqueous base (e.g., 5% Na2​CO3​ ) to ensure N-MAA is fully solubilized as a sodium salt, preventing thermal degradation during boiling.

    • Equip the reaction flask with a standard steam distillation apparatus.

    • Pass live steam through the mixture (or boil vigorously with continuous water addition). Validation cue: Continue until the distillate runs completely clear and is visibly free of oily aniline droplets.

    • Cool the pot residue to room temperature.

    • Carefully acidify the pot residue with 10% HCl to pH 3.5–4.0 to precipitate the pure N-MAA.

    • Filter the resulting solid, wash with cold water, and dry under vacuum to constant weight.

Q2: Our aniline contamination is only at 2%, but it's failing our API purity specs. Steam distillation seems too harsh for this late stage. How can we achieve baseline separation?

A2: For trace aniline removal, utilize a pH-Tuned Liquid-Liquid Extraction [4].

  • Causality: By tuning the aqueous phase to pH 8.0 using Sodium Bicarbonate ( NaHCO3​ ), the carboxylic acid of N-MAA is fully deprotonated. This transforms N-MAA into a highly water-soluble sodium carboxylate. Aniline, lacking an acidic proton, remains a neutral free base at this pH and partitions exclusively into the organic phase.

  • Self-Validating Protocol: pH-Tuned Extraction

    • Dissolve the crude N-MAA mixture in an organic solvent such as Ethyl Acetate (EtOAc) or Toluene (10 mL/g of crude).

    • Transfer to a separatory funnel and add an equal volume of saturated aqueous NaHCO3​ (pH ~8.3).

    • Shake vigorously and vent. Allow the layers to separate. Validation cue: A sharp phase boundary indicates successful partitioning. The N-MAA is now in the lower aqueous layer, while the aniline remains in the upper organic layer.

    • Separate the aqueous layer. Wash the organic layer once more with a half-volume of saturated NaHCO3​ to ensure complete N-MAA recovery.

    • Combine the aqueous layers and wash them once with fresh EtOAc to scavenge any lingering trace aniline.

    • Transfer the aqueous layer to a beaker and proceed to isoelectric precipitation (See Q3).

Q3: During the pH-tuned extraction, my N-MAA isn't precipitating when I acidify the aqueous layer. What went wrong?

A3: You likely overshot the isoelectric point.

  • Causality: N-MAA is amphoteric. If you drop the pH below 2.0, the secondary amine group becomes protonated, converting the molecule into a highly soluble cationic species (an anilinium analog). The isoelectric point (where the molecule is neutral/zwitterionic and least soluble) is between pH 3.5 and 4.0.

  • Corrective Action: Slowly titrate the aqueous layer with 1M HCl while monitoring with a calibrated pH meter. Validation cue: Once the pH reaches 4.0, a thick brown-greyish crystalline powder will spontaneously precipitate[2]. If you have already over-acidified, back-titrate carefully with 1M NaOH until the solution reaches pH 3.8. Chill the suspension in an ice bath for 30 minutes to maximize yield before filtration.

References
  • Title: Aniline - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Cas 119-68-6, N-METHYLANTHRANILIC ACID. Source: LookChem. URL: [Link]

  • Title: Acridone - Organic Syntheses Procedure. Source: Organic Syntheses. URL: [Link]

  • Title: How do I remove aniline from the reaction mixture? Source: ResearchGate. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing pH for N-Methylanthranilic Acid Extraction

Welcome to the advanced troubleshooting and methodology center for the extraction of N-Methylanthranilic acid (NMAA). This guide is designed for researchers, analytical scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for the extraction of N-Methylanthranilic acid (NMAA). This guide is designed for researchers, analytical scientists, and drug development professionals who require high-yield, high-purity recovery of NMAA from complex aqueous matrices.

The Mechanistic Causality of pH in NMAA Extraction

To successfully extract N-Methylanthranilic acid from an aqueous matrix into an organic solvent, one must exploit its amphoteric nature. NMAA contains both a carboxylic acid group and a secondary amine, meaning its solubility is entirely dictated by the pH of its environment.

The pKa of the secondary amine is approximately 5.34 (1)[1], while the carboxylic acid group has a pKa of ~2.18 (2)[2]. Because of these two ionizable groups, NMAA exists in a solution-phase acid-base equilibrium where it can form a highly polar zwitterion (3)[3].

At physiological pH (7.4), the carboxyl group is fully deprotonated (anionic), making the molecule highly water-soluble. Conversely, at highly acidic pH (< 2.0), the amine is protonated (cationic). To maximize the partition coefficient into an organic solvent, the aqueous phase must be adjusted to the molecule's isoelectric point (pI).

Calculating the pI: pI = (2.18 + 5.34) / 2 ≈ 3.76

At pH 3.5 – 4.0, the net charge of NMAA is zero. While it predominantly exists in a zwitterionic form (log10 Kz = 1.31) near this point (3)[3], the neutral (unionized) fraction is maximized, significantly reducing its aqueous solubility and allowing for efficient liquid-liquid extraction (LLE). Historical synthetic protocols confirm that adjusting the pH to ~4.0 effectively precipitates or extracts NMAA derivatives (4)[4].

NMAA_Speciation LowPH pH < 2.0 Cationic NMAA (+1) Highly Water Soluble OptPH pH 3.5 - 4.0 Neutral / Zwitterion (0) Organic Soluble LowPH->OptPH Add NaOH Waste Aqueous Waste (Low Recovery) LowPH->Waste LLE Attempt LLE Liquid-Liquid Extraction (High Recovery) OptPH->LLE LLE Attempt HighPH pH > 6.0 Anionic NMAA (-1) Highly Water Soluble HighPH->OptPH Add HCl HighPH->Waste LLE Attempt

Fig 1: pH-dependent speciation of N-Methylanthranilic acid and its impact on extraction efficiency.

Troubleshooting FAQs

Q: Why is my NMAA recovery so low when extracting with ethyl acetate at physiological pH (7.4)? A: At pH 7.4, NMAA is predominantly in its anionic form. The carboxylate group is fully deprotonated, while the secondary amine is unprotonated. This results in a net negative charge, making the molecule highly polar and water-soluble. To drive NMAA into the organic phase, you must adjust the aqueous matrix to its isoelectric point (pH 3.5–4.0), where the net charge is zero.

Q: I adjusted the pH to 3.8, but I am still seeing emulsion formation during the liquid-liquid extraction. How can I resolve this? A: Emulsions often occur due to matrix proteins or lipids acting as surfactants. To resolve this without altering the optimized pH:

  • Salting Out: Add an inert salt (e.g., NaCl or Na2SO4) to the aqueous phase until saturation. This increases the ionic strength, further decreasing the aqueous solubility of the neutral NMAA (salting-out effect) and disrupting emulsion stability.

  • Centrifugation: Centrifuge the biphasic mixture at 3,000 × g for 10 minutes to force mechanical phase separation.

Q: Is NMAA stable during the extraction process? A: NMAA is generally thermally stable with a melting point of 170-172 °C (1)[1], but as an aromatic amine, it is susceptible to photo-oxidation. It is recommended to store the extracted organic phase in amber vials, perform the extraction away from direct UV light, and maintain storage temperatures below +30°C (1)[1].

Quantitative Data Summary: pH Speciation & Extraction Efficiency

pH LevelDominant NMAA SpeciesNet ChargeAqueous SolubilityOrganic Extraction Efficiency
< 2.0 Cationic (Protonated amine)+1HighPoor (< 10%)
3.5 - 4.0 Neutral / Zwitterionic (Isoelectric point)0MinimumOptimal (> 90%)
> 6.0 Anionic (Deprotonated carboxyl)-1HighPoor (< 15%)

Self-Validating Experimental Protocol: Optimized LLE of NMAA

This protocol is designed as a self-validating system to ensure maximum recovery of NMAA while preventing matrix-induced pH drift.

Step 1: Sample Preparation & pH Adjustment

  • Measure the volume of your aqueous sample containing NMAA.

  • Dropwise add 0.1 M HCl or 0.1 M NaOH while monitoring continuously with a calibrated pH meter.

  • Target: Reach and stabilize at pH 3.7 ± 0.2.

Step 2: Salting Out (Matrix Disruption)

  • Add 0.5 g of analytical-grade NaCl per 10 mL of the aqueous sample.

  • Vortex until the salt is completely dissolved to maximize ionic strength.

Step 3: Solvent Addition & Equilibration

  • Add an equal volume (1:1 v/v) of an immiscible organic solvent (e.g., Ethyl Acetate).

  • Shake vigorously or vortex for 2-3 minutes. (Causality: This maximizes the interfacial surface area, allowing the neutral NMAA molecules to partition into the organic phase).

Step 4: Phase Separation

  • Centrifuge the mixture at 3,000 × g for 5 minutes to break any micro-emulsions.

Step 5: Self-Validation & Collection

  • Validation Check: Carefully sample 10 µL of the bottom aqueous layer and verify the pH. If the pH has drifted outside the 3.5–4.0 window, the matrix buffering capacity was exceeded. Re-adjust the pH and perform a secondary extraction pass.

  • If the pH is stable, carefully aspirate the top organic layer and transfer it to an amber glass vial.

Step 6: Drying & Concentration

  • Dry the collected organic phase over anhydrous sodium sulfate (Na2SO4) to remove residual water.

  • Filter and evaporate under a gentle stream of nitrogen gas.

LLE_Workflow Sample Aqueous Sample (Contains NMAA) Adjust Adjust pH to 3.7 ± 0.2 (0.1M HCl / NaOH) Sample->Adjust Solvent Add Ethyl Acetate (1:1 v/v ratio) Adjust->Solvent Mix Vortex & Equilibrate (2-3 minutes) Solvent->Mix Phase Centrifugation (3000 x g, 5 min) Mix->Phase Organic Organic Phase (Target NMAA Recovered) Phase->Organic Top Layer Aqueous Aqueous Phase (Waste & Impurities) Phase->Aqueous Bottom Layer

Fig 2: Step-by-step experimental workflow for the pH-optimized extraction of NMAA.

References

  • Cas 119-68-6,N-METHYLANTHRANILIC ACID - LookChem Source: LookChem URL
  • N-MethylanthranilicAcid | 1419-68-6 - Benchchem Source: Benchchem URL
  • Ionization of N-methylanthranilic acid | Download Scientific Diagram - ResearchGate Source: ResearchGate URL
  • US3692776A - Process for preparing 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2h-1,4-benzodiazepin-2-one - Google Patents Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: N-Methylanthranilic Acid (NMA) Thermal Processing

Welcome to the Technical Support Center for N-Methylanthranilic Acid (NMA) handling and thermal processing. NMA is a highly valuable precursor in the synthesis of complex natural products, pharmaceuticals, and benzoxazep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Methylanthranilic Acid (NMA) handling and thermal processing. NMA is a highly valuable precursor in the synthesis of complex natural products, pharmaceuticals, and benzoxazepines. However, researchers frequently encounter significant yield losses during thermal processing due to its propensity for decarboxylation into N-methylaniline.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the thermodynamic and kinetic causality behind NMA's instability and provide self-validating protocols to ensure absolute structural integrity during your experiments.

Mechanistic Overview: The Causality of Decarboxylation

To prevent decarboxylation, one must first understand the molecular mechanics driving it. The thermal degradation of anthranilic acid derivatives does not happen randomly; it proceeds via a bimolecular electrophilic substitution mechanism [1].

The critical vulnerability of NMA lies in its ability to form a zwitterion. When heated, especially in protic or acidic environments, the amino group becomes protonated. This protonation is the requisite precursor to the rate-determining step: the transfer of a proton to the C1 carbon of the aromatic ring, which subsequently forces the irreversible cleavage of the C-C bond and the release of CO₂[1].

DecarboxylationMechanism NMA N-Methylanthranilic Acid (Neutral Species) Zwitterion Zwitterion Intermediate (Protonated Amine) NMA->Zwitterion Heat / Protic Solvent Protonation Protonation at C1 (Rate-Determining Step) Zwitterion->Protonation Acidic pH Cleavage C-C Bond Cleavage (Transition State) Protonation->Cleavage Thermal Energy (>150°C) Product N-Methylaniline + CO2 (Degradation Products) Cleavage->Product Irreversible Loss of CO2

Mechanistic pathway of N-Methylanthranilic acid decarboxylation during thermal processing.

Frequently Asked Questions (FAQs)

Q: At what exact temperature does NMA begin to decarboxylate? A: In its pure, solid state, NMA melts with decomposition between 170°C and 178°C. However, this is a thermodynamic ceiling. In solution—particularly in protic or mildly acidic solvents—the activation energy for decarboxylation is drastically lowered, and degradation can occur at temperatures as low as 80°C.

Q: Why does the pH of my solvent drastically affect the decarboxylation rate? A: The reaction requires the protonation of the C1 position on the aromatic ring. Kinetic studies demonstrate that the maximum rate of decarboxylation occurs at a pH roughly 2 units below the isoelectric point, where the zwitterionic form is highly populated[2]. Conversely, if you raise the pH to form the pure carboxylate anion, the molecule becomes highly resistant to decarboxylation because the necessary protonated transition state cannot form[3].

Q: Can I use microwave-assisted synthesis with NMA? A: Yes, but with extreme caution. Microwave synthesis often creates localized superheating (hot spots). If your solvent system is not strictly aprotic and basic, these hot spots will instantly trigger the C-C bond cleavage step, leading to massive N-methylaniline contamination.

Troubleshooting Guide: Preventing Decarboxylation

Issue 1: Yield loss during reflux in aqueous or alcoholic solvents.
  • Root Cause: Protic solvents act as proton donors, facilitating the proton transfer necessary for the rate-determining C1 protonation step.

  • Intervention: Switch to polar aprotic solvents (e.g., anhydrous DMF, DMSO, or NMP). By removing the proton source, you starve the reaction of the mechanism required to form the transition state.

Issue 2: Degradation under acidic coupling conditions (e.g., peptide synthesis).
  • Root Cause: Acidic conditions drive the equilibrium toward the protonated amine/zwitterion, accelerating cleavage.

  • Intervention: Maintain a basic environment. By adding a mild, non-nucleophilic base (like DIPEA or Triethylamine), NMA is converted entirely to its carboxylate anion. The anion of anthranilic acid does not undergo decarboxylation[3].

Issue 3: High-temperature melt reactions failing.
  • Root Cause: Heating NMA above 150°C in the solid state provides sufficient thermal energy to overcome the activation barrier for CO₂ loss regardless of pH.

  • Intervention: Utilize chemical protection. Esterification of the carboxylic acid (e.g., forming methyl N-methylanthranilate) eliminates the acidic proton, completely halting the zwitterion-mediated decarboxylation pathway and allowing for high-temperature processing.

Quantitative Data Summary

To aid in your experimental design, the following table summarizes the critical thermodynamic and kinetic parameters governing NMA stability:

ParameterValue / ConditionCausality / Impact on Stability
Melting Point 170–178 °C (dec.)Exceeding this temperature provides the thermal activation energy for spontaneous C-C cleavage.
Isoelectric Point (pI) ~3.5Maximum decarboxylation rate occurs near pH 1.5–2.0 (zwitterion dominance)[2].
Optimal pH for Stability > 7.0 (Alkaline)Deprotonates the amine, forming a stable carboxylate anion that is structurally resistant to decarboxylation[3].
Solvent Selection Aprotic (DMF, DMSO)Protic solvents stabilize the transition state and actively facilitate C1 protonation.

Experimental Protocol: Controlled Thermal Amidation of NMA

This methodology provides a self-validating system for reacting NMA at elevated temperatures (up to 80°C) while completely suppressing decarboxylation. The protocol uses built-in pH and analytical checks to verify the integrity of the intermediate.

Objective: Form an amide bond using NMA without thermal degradation. Reagents: NMA, Anhydrous DMF, DIPEA (N,N-Diisopropylethylamine), HATU, Target Amine.

Step-by-Step Methodology:

  • Solvent Purging: Degas anhydrous DMF with nitrogen for 15 minutes.

    • Causality: Removes dissolved CO₂ and trace moisture, which can act as weak proton sources and initiate zwitterion formation.

  • Anion Generation (Critical Step): Dissolve 1.0 eq of NMA in the purged DMF. Immediately add 2.5 eq of DIPEA.

    • Validation Check 1: Spot the mixture on wet pH paper; it must read > 8.

    • Causality: Excess base ensures complete deprotonation of the carboxylic acid, locking the molecule in the stable carboxylate anion state.

  • Cold Activation: Cool the mixture to 0°C using an ice bath. Add 1.1 eq of HATU and stir for 30 minutes.

    • Causality: Pre-activation at low temperatures prevents thermal stress during the formation of the highly reactive O-At intermediate.

  • Amine Addition & Heating: Add 1.2 eq of the target amine. Gradually warm the reaction to 60°C.

  • In-Process Control (IPC) & Validation: After 1 hour, pull a 10 µL aliquot and analyze via LC-MS or HPLC-UV (254 nm).

    • Validation Check 2: The system is validated as successful if the peak for N-methylaniline (the decarboxylation byproduct) is <0.1% relative to the product peak. If N-methylaniline is detected, the system was insufficiently basic or contained moisture.

References

  • THE DECARBOXYLATION OF ANTHRANILIC ACID Canadian Science Publishing (Canadian Journal of Chemistry, 1952) URL:[Link]

  • Kinetics and mechanism of the decarboxylation of anthranilic acid in aqueous solution ACS Publications (The Journal of Physical Chemistry, 1968) URL:[Link]

  • EP3108001B1 - Production of aniline via anthranilate and nh4+ Google Patents URL

Sources

Optimization

Purification strategies for crude N-Methylanthranilic acid mixtures

Welcome to the Technical Support Center for the isolation and purification of N-Methylanthranilic acid (N-MAA). As a Senior Application Scientist, I have designed this guide to help researchers and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of N-Methylanthranilic acid (N-MAA). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex crude mixtures containing unreacted anthranilic acid (AA), over-alkylated N,N-dimethylanthranilic acid (N,N-DMAA), and oxidation byproducts.

Quantitative Physicochemical Reference Data

To design an effective purification strategy, you must first understand the thermodynamic and physicochemical boundaries of the target molecule and its common impurities. The following table summarizes the key metrics used to exploit separation vectors.

PropertyAnthranilic Acid (AA)N-Methylanthranilic Acid (N-MAA)N,N-Dimethylanthranilic Acid (N,N-DMAA)
Amine pKa ( pKa1​ ) 2.18[1]~2.5 (est.)~3.0 (est.)
Carboxylic pKa ( pKa2​ ) 4.84[1]5.34[2]~5.0
Zwitterionic Constant ( logKz​ ) 0.93[3]1.31[3]< 0.9
Water Solubility (20 °C) Soluble in hot water0.20 g/L[2]Moderately soluble
Appearance (Pure) White to pale yellowWhite to pale yellow[4]White powder
Appearance (Oxidized) Brown/TanBrown-greyish[2]Dark brown

Purification Logic & Workflow

The following workflow illustrates the logic of isolating N-MAA by exploiting its unique isoelectric point and susceptibility to carbon scrubbing.

G Crude Crude N-MAA Mixture (N-MAA, AA, N,N-DMAA) BaseDissolve Dissolve in Aqueous NaOH (pH > 9) Crude->BaseDissolve Carbon Activated Carbon Treatment & Hot Filtration BaseDissolve->Carbon Removes colored oxidation products Acidify1 Careful Acidification (pH ~ 5.34) Carbon->Acidify1 Filter1 Filter N-MAA Precipitate Acidify1->Filter1 Isoelectric precipitation Recryst Recrystallization (MeOH/Water) Filter1->Recryst Crude Crystals Pure Pure N-Methylanthranilic Acid Recryst->Pure

Workflow for the isolation of pure N-MAA via isoelectric precipitation and recrystallization.

Troubleshooting & FAQs

Q1: Why does anthranilic acid (AA) co-precipitate with N-methylanthranilic acid (N-MAA) during acid workup, and how can I separate them? Causality: Both AA and N-MAA are zwitterionic amino acids. AA has pKa values of 2.18 and 4.84[1], while N-MAA has a pKa of 5.34[2]. Because their isoelectric points are relatively close, rapid or uncontrolled acidification causes both to crash out of the aqueous phase simultaneously. Furthermore, N-MAA has a uniquely high zwitterionic tautomerization constant ( log10​Kz​=1.31 )[3], meaning it exists predominantly in the zwitterionic form near its isoelectric point. Solution: Exploit their differential solubility in low-polarity solvents. N-MAA is more lipophilic due to the N-methyl group. A highly effective method is continuous Soxhlet extraction of the dried crude solid using a low-polarity solvent (e.g., hexanes). The solvent selectively extracts the more lipophilic N-MAA, leaving the highly polar, hydrogen-bonded AA behind in the thimble[5].

Q2: My N-MAA crystals are a brown-greyish powder instead of white/pale yellow. What causes this and how do I fix it? Causality: Aromatic amines are highly susceptible to oxidation by atmospheric oxygen, forming colored azo, imine, or quinoid polymeric byproducts. Even commercially available N-MAA is often described as a "brown-greyish crystalline powder" due to trace oxidation over time[2]. Solution: Perform a recrystallization in the presence of activated carbon. The high surface area of the carbon selectively adsorbs the large, conjugated oxidation byproducts. Dissolve the crude brown powder in boiling water or a Methanol/Water mixture, add activated carbon, and perform a hot filtration[6]. The resulting filtrate will yield highly pure, pale yellow to white crystals upon slow cooling[4].

Q3: How do I remove over-alkylated N,N-dimethylanthranilic acid (N,N-DMAA) impurities? Causality: N,N-DMAA is a tertiary amine, whereas N-MAA is a secondary amine. N,N-DMAA lacks the secondary amine proton, preventing it from forming the same stabilizing intramolecular hydrogen bonds as N-MAA. This alters its basicity and salt-forming capabilities. Solution: Liquid-liquid extraction using a pH gradient. When the mixture is dissolved in an organic solvent (like toluene) and washed with dilute hydrochloric acid (1-10%), the tertiary amine of N,N-DMAA is more readily protonated and pulled into the aqueous phase as a water-soluble hydrochloride salt, allowing for selective partitioning[7].

Validated Experimental Protocols

Protocol A: Isoelectric Precipitation and Carbon Scrubbing

This protocol is self-validating: the success of step 2 is visually confirmed by a color shift in step 3, and the success of step 4 is confirmed by the formation of a dense precipitate.

  • Dissolution: Suspend 10 g of crude N-MAA mixture in 100 mL of distilled water. Add 1M NaOH dropwise under continuous stirring until the pH reaches 9.0. The zwitterions will deprotonate into highly soluble sodium carboxylate salts.

  • Decolorization: Add 1.0 g of activated carbon to the basic solution. Heat the mixture to 80 °C for 15 minutes to maximize the adsorption kinetics of polymeric oxidation products[6].

  • Hot Filtration: Filter the hot suspension through a Celite pad to remove the activated carbon. Self-Validation: The filtrate must be clear and slightly yellow; if it is brown, repeat step 2.

  • Isoelectric Precipitation: Cool the filtrate to room temperature. Slowly add 1M Acetic Acid. Acetic acid is strictly preferred over HCl because it buffers the solution, making it much harder to overshoot the ideal pH and accidentally re-protonate the amine[5]. Stop when the pH reaches exactly 5.34 (the pKa/isoelectric point of N-MAA)[2].

  • Harvesting: Stir the resulting suspension at 4 °C for 2 hours to maximize yield. Filter the precipitate under vacuum and wash with ice-cold water, as N-MAA solubility is only 0.20 g/L at 20 °C[2].

Protocol B: High-Purity Recrystallization
  • Solvent Selection: Place the semi-pure N-MAA in a round-bottom flask. Add a minimal amount of boiling Methanol (MeOH) or Ethanol (EtOH) until just dissolved[2].

  • Crystallization: Remove from heat and allow the solution to cool to room temperature slowly (over 2 hours). Slow cooling promotes the growth of large, pure crystals and excludes trapped impurities from the crystal lattice.

  • Isolation: Chill the flask in an ice bath for 30 minutes. Filter the crystals via a Büchner funnel.

  • Drying & Storage: Dry the crystals under high vacuum (e.g., using a 2-stage rotary vane pump) to remove all residual solvent and moisture. Complete desiccation prevents premature degradation and oxidation[5]. Store the final product below +30 °C in an amber vial flushed with inert gas (argon or nitrogen)[2].

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues of N-Methylanthranilic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor aqueous solubility of N-Methylanthranilic acid (N-MA).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor aqueous solubility of N-Methylanthranilic acid (N-MA). This guide synthesizes field-proven formulation strategies, physicochemical principles, and step-by-step troubleshooting protocols to help you achieve stable, clear solutions for your in vitro and in vivo assays.

Physicochemical Profiling of N-Methylanthranilic Acid

Before troubleshooting, we must understand the intrinsic properties governing N-MA's behavior in solution. The addition of the N-methyl group significantly alters its hydration dynamics compared to unsubstituted anthranilic acid.

PropertyValueCausality / Impact on Formulation
CAS Number 119-68-6Unique identifier for sourcing and validation.
Water Solubility (20°C) 0.20 g/L 1Extremely low; necessitates co-solvents or pH adjustment for biological assays.
pKa1 (Amino Group) 2.86 [[2]]()Protonates at highly acidic pH, increasing solubility but unsuitable for live cells.
pKa2 (Carboxyl Group) 5.34 1Deprotonates at physiological pH, but the hydrophobic methyl group still limits overall solubility.
LogP 2.36 3Highly lipophilic; partitions readily into organic phases, driving the need for surfactants.

Troubleshooting & FAQs

Q1: Why does N-Methylanthranilic acid precipitate almost immediately when added to standard aqueous buffers (pH 7.4)? A1: The precipitation is driven by the molecule's high lipophilicity (LogP 2.36) 3 and its tautomeric equilibrium. While the carboxylic acid is deprotonated at pH 7.4, the N-methyl group creates a localized hydrophobic domain that resists hydration. Furthermore, near its isoelectric point, N-MA exists predominantly in a zwitterionic form 2. This zwitterion maximizes intermolecular electrostatic interactions, creating a highly stable crystal lattice that water alone cannot disrupt.

Q2: Can I simply adjust the pH to force dissolution? A2: Yes, but it is often insufficient for high-concentration dosing. Adjusting the pH above 6.5 converts N-MA into its anionic form, which improves solubility via ion-dipole interactions with water. However, because the aromatic core remains hydrophobic, high concentrations (>1 mg/mL) will still nucleate and precipitate over time. For robust biological assays, pH adjustment must be paired with a co-solvent system.

Q3: My in vivo formulation keeps crashing out upon injection. What is the optimal co-solvent strategy? A3: A "crash" upon injection occurs because rapid dilution in the bloodstream strips away the solvent, exposing the hydrophobic drug. To prevent this, you must build a thermodynamically stable microenvironment. We recommend a multi-excipient approach: DMSO to disrupt the initial crystal lattice, PEG300 to provide steric hindrance against re-aggregation, and Tween-80 to form protective micelles before introducing the aqueous phase 4.

G A pH < 2.5 Cationic Form (Protonated Amino) B pH 3.0 - 4.5 Zwitterionic Form (Lowest Solubility) C pH > 6.0 Anionic Form (Deprotonated Carboxyl) D Aqueous Solubility Profile D->A Increased Solubility D->B Precipitation Risk D->C Increased Solubility

Caption: pH-dependent ionization states and solubility of N-Methylanthranilic acid.

Self-Validating Experimental Protocols

To ensure reproducibility, every step in the following protocols includes a self-validating visual or physical check. If the expected state is not achieved, do not proceed to the next step.

Protocol A: Multi-Component Co-Solvent Formulation (Yields ≥ 2.5 mg/mL)

This protocol is ideal for in vivo dosing (e.g., intraperitoneal or intravenous injection) where high bioavailability is required 4.

Materials: N-Methylanthranilic acid powder, DMSO (anhydrous), PEG300, Tween-80, 0.9% Saline.

Step-by-Step Methodology:

  • Primary Solubilization: Weigh the required mass of N-MA. Add DMSO to achieve 10% of the final target volume.

    • Causality: DMSO acts as a powerful aprotic solvent to break the stable zwitterionic crystal lattice.

    • Validation Check: The solution must be completely clear. If particulates remain, sonicate for 5 minutes at room temperature.

  • Steric Stabilization: Add PEG300 to achieve 40% of the final volume. Vortex vigorously.

    • Causality: PEG300 coats the solvated N-MA molecules, providing steric hindrance that prevents nucleation when water is eventually introduced.

  • Micellar Encapsulation: Add Tween-80 to achieve 5% of the final volume. Vortex until homogenous.

    • Causality: Tween-80 lowers the interfacial tension and forms micelles that encapsulate the hydrophobic core of N-MA.

  • Aqueous Dilution: Dropwise, add 0.9% Saline to make up the remaining 45% of the volume while continuously stirring.

    • Validation Check: The final solution must remain optically clear. If turbidity or a milky emulsion forms, the saline was added too rapidly, causing localized precipitation. Discard and restart, ensuring dropwise addition.

G Start Weigh N-MA Powder (Hydrophobic Crystal Lattice) Step1 Dissolve in 10% DMSO (Primary Solubilization) Start->Step1 Disrupts lattice Step2 Add 40% PEG300 (Steric Stabilization) Step1->Step2 Prevents aggregation Step3 Add 5% Tween-80 (Micellar Encapsulation) Step2->Step3 Lowers surface tension Step4 Add 45% Saline (Aqueous Dilution) Step3->Step4 Final formulation End Clear Solution (≥ 2.5 mg/mL) Step4->End Self-validating clarity check

Caption: Step-by-step co-solvent formulation workflow for N-Methylanthranilic acid.

Protocol B: Cyclodextrin Inclusion Formulation (Yields ≥ 2.5 mg/mL)

If your assay is sensitive to PEG300 or Tween-80, a cyclodextrin-based approach is a highly effective alternative 4.

Materials: N-MA powder, DMSO, Sulfobutylether-β-cyclodextrin (SBE-β-CD), 0.9% Saline.

Step-by-Step Methodology:

  • Prepare Carrier Solution: Dissolve SBE-β-CD in 0.9% Saline to create a 20% (w/v) stock solution.

  • Primary Solubilization: Dissolve N-MA in DMSO (10% of final volume) until optically clear.

  • Inclusion Complexation: Slowly pipette the 20% SBE-β-CD saline solution (90% of final volume) into the DMSO/N-MA mixture while vortexing.

    • Causality: The hydrophobic aromatic ring of N-MA slips into the lipophilic cavity of the cyclodextrin cone, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility.

    • Validation Check: The solution must remain transparent. Store at 4°C and check for precipitation before dosing.

References[2] Title: N-METHYLANTHRANILIC ACID - LookChem

Source: lookchem.com URL:[4] Title: 2-(Methylamino)benzoic acid (N-Methylanthranilic acid) | Metabolin | MedChemExpress Source: medchemexpress.com URL:[2] Title: Tautomeric and Microscopic Protonation Equilibria of Anthranilic Acid and Its Derivatives Source: nih.gov URL:[3] Title: Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE) | Journal of Chemical Information and Modeling - ACS Publications Source: acs.org URL:

Sources

Optimization

Minimizing side reactions in the methylation of anthranilic acid

Title: Technical Support Center: Minimizing Side Reactions in the Methylation of Anthranilic Acid Introduction: As a Senior Application Scientist, I frequently encounter researchers struggling with the selective methylat...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Minimizing Side Reactions in the Methylation of Anthranilic Acid

Introduction: As a Senior Application Scientist, I frequently encounter researchers struggling with the selective methylation of anthranilic acid (2-aminobenzoic acid). Because anthranilic acid possesses both a nucleophilic amine and a reactive carboxylic acid, standard alkylation techniques often yield a complex mixture of O-methylated, N-methylated, and over-alkylated products. This technical support guide is designed to dissect the mechanistic causality behind these side reactions and provide self-validating, field-proven protocols to achieve high-purity N-methylanthranilic acid.

Visual 1: Reaction Pathways and Side Reactions

G AA Anthranilic Acid (Starting Material) NMAA N-Methylanthranilic Acid (Target Product) AA->NMAA Formaldehyde / Reductant (Selective) MA Methyl Anthranilate (O-Methylation) AA->MA MeI / DMS + Base (Non-selective) NNDMAA N,N-Dimethylanthranilic Acid (Over-alkylation) AA->NNDMAA Excess MeI / DMS NMAA->NNDMAA Excess MeI / DMS MNMA Methyl N-methylanthranilate (Dual Alkylation) NMAA->MNMA MeI / DMS MA->MNMA MeI / DMS

Caption: Divergent reaction pathways in the methylation of anthranilic acid highlighting major side products.

Frequently Asked Questions (FAQs)

Q1: Why does direct alkylation with methyl iodide (MeI) or dimethyl sulfate (DMS) cause so many side reactions? A: The causality lies in the bifunctional nature of anthranilic acid. Under the basic conditions required to deprotonate the amine for nucleophilic attack, the carboxylic acid is also deprotonated to form a highly nucleophilic carboxylate anion. This leads to competitive O-alkylation (esterification), forming methyl anthranilate [3]. Furthermore, once the primary amine is mono-methylated, the electron-donating inductive effect of the newly added methyl group makes the resulting secondary amine more nucleophilic than the original primary amine. This kinetic trap rapidly drives the reaction toward over-alkylation, yielding N,N-dimethylanthranilic acid.

Q2: How can I completely avoid esterification during N-methylation? A: The most mechanistically sound approach is to abandon direct SN2 alkylating agents and utilize reductive amination [1]. By reacting anthranilic acid with formaldehyde, you selectively form an intermediate Schiff base (imine) at the nitrogen atom. The carboxylic acid cannot participate in imine formation. Subsequent in situ reduction (e.g., using catalytic hydrogenation or sodium cyanoborohydride) yields the mono-methylated amine without any risk of esterification [2].

Q3: How does the zwitterionic nature of anthranilic acid affect its reactivity in aqueous media? A: Anthranilic acid exists predominantly as a zwitterion near its isoelectric point in aqueous solutions (pKa1 ~2.86, pKa2 ~4.69) [4]. At this pH, the amine is protonated (-NH3+) and non-nucleophilic, while the carboxylate is deprotonated (-COO-). If you attempt methylation at a neutral or slightly acidic pH, you will exclusively drive O-alkylation. To achieve N-alkylation in water, the pH must be raised (typically using NaHCO3) to ensure a sufficient equilibrium concentration of the free, unprotonated amine [3].

Troubleshooting Guide

Issue 1: Formation of N,N-dimethylanthranilic acid during reductive amination.

  • Causality: While reductive amination prevents O-alkylation, the mono-methylated product can still react with excess formaldehyde to form an intermediate iminium ion, which is then reduced to the tertiary amine.

  • Resolution: Strictly control the stoichiometry of formaldehyde to 1.00 - 1.05 equivalents. Add the formaldehyde dropwise at reduced temperatures (0-5 °C) to prevent local concentration spikes, and monitor the reaction via TLC or HPLC. Quench the reaction immediately upon the disappearance of the primary amine.

Issue 2: Poor yield and incomplete conversion in reductive amination.

  • Causality: Imine formation produces water as a byproduct. If the reaction is performed in a solvent with high water content, the equilibrium is driven backward, hydrolyzing the Schiff base before it can be reduced [1].

  • Resolution: Utilize anhydrous, water-miscible solvents such as absolute methanol or isopropanol [1]. Incorporate a dehydrating agent (e.g., 3Å molecular sieves) or a weak acid catalyst (like acetic acid) to drive the equilibrium toward the imine [2].

Issue 3: Difficulty separating N-methylanthranilic acid from unreacted starting material.

  • Causality: Both compounds have nearly identical pKa values and polarities, making standard acid-base extraction or silica gel chromatography highly inefficient.

  • Resolution: If high purity is required and separation fails, it is often easier to synthesize the esterified derivative (Methyl N-methylanthranilate) via reductive amination of methyl anthranilate[1]. The esters can be easily separated by fractional vacuum distillation [1], after which the purified ester can be cleanly hydrolyzed to N-methylanthranilic acid using aqueous NaOH.

Quantitative Comparison of Methylation Strategies

StrategyReagentsTarget ProductMajor Side ReactionsSelectivityYield Potential
Direct Alkylation MeI or DMS, Base (K2CO3)N-Methylanthranilic AcidO-alkylation, Over-N-alkylationLow30 - 40%
Aqueous Alkylation DMS, NaHCO3, H2O/DioxaneN-Methylanthranilic AcidOver-N-alkylationModerate50 - 60%
Reductive Amination Formaldehyde, H2/Pd-CN-Methylanthranilic AcidOver-N-alkylation (if excess HCHO)High> 85%
Esterification Route 1. MeOH/H+ 2. HCHO/H2 3. NaOH/H2ON-Methylanthranilic AcidMinimal (Distillation purifies intermediate)Very High~ 80% (Overall)

Step-by-Step Experimental Protocols

Protocol A: Selective Synthesis of N-Methylanthranilic Acid via Reductive Amination

This protocol utilizes a self-validating Schiff base intermediate to ensure absolute chemoselectivity against O-alkylation.

  • Preparation: Dissolve 1.0 equivalent (13.7 g, 0.1 mol) of pure anthranilic acid in 100 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Imine Formation: Add 0.1 equivalents of glacial acetic acid (catalyst). Slowly add 1.05 equivalents of a 37% aqueous formaldehyde solution (or ideally, 55% methanolic formaldehyde to minimize water) dropwise over 30 minutes, maintaining the temperature below 10 °C [2].

  • Validation Step 1: Stir for 1 hour at room temperature. Take a 0.1 mL aliquot, dilute in methanol, and run a TLC (Eluent: Hexane/EtOAc 7:3). The primary amine spot should be replaced by a new, less polar Schiff base spot.

  • Reduction: Cool the mixture back to 0 °C. Add 1.5 equivalents of Sodium Cyanoborohydride (NaBH3CN) in small portions. (Note: NaBH3CN is chosen over NaBH4 because it selectively reduces imines at pH 6-7 without reducing unreacted aldehydes).

  • Reaction Completion: Stir at room temperature for 4 hours.

  • Validation Step 2: Perform an HPLC or TLC check to confirm the complete disappearance of the Schiff base.

  • Workup: Quench the reaction by adding 1M HCl until the pH reaches 2 (to destroy excess reductant). Evaporate the methanol under reduced pressure. Adjust the aqueous layer to the isoelectric point (pH ~4.0) using 1M NaOH to precipitate the zwitterionic N-methylanthranilic acid [4]. Filter, wash with cold water, and dry under vacuum.

Protocol B: Synthesis via Methyl Anthranilate (The Distillation Route)

Recommended when absolute purity is required, as it bypasses the difficult separation of zwitterionic acids [1].

  • Reductive Methylation: Dissolve 1.0 equivalent of methyl anthranilate in isopropanol. Purge the reaction vessel with hydrogen gas to remove air [1].

  • Catalysis: Add 1.0 equivalent of formaldehyde solution and 5% Palladium on carbon (Pd/C) catalyst [2].

  • Hydrogenation: Pressurize the system with hydrogen to 1034–5170 kPa (150-750 psi) and heat gently to 35–55 °C [1].

  • Validation Step: Monitor hydrogen uptake. The reaction is complete when the theoretical volume of hydrogen has been consumed, and water is produced as a byproduct [1].

  • Purification: Filter the mixture through Celite to remove the Pd/C catalyst. Recover the Methyl N-methylanthranilate via fractional vacuum distillation [1].

  • Hydrolysis (Optional): Reflux the purified ester in 2M aqueous NaOH for 2 hours, cool, and acidify to pH 4.0 to precipitate pure N-methylanthranilic acid.

References

  • Process for the preparation of methyl n-methylanthranilate - Google Patents. Source: google.com.
  • Application Notes and Protocols for the Synthesis of Methyl N-methylanthranilate - Benchchem. Source: benchchem.com.
  • Process for preparing pure N-methyl-anthranilic acid methylester - Google Patents. Source: google.com.
  • Tautomeric and Microscopic Protonation Equilibria of Anthranilic Acid and Its Derivatives - ResearchGate. Source: researchgate.net.
Troubleshooting

Stability of N-Methylanthranilic acid stock solutions over time

Technical Support Center: Stability and Handling of N-Methylanthranilic Acid (NMAA) Stock Solutions Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Handling of N-Methylanthranilic Acid (NMAA) Stock Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the erratic behavior of N-Methylanthranilic acid (NMAA) in biochemical assays and synthetic workflows. While NMAA (CAS 119-68-6) is fundamentally stable under standard conditions, its unique photochemistry, amphoteric nature, and solvent-dependent zwitterionic equilibria make its stock solutions highly susceptible to environmental degradation if mishandled.

This guide provides a mechanistic approach to troubleshooting, preparing, and storing NMAA, ensuring that every protocol you execute is a self-validating system.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my NMAA stock solution lose its fluorescence over time? A1: NMAA is highly sensitive to UV-A radiation. Upon exposure to ambient or direct UV light, NMAA undergoes a well-documented photodegradation pathway, ultimately degrading into non-fluorescent products such as aniline and N-methylaniline[1][2]. To prevent this, stock solutions must be stored in amber glass vials and handled under low-light conditions.

Q2: What is the optimal solvent for long-term NMAA stability? A2: NMAA is sparingly soluble in water but highly soluble in polar organic solvents like Dimethyl sulfoxide (DMSO) and Methanol (MeOH)[3][4]. For long-term stability, anhydrous DMSO is recommended. In aqueous environments, NMAA establishes a pH-dependent tautomeric equilibrium, existing predominantly as a zwitterion near its isoelectric point (pH ~3.78)[5]. This zwitterionic shift can alter its reactivity and spectral properties compared to its unionized form in organic solvents.

Q3: I observe precipitation when diluting my DMSO stock into an aqueous buffer. How can I resolve this? A3: Precipitation occurs due to the sudden shift in dielectric constant and the protonation state of the molecule. Ensure that your aqueous buffer is pre-warmed to room temperature and that the final concentration of NMAA does not exceed its aqueous solubility limit (~0.2 g/L at 20 °C)[6]. Adding the DMSO stock dropwise while vortexing prevents localized supersaturation.

Section 2: Troubleshooting Guide

Understanding the causality behind reagent failure is critical for robust experimental design. Table 1 outlines common issues and their mechanistic solutions.

Table 1: Common Issues, Mechanistic Causes, and Validated Solutions

Observed IssueScientific CausalityRecommended Solution
Gradual loss of fluorescence or assay signal Photochemical cleavage of the anthranilate core via UV-A exposure[1].Store in amber vials; work under yellow/low-light; purge headspace with Argon.
Shift in absorbance/emission spectra upon dilution Solvent-induced shift from unionized (organic) to zwitterionic (aqueous) state[5].Standardize buffer pH; run a solvent-matched calibration curve for fluorescence.
Incomplete dissolution in working buffer Exceeding the aqueous solubility threshold (~1.3 mM)[6].Keep final assay concentration <1 mM; use 1-5% DMSO as a co-solvent.
Degradation in methanol over months Trace acid/base impurities in MeOH catalyzing slow esterification.Use HPLC-grade anhydrous MeOH; store aliquots at -20°C for max 6 months.

Section 3: Mechanistic Workflows and Pathways

To understand why light protection is non-negotiable, we must look at the photodegradation pathway. NMAA is often observed as a highly fluorescent intermediate during the photolysis of larger molecules (like the pesticide azinphos-methyl), but it is not the final stable product[1][2].

Photodegradation A Azinphos-methyl (Parent Compound) B N-Methylanthranilic Acid (NMAA) Highly Fluorescent Intermediate A->B Photolysis D UV-A Irradiation (Ambient/Direct Light) B->D C Aniline / N-methylaniline Non-fluorescent Final Products D->C Photodegradation

Caption: UV-A induced photodegradation pathway of NMAA into non-fluorescent aniline derivatives.

Section 4: Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating Quality Control (QC) checkpoints, you can verify the integrity of your stock before proceeding to critical assays.

Protocol 1: Preparation and Storage of 10 mM NMAA Master Stock Solution

Rationale: Preparing stocks in anhydrous DMSO prevents hydrolytic and pH-dependent structural shifts, while aliquoting minimizes freeze-thaw cycles and light exposure.

  • Preparation: Weigh 15.12 mg of high-purity NMAA powder (MW: 151.16 g/mol )[6] using a calibrated microbalance. Ensure the workspace is shielded from direct sunlight.

  • Dissolution: Transfer the powder to a 15 mL amber glass centrifuge tube. Add exactly 10.0 mL of anhydrous, cell-culture grade DMSO.

  • Homogenization: Vortex for 30 seconds until completely dissolved. Do not sonicate, as localized heating can induce thermal degradation or accelerate solvent reactions.

  • Aliquoting: Working under subdued light, dispense 100 µL aliquots into sterile, amber 0.5 mL microcentrifuge tubes.

  • Storage: Flush the headspace of each tube with Argon gas to displace oxygen, cap tightly, and store at -20°C[6][7].

  • Self-Validating QC Checkpoint: Before using a new aliquot for a critical experiment, dilute a small fraction in water (pH 7.0) and measure the absorbance at 337 nm (ε ~ 2690 M⁻¹ cm⁻¹)[8]. A drop in absorbance >5% from the baseline indicates degradation.

Protocol 2: Stability-Indicating HPLC Assay for NMAA

Rationale: To definitively rule out degradation (e.g., photolysis to aniline or hydrolysis if derived from N-Methylisatoic anhydride), an HPLC assay separates intact NMAA from its breakdown products[9].

  • Mobile Phase Setup: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • Sample Preparation: Dilute the NMAA stock solution to 100 µM using Mobile Phase A.

  • Chromatography: Inject 10 µL onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Gradient: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor absorbance at 254 nm and fluorescence (Ex: 340 nm, Em: 420 nm).

  • Validation: Intact NMAA will elute as a single sharp peak. The appearance of earlier-eluting peaks (more polar degradation products like aniline) confirms stock instability.

Workflow Step1 Weigh NMAA Powder (Protect from Light) Step2 Dissolve in Anhydrous DMSO (Vortex, No Heat) Step1->Step2 Step3 Aliquoting into Amber Vials (Argon Purge) Step2->Step3 Step4 Long-Term Storage (-20°C) Step3->Step4 Step5 QC: HPLC / UV-Vis (Check Abs at 337 nm) Step4->Step5 Step5->Step1 Fail (Discard) Step5->Step4 Pass

Caption: Step-by-step lifecycle and self-validating QC workflow for NMAA stock solutions.

References

  • ResearchGate: UV-A photochemistry of the pesticide azinphos-methyl: Generation of the highly fluorescent intermediate N-methylanthranilic acid. Available at:[Link]

  • IslandScholar: Investigations of the UV-A photochemistry of the pesticide azinphos-methyl. Available at:[Link]

  • National Institutes of Health (NIH): Tautomeric and Microscopic Protonation Equilibria of Anthranilic Acid and Its Derivatives. Available at:[Link]

  • TCI Chemicals: TCI AMERICA: N-Methylanthranilic Acid SDS. Available at:[Link]

  • Biochemistry (ACS Publications): Chaperone-like N-Methyl Peptide Inhibitors of Polyglutamine Aggregation. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Differentiation of Anthranilic Acid and N-Methylanthranilic Acid: A 1H NMR Comparison Guide

Introduction Anthranilic acid (AA) and its methylated derivative, N-methylanthranilic acid (NMA), are critical precursors in pharmaceutical drug development. They serve as fundamental building blocks for anti-inflammator...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Anthranilic acid (AA) and its methylated derivative, N-methylanthranilic acid (NMA), are critical precursors in pharmaceutical drug development. They serve as fundamental building blocks for anti-inflammatory agents, antinociceptives, and complex alkaloids[1],[2]. Distinguishing between these two structurally similar compounds is a routine yet critical quality control step in synthetic workflows. While mass spectrometry provides molecular weight confirmation, 1H Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive topological mapping of the molecular framework.

This guide details the causal mechanisms behind their spectral differences and provides a self-validating experimental protocol for unambiguous structural identification.

Theoretical Framework & Mechanistic Causality

The core structural difference between AA and NMA is the substitution of a proton on the primary amine with a methyl group, converting it to a secondary amine. As an Application Scientist, it is vital to understand that this seemingly minor modification induces significant, predictable changes in the 1H NMR spectrum:

  • Emergence of the N-Methyl Resonance: The most diagnostic feature of NMA is the presence of an aliphatic singlet integrating to 3 protons at approximately 2.84 ppm in DMSO-d6[3]. Because the methyl group is attached to a heteroatom undergoing rapid exchange, coupling to the adjacent -NH proton is typically not resolved, resulting in a sharp singlet. This signal is entirely absent in AA.

  • Integration of Exchangeable Protons: In AA, the primary amine (-NH2) contributes a broad signal integrating to 2 protons, while the carboxylic acid (-COOH) contributes 1 proton (often overlapping or appearing far downfield)[4]. In NMA, the secondary amine (-NH) integrates to only 1 proton.

  • Inductive and Steric Effects on the Aromatic Ring: The electron-donating nature of the methyl group slightly increases the electron density on the nitrogen atom via inductive effects. However, steric hindrance between the N-methyl group and the adjacent carboxylic acid disrupts the planarity of the intramolecular hydrogen bond. This alters the magnetic shielding of the ortho and para aromatic protons (H-3 and H-5), resulting in subtle but reproducible chemical shift perturbations (Δδ ~ 0.05 - 0.15 ppm) across the aromatic region[4],[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectral interpretation, the following protocol incorporates a D2O exchange step. This acts as an internal, self-validating control to definitively isolate exchangeable heteroatom protons from the aromatic framework.

Step-by-Step Methodology:
  • Sample Preparation: Weigh exactly 20 mg of the highly pure analyte (AA or NMA) and dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D). Transfer the homogeneous solution to a standard 5 mm NMR tube.

  • Primary Acquisition: Acquire the 1H NMR spectrum using a 400 MHz spectrometer at 298 K. Use standard parameters: 16 scans, 1.0 s relaxation delay, and a spectral width of 15 ppm[4].

  • Spectral Processing: Apply a Fourier transform, followed by rigorous phase and baseline correction. Calibrate the chemical shift scale using the residual DMSO pentuplet at 2.50 ppm.

  • Self-Validation (D2O Shake): Add 2 drops of Deuterium Oxide (D2O) directly to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The disappearance of the broad downfield signals confirms the assignment of -NH2, -NH, and -COOH protons, leaving only the rigid aromatic and aliphatic signals intact.

NMR_Methodology N1 Sample Prep (DMSO-d6) N2 1H NMR Acquisition N1->N2 400 MHz N3 D2O Exchange (Self-Validation) N2->N3 Add D2O N4 Spectral Comparison N3->N4 Confirm NH/OH

Fig 1. Self-validating 1H NMR workflow for structural differentiation of AA and NMA.

Data Presentation & Spectral Comparison

The following table summarizes the key 1H NMR chemical shifts for both compounds in DMSO-d6, demonstrating the diagnostic markers used for differentiation[4],[3].

Proton AssignmentAnthranilic Acid (AA) δ (ppm)N-Methylanthranilic Acid (NMA) δ (ppm)Multiplicity & Expected Integration
N-CH3 (Aliphatic) - (Absent)2.84Singlet, 3H
H-5 (Aromatic) 6.526.58Triplet / Multiplet, 1H
H-3 (Aromatic) 6.766.69Doublet, 1H
H-4 (Aromatic) 7.227.39Triplet / Multiplet, 1H
H-6 (Aromatic) 7.697.82Doublet / Multiplet, 1H
-NH / -NH2 ~8.58 (Broad, overlapping)Broad / VariableBroad Singlet (2H for AA, 1H for NMA)

Note: Exchangeable proton chemical shifts (-NH, -NH2, -COOH) are highly concentration and temperature-dependent. The D2O shake methodology described above is required to validate these specific assignments.

Conclusion

By tracking the appearance of the 2.84 ppm aliphatic signal and monitoring the integration of the exchangeable amine protons, researchers can confidently distinguish N-Methylanthranilic acid from Anthranilic acid. The integration of a D2O exchange step provides a foolproof, self-validating mechanism to eliminate ambiguity in peak assignments, ensuring high-fidelity data for downstream drug development applications.

References

  • [1] PubChem. Anthranilic Acid | C7H7NO2 | CID 227. nih.gov. 1

  • [4] Miltojević, A., et al. Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. scispace.com. 4

  • [2] PubChem. N-Methylanthranilic acid | C8H9NO2 | CID 67069. nih.gov. 2

  • [3] ChemicalBook. N-METHYLANTHRANILIC ACID(119-68-6) 1H NMR spectrum. chemicalbook.com. 3

Sources

Comparative

Chromatographic retention time comparison: N-Methylanthranilic acid vs Methyl ester

High-Performance Liquid Chromatography (HPLC) Retention Time Comparison: N-Methylanthranilic Acid vs. Its Methyl Ester As an Application Scientist in chromatographic method development, separating structurally similar ar...

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Retention Time Comparison: N-Methylanthranilic Acid vs. Its Methyl Ester

As an Application Scientist in chromatographic method development, separating structurally similar aromatic amino acid derivatives requires a deep understanding of molecular physicochemical properties. N-Methylanthranilic acid (NMA) and its esterified counterpart, Methyl N-methylanthranilate (MNMA), are critical analytes in plant metabolomics, flavor and fragrance profiling (particularly in citrus essential oils), and pharmaceutical synthesis[1][2].

This guide provides an objective, data-driven comparison of their chromatographic behavior, detailing the mechanistic causality behind their retention times and providing a self-validating analytical protocol.

Mechanistic Causality: Structural Polarity and RP-HPLC Retention

In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the stationary phase (typically a C18 alkyl chain) is highly hydrophobic, while the mobile phase is a polar aqueous-organic mixture. Analyte retention is dictated by the partition coefficient (LogP) and the ionization state of the molecule.

  • N-Methylanthranilic Acid (NMA): NMA contains a free carboxylic acid group (-COOH) and a secondary amine. It is an ionizable, relatively polar molecule with a pKa of approximately 5.34[3]. Because of its ability to act as a hydrogen-bond donor and acceptor, it has a lower lipophilicity (LogP ~1.8)[4].

  • Methyl N-methylanthranilate (MNMA): In MNMA, the carboxylic acid is esterified (-COOCH3). This esterification masks the polar hydroxyl group, eliminating its primary hydrogen-bonding capability and rendering the molecule non-ionizable at the carboxyl site[5]. Consequently, the molecule's lipophilicity increases significantly (LogP ~2.53)[6].

The Causality of Separation: Because MNMA is substantially more lipophilic than the free acid NMA, it exhibits a much stronger hydrophobic interaction with the C18 stationary phase. Under standard reversed-phase conditions, this thermodynamic preference for the stationary phase results in MNMA eluting significantly later than NMA[1].

RP_HPLC_Mechanism Injection Sample Mixture (NMA + MNMA) Column Reversed-Phase C18 Column (Hydrophobic Stationary Phase) Injection->Column Mobile Phase NMA N-Methylanthranilic Acid Polar (-COOH) | LogP ~1.8 Early Elution Column->NMA Weak Interaction MNMA Methyl Ester (MNMA) Lipophilic (-COOCH3) | LogP ~2.5 Late Elution Column->MNMA Strong Interaction Detector UV/Vis Detector (λ = 255 nm) NMA->Detector Rt: ~11.0 min MNMA->Detector Rt: ~38.8 min

Figure 1: Chromatographic separation mechanism of NMA and MNMA on a reversed-phase C18 column.

Self-Validating Experimental Protocol

To achieve baseline separation and reproducible retention times, the mobile phase pH must be strictly controlled. If NMA is analyzed at a neutral pH, it exists as a highly polar carboxylate anion, leading to poor retention, peak tailing, and irreproducibility. By buffering the mobile phase to an acidic pH, the carboxylic acid group of NMA remains fully protonated (neutral), ensuring predictable hydrophobic interaction and sharp peak symmetry[1][3].

A. Reagents and Sample Preparation

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Buffer: 30 mM Ammonium dihydrogen phosphate, adjusted to pH 3.0 with phosphoric acid (or alternatively, 0.1% Formic Acid in water)[1].

  • Sample Matrix: Dissolve NMA and MNMA reference standards in a 50:50 mixture of initial mobile phase to a final concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

B. HPLC System Conditions

  • Column: Phenomenex Kinetex C18 or equivalent (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 30 mM Ammonium dihydrogen phosphate buffer (pH 3.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution:

    • 0–5 min: 20% B

    • 5–25 min: Linear ramp to 60% B

    • 25–40 min: Isocratic at 60% B

    • 40–45 min: Return to 20% B for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV Diode Array Detector (DAD) set to 255 nm (optimal for anthranilate derivatives)[1].

C. System Suitability & Self-Validation Criteria A protocol is only as reliable as its internal validation. Before analyzing unknown samples, the system must pass the following criteria:

  • Resolution ( Rs​ ): The resolution between NMA and any adjacent peaks (e.g., intermediate metabolites like Methyl anthranilate) must be ≥2.0 .

  • Tailing Factor ( Tf​ ): The Tf​ for the NMA peak must be ≤1.5 . Excessive tailing indicates inadequate buffering of the free carboxylic acid.

  • Retention Time Precision: Relative Standard Deviation (RSD) of retention times over 5 replicate injections must be ≤1.0% .

Quantitative Retention Data Comparison

The following table summarizes the physicochemical properties and experimentally validated retention times of NMA and MNMA, utilizing Methyl anthranilate (MA) as an industry-standard reference point for flavor profiling[1].

AnalyteStructural FeatureEstimated LogPpKaExperimental Retention Time ( Rt​ )
N-Methylanthranilic Acid (NMA) Free Carboxylic Acid (-COOH)~1.80[4]5.34[3]11.0 min [1]
Methyl Anthranilate (MA) Primary Amine, Methyl Ester~1.882.0516.2 min [1]
Methyl N-methylanthranilate (MNMA) Secondary Amine, Methyl Ester~2.53[6]N/A38.8 min [1]

Data Note: The retention times reflect the gradient elution profile described in the protocol, demonstrating the massive 27.8-minute shift caused by the esterification of the carboxylic acid group[1].

Sources

Validation

Validating the Purity of N-Methylanthranilic Acid: A Comparative Guide to Melting Point Determination, DSC, and HPLC

As a critical building block in the synthesis of pharmaceuticals, agrochemicals, and complex alkaloids, N-Methylanthranilic acid (NMA) demands rigorous purity validation before downstream application. Even trace impuriti...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical building block in the synthesis of pharmaceuticals, agrochemicals, and complex alkaloids, N-Methylanthranilic acid (NMA) demands rigorous purity validation before downstream application. Even trace impurities—such as unreacted anthranilic acid, residual solvents, or structural isomers—can drastically alter reaction yields and compromise the safety profiles of final drug products.

As a Senior Application Scientist, I approach purity validation not as a single test, but as a self-validating system of complementary techniques. This guide objectively compares the traditional Capillary Melting Point Determination against advanced alternatives like Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC) , providing the mechanistic reasoning and experimental protocols necessary for robust quality control.

The Mechanistic Basis of Purity Validation

Pure NMA (CAS: 119-68-6) forms a highly ordered crystalline lattice, exhibiting a sharp melting point typically recorded between 178 °C and 179 °C [1][4].

The utility of melting point determination relies on the thermodynamic principles of Raoult’s Law and entropy. When an impurity is present within the NMA crystal lattice, it disrupts the intermolecular forces (such as hydrogen bonding between the carboxylic acid and secondary amine groups). This disruption increases the entropy of the solid state, lowering the amount of thermal energy required to transition the substance into a liquid. Consequently, impurities cause a melting point depression and a broadening of the melting range (typically >2 °C).

MPDepression Pure Pure NMA Crystal Highly Ordered Lattice Impurity Introduction of Impurity (e.g., Unreacted Precursors) Pure->Impurity Disruption Lattice Disruption & Increased Solid-State Entropy Impurity->Disruption Energy Lower Thermal Energy Required to Break Bonds Disruption->Energy Result Melting Point Depression & Broadened Melting Range Energy->Result

Thermodynamic mechanism of melting point depression by impurities.

Comparison of Purity Validation Techniques

While melting point is the frontline defense for purity, it is a qualitative and bulk-thermodynamic measurement. To establish a comprehensive purity profile, it must be compared against quantitative methods.

Table 1: Methodological Comparison for NMA Purity Validation
ParameterCapillary Melting Point (USP <741>)Differential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)
Primary Principle Visual observation of lattice collapseThermodynamic heat flow & enthalpyChromatographic separation & UV quantification
Data Output Melting Range (Onset to Clear Point)Endothermic Peak, Onset Temp, EnthalpyChromatogram, % Area of specific impurities
Accuracy/Sensitivity Moderate (Detects >1% impurities)High (Detects polymorphs & subtle shifts)Very High (Detects <0.1% trace impurities)
Sample Size ~1–2 mg1–5 mg~1 mg (Dissolved in solvent)
Destructive? Yes (Thermal degradation possible)Yes (Melted in sealed pan)No (Sample can theoretically be fractionated)
Cost & Throughput Low Cost / High ThroughputHigh Cost / Medium ThroughputHigh Cost / Medium Throughput

Experimental Workflows & Self-Validating Protocols

A protocol is only as reliable as its internal controls. The following methodologies emphasize the causality behind each step to ensure reproducible, self-validating results.

Protocol 1: Capillary Melting Point Determination (USP <741> Class Ia)

This method complies with standard pharmacopeial guidelines for solid substances [2][3].

  • System Calibration: Before testing NMA, verify the apparatus accuracy using USP Reference Standards that bracket the expected 178–179 °C range. Causality: Sulfanilamide (MP ~165 °C) and Sulfapyridine (MP ~191 °C) act as a self-validating control to ensure the heating block's thermal sensors are accurate[3].

  • Sample Preparation: Dry the NMA sample in a vacuum desiccator over silica gel for 24 hours. Causality: Ambient moisture acts as a classic impurity, artificially depressing the melting point.

  • Capillary Loading: Pulverize the dried NMA into a fine powder. Charge a standard glass capillary (0.8–1.2 mm ID) and tap it repeatedly on a hard surface until the powder forms a tightly packed column exactly 2.5 to 3.5 mm high . Causality: Loose packing creates microscopic air pockets. Because air is a thermal insulator, it causes a lag between the block temperature and the sample temperature, yielding artificially broadened ranges.

  • Heating Ramp: Insert the capillary into the apparatus at 170 °C (approx. 8 °C below the expected MP). Ramp the temperature at exactly 1 °C/min .

  • Observation: Record the onset point (when the solid column collapses against the tube wall) and the clear point (when the sample becomes completely liquid).

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC provides a mathematically precise measurement of the melting endotherm, removing the subjectivity of visual observation.

  • Sample Encapsulation: Weigh exactly 2.0–3.0 mg of NMA into an aluminum DSC pan and crimp the lid.

  • Atmospheric Control: Purge the furnace with dry Nitrogen gas at 30 mL/min. Causality: NMA can undergo oxidative degradation at high temperatures. An inert nitrogen atmosphere ensures the endothermic peak represents pure fusion, not a convoluted oxidation reaction.

  • Thermal Profiling: Equilibrate at 100 °C, then heat at a rate of 10 °C/min up to 200 °C.

  • Analysis: Calculate the extrapolated onset temperature and the enthalpy of fusion ( ΔHf​ ) by integrating the area under the endothermic peak.

Protocol 3: HPLC Purity Profiling

To identify what the impurities are, HPLC is required [5].

  • Stationary Phase: Use a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a gradient of Methanol and a pH 3.0 phosphate buffer. Causality: NMA contains a carboxylic acid group. At pH 3.0, the acid is fully protonated (neutralized). This prevents peak tailing caused by secondary interactions between ionized carboxylates and residual silanols on the stationary phase, ensuring sharp, quantifiable peaks.

  • Detection: Monitor UV absorbance at 254 nm.

  • Quantification: Calculate purity based on the relative peak area percentage, using a high-purity NMA reference standard to establish the retention time.

Data Synthesis & Decision Matrix

When validating NMA, the data across these three methods should correlate. A depressed melting point in the capillary method should mathematically align with a broadened endotherm in DSC and the appearance of secondary peaks in the HPLC chromatogram.

Table 2: Representative Purity Data for N-Methylanthranilic Acid
NMA SampleUSP Capillary MP RangeDSC Extrapolated OnsetHPLC Purity (% Area)Conclusion
Sample A (Standard) 178.2 °C – 179.0 °C178.5 °C (Sharp Peak)99.9%Ultra-pure; suitable for sensitive synthesis.
Sample B (Aged) 175.1 °C – 177.8 °C175.6 °C (Broad Peak)97.2%Degraded/Impure; requires recrystallization.
Sample C (Crude) 168.4 °C – 174.0 °C169.1 °C (Multiple Peaks)91.5%Highly impure; significant precursor carryover.

To streamline laboratory workflows, researchers should follow a logical decision matrix to determine which validation method is required based on the project's phase.

DecisionMatrix Start NMA Purity Validation Workflow Q1 Need exact impurity quantification or ID? Start->Q1 HPLC HPLC (Chromatography) Definitive % Purity & ID Q1->HPLC Yes Q2 Need thermodynamic data (e.g., polymorphs)? Q1->Q2 No DSC DSC (Calorimetry) Enthalpy & Precise MP Q2->DSC Yes MP Capillary MP (USP <741>) Rapid Frontline QC Check Q2->MP No

Decision matrix for selecting NMA purity validation methods.

Conclusion

Melting point determination remains the most cost-effective and rapid frontline quality control method for N-Methylanthranilic acid. By strictly adhering to USP <741> guidelines—specifically regarding sample preparation, capillary packing, and ramp rates—researchers can reliably detect impurities >1%. However, for rigorous drug development applications where trace impurities dictate toxicity or yield, melting point data must be corroborated by the thermodynamic precision of DSC and the definitive resolving power of HPLC.

References

  • PubChem. "N-Methylanthranilic acid." National Center for Biotechnology Information. URL: [Link]

  • United States Pharmacopeia (USP). "General Chapters: <741> MELTING RANGE OR TEMPERATURE." USP-NF. URL: [Link]

  • Stanford Research Systems. "Determination of Melting Points According to Pharmacopeia." URL: [Link]

Comparative

Reactivity Comparison Guide: N-Methylanthranilic Acid vs. N-Phenylanthranilic Acid

Executive Summary N-Methylanthranilic acid (N-MA) and N-Phenylanthranilic acid (N-PA, also known as fenamic acid) are critical building blocks in organic synthesis, material science, and pharmaceutical development. Despi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methylanthranilic acid (N-MA) and N-Phenylanthranilic acid (N-PA, also known as fenamic acid) are critical building blocks in organic synthesis, material science, and pharmaceutical development. Despite sharing the same anthranilic acid (2-aminobenzoic acid) core, the substitution of a single proton on the secondary amine with either a methyl or a phenyl group fundamentally alters their electronic distribution, steric profiles, and downstream reactivity. This guide provides an in-depth, objective comparison of their physicochemical behaviors and outlines field-proven experimental workflows for their application.

Structural & Electronic Fundamentals: The Causality of Reactivity

The divergent reactivity of N-MA and N-PA is dictated by the electronic nature of their respective N-substituents.

  • N-Methylanthranilic Acid (N-MA): The methyl group exerts an electron-donating inductive effect (+I). This increases the electron density on the nitrogen atom, enhancing both its basicity and nucleophilicity. In aqueous environments near its isoelectric point, N-MA exhibits a strong propensity to exist as a zwitterion. Spectrophotometric analyses reveal a high tautomerization constant (log₁₀ Kz = 1.31 ± 0.04), indicating a dominant zwitterionic equilibrium[1].

  • N-Phenylanthranilic Acid (N-PA): The phenyl group is highly electron-withdrawing via resonance. The nitrogen's lone pair delocalizes into the aromatic ring, which severely diminishes its nucleophilicity and basicity. Consequently, the protonated amine form becomes highly acidic (pKa₁ = 2.86), and the zwitterionic tautomerization is significantly suppressed (log₁₀ Kz = 0.90 ± 0.05)[1]. Furthermore, the bulky, hydrophobic diphenylamine core results in very poor water solubility, often necessitating co-solvent systems (e.g., methanol-dioxane-acetonitrile) for analytical characterization[1].

Table 1: Physicochemical and Acid-Base Properties Comparison
PropertyN-Methylanthranilic Acid (N-MA)N-Phenylanthranilic Acid (N-PA)
Substituent Effect Electron-donating (+I)Electron-withdrawing (Resonance)
Amine Basicity & Nucleophilicity HighLow
Zwitterion Tautomerization (log₁₀ Kz) 1.31 ± 0.040.90 ± 0.05
Water Solubility ModerateVery Poor (Requires organic co-solvents)
Primary Synthetic Utility Dyes, fragrances, amidation reactionsNSAIDs, acridones, redox indicators

Divergent Reactivity Profiles & Synthetic Applications

The electronic differences outlined above dictate entirely different synthetic applications for the two molecules.

N-MA's Nucleophilic Pathway: Because the nitrogen remains sterically accessible and electron-rich, N-MA readily participates in intermolecular nucleophilic attacks, such as amidation and esterification. It is heavily utilized as a versatile intermediate in the synthesis of commercial dyes, fragrances, and targeted pharmaceuticals[2].

N-PA's Cyclization and Redox Pathways: The reduced nucleophilicity and increased steric hindrance of N-PA make standard intermolecular amine reactions challenging. Instead, its reactivity is exploited in two unique ways:

  • Intramolecular Cyclization: N-PA is the premier precursor for the synthesis of 10H-acridones via intramolecular Friedel-Crafts acylation. The tricyclic acridone framework is highly valued for its antitumor, antiviral, and fluorescent properties[3]. N-PA also serves as the parent skeleton for fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs)[4].

  • Redox Indicator: The extended conjugation of the diphenylamine system allows N-PA to undergo distinct color changes upon oxidation, making it a highly sensitive internal oxidation-reduction indicator for the determination of vanadium and in iron(II) titrations[5][6].

Reactivity Core Anthranilic Acid Core NMA N-Methylanthranilic Acid (N-MA) Core->NMA + Methyl Group NPA N-Phenylanthranilic Acid (N-PA) Core->NPA + Phenyl Group NMA_Prop Electron-Donating Methyl High Nucleophilicity High Zwitterion Ratio NMA->NMA_Prop NPA_Prop Electron-Withdrawing Phenyl Steric Hindrance Low Water Solubility NPA->NPA_Prop NMA_Rxn Amidation & Esterification NMA_Prop->NMA_Rxn Nucleophilic Attack NPA_Rxn Intramolecular Cyclization (Acridone Synthesis) NPA_Prop->NPA_Rxn Friedel-Crafts Acylation

Divergent reactivity pathways of N-MA and N-PA driven by substituent electronic effects.

Self-Validating Experimental Protocols

The following protocols provide self-validating methodologies for exploiting and measuring the unique reactivity of these compounds.

Protocol A: Iron(II)-Catalyzed Intramolecular Acylation of N-PA to Acridones

Rationale: Traditional cyclodehydration of N-PA to acridones requires harsh, corrosive conditions (e.g., polyphosphoric acid or concentrated H₂SO₄ at high temperatures). This advanced protocol utilizes a cooperative catalytic system of Iron(II) triflate and dichloromethyl methyl ether (DCME) to achieve regioselective intramolecular acylation under mild, ligand-free conditions[3]. DCME acts as an in-situ formylating/activating agent for the carboxyl group, while Fe(II) provides Lewis acid catalysis without destroying sensitive functional groups.

Step-by-Step Methodology:

  • Substrate Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1.0 mmol of N-phenylanthranilic acid in 5.0 mL of anhydrous dichloromethane (DCM).

  • Activation: Add 1.5 mmol of dichloromethyl methyl ether (DCME) dropwise to the solution at 0°C. Stir for 10 minutes to allow the initial activation of the carboxylic acid moiety.

  • Catalysis: Introduce 10 mol% (0.1 mmol) of Fe(OTf)₂ to the reaction mixture.

  • Cyclization: Warm the reaction to room temperature and stir for 4–6 hours. The reaction progress can be monitored via TLC (Hexanes/Ethyl Acetate). The electron-rich ortho-position of the N-phenyl ring will attack the highly electrophilic, Fe-coordinated acyl intermediate.

  • Validation & Work-up: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the functionalized 10H-acridone.

Protocol B: Determination of Tautomeric Equilibria (Kz) via UV-Vis Spectrometry

Rationale: Accurately measuring the zwitterionic vs. unionized ratio is critical for predicting the bioavailability and formulation stability of these acids. Because the zwitterionic form dominates at the isoelectric point (pHI) in water, and the unionized form dominates in low-dielectric organic solvents, UV-Vis spectrometry can be used as a self-validating comparative system[1].

Step-by-Step Methodology:

  • Aqueous Phase (Zwitterion Baseline): Prepare a 1.0 × 10⁻⁴ M solution of the target acid (N-MA or N-PA) in an aqueous buffer. Adjust the pH precisely to the compound's calculated isoelectric point using a calibrated pH meter.

  • Organic Phase (Unionized Baseline): Prepare a parallel 1.0 × 10⁻⁴ M solution of the target acid in pure, anhydrous dioxane (a solvent with a very low dielectric constant).

  • Spectral Acquisition: Record the UV-Vis absorption spectra from 200 nm to 400 nm for both solutions using a dual-beam spectrophotometer.

  • Data Analysis: Identify the distinct absorption maxima (λmax) corresponding to the zwitterionic form (aqueous) and the unionized form (dioxane). Calculate the tautomerization constant (Kz) using the ratio of their molar absorptivities, applying the Beer-Lambert law. N-MA will yield a significantly higher Kz than N-PA due to its higher amine basicity[1].

References

  • Source: National Institutes of Health (NIH)
  • A novel synthesis of acridones via iron(II)
  • CAS 119-68-6: N-methylanthranilic acid Source: CymitQuimica URL
  • Source: PubChem (NIH)
  • Some observations on the redox behaviour of N-phenylanthranilic acid indicator in iron(II)
  • N-Phenylanthranilic Acid Manufacturers and Factory Source: Alfa Group URL

Sources

Validation

Elemental Analysis Standards for N-Methylanthranilic Acid: A Comparative Guide for Pharmaceutical Purity Profiling

Introduction N-Methylanthranilic acid (NMA) is an aromatic amino acid derivative that serves as a critical building block in the synthesis of pharmaceutical scaffolds, most notably quinazolinone alkaloids and non-steroid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-Methylanthranilic acid (NMA) is an aromatic amino acid derivative that serves as a critical building block in the synthesis of pharmaceutical scaffolds, most notably quinazolinone alkaloids and non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. Because NMA is utilized in late-stage drug development, verifying its absolute purity is a non-negotiable regulatory requirement. While techniques like High-Performance Liquid Chromatography (HPLC) and quantitative NMR (qNMR) are standard for structural elucidation, they often fail to detect inorganic impurities or trace residual solvents without highly specific internal standards.

Elemental analysis (CHNS/O) remains the gold standard for absolute compositional verification. By quantifying the exact mass fractions of Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen, researchers can detect minute deviations that indicate unreacted precursors, moisture, or synthetic artifacts. As a Senior Application Scientist, I have designed this guide to objectively compare the analytical standards and instrumental techniques used to profile NMA, providing you with a self-validating protocol for pharmaceutical-grade elemental analysis.

Section 1: The Chemical Context of N-Methylanthranilic Acid

To establish a baseline for elemental analysis, we must first look at the theoretical composition of NMA (Molecular Formula: C8H9NO2; Nominal Mass: 151.16 g/mol )[1][2].

  • Carbon (C): 63.56%

  • Hydrogen (H): 6.00%

  • Nitrogen (N): 9.27%

  • Oxygen (O): 21.17%

For a batch of NMA to be considered analytically pure for pharmaceutical use, or to meet the publication standards of the American Chemical Society (ACS), the experimentally measured CHNS values must fall within a strict ±0.30% to ±0.40% absolute tolerance of these theoretical values[3]. A deviation beyond this threshold is a direct indicator of contamination. For instance, a depressed carbon percentage coupled with an elevated oxygen percentage typically points to atmospheric moisture absorption or incomplete drying during isolation.

Section 2: Comparative Analysis of Calibration Standards

An elemental analyzer is only as accurate as the Organic Analytical Standard (OAS) used to calibrate it[3]. The choice of standard depends on the target elements and the synthetic history of the NMA batch. Below is a comparison of the three primary reference materials used in this workflow.

1. Acetanilide (NIST SRM 141e)
  • Composition: 71.088% C, 6.712% H, 10.363% N, 11.837% O[4].

  • Application: Primary standard for CHN calibration.

  • Scientific Rationale: Acetanilide is the preferred standard for NMA because it shares a similar structural motif (an aromatic ring containing nitrogen and oxygen). The National Institute of Standards and Technology (NIST) certifies its purity with the highest metrological traceability, making it ideal for regulatory submissions[4].

2. Sulfanilamide
  • Composition: 41.84% C, 4.68% H, 16.27% N, 18.62% S, 18.58% O[5].

  • Application: CHNS calibration (specifically for Sulfur detection)[5][6].

  • Scientific Rationale: While NMA does not theoretically contain sulfur, many of its synthetic routes utilize sulfonyl chlorides or sulfuric acid catalysts. Calibrating with sulfanilamide allows the analyzer to accurately quantify trace sulfur impurities that might have carried over into the final product.

3. BBOT (2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene)
  • Composition: 72.53% C, 6.09% H, 6.51% N, 7.43% O, 7.44% S[5].

  • Application: Primary standard for Oxygen calibration via pyrolysis[5][6].

  • Scientific Rationale: BBOT is highly stable and non-hygroscopic. It is the industry standard for calibrating the high-temperature pyrolysis reactors required to measure the 21.17% oxygen content in NMA[5][6].

Section 3: Analytical Techniques: Dynamic Flash Combustion vs. High-Temperature Pyrolysis

Elemental analysis of NMA requires two distinct instrumental configurations, often housed within a single automated analyzer (e.g., Thermo Scientific FlashSmart)[5][6].

  • CHNS Determination (Dynamic Flash Combustion): The NMA sample is dropped into a combustion reactor heated to ~1000°C in an oxygen-enriched atmosphere[3][6]. The tin capsule containing the sample triggers a violent exothermic reaction, pushing the localized temperature to ~1800°C. This ensures the complete oxidation of NMA into CO₂, H₂O, NxOy, and SO₂. A subsequent copper reduction layer converts the nitrogen oxides (NxOy) into N₂ gas[6].

  • Oxygen Determination (High-Temperature Pyrolysis): Oxygen cannot be measured via combustion. Instead, the NMA sample is encapsulated in silver and dropped into a pyrolysis reactor at ~1060°C in a reducing environment containing carbon black[6]. The NMA molecule decomposes, and its inherent oxygen reacts with the carbon to form Carbon Monoxide (CO), which is then quantified[6].

G NMA N-Methylanthranilic Acid (NMA) Sample WeighCHNS Weigh 2-3 mg (Tin Capsule) NMA->WeighCHNS WeighO Weigh 1-2 mg (Silver Capsule) NMA->WeighO Combustion Dynamic Flash Combustion (~1000°C, O2) WeighCHNS->Combustion Pyrolysis High-Temp Pyrolysis (~1060°C, Carbon) WeighO->Pyrolysis CalCHNS Calibrate CHNS (Acetanilide) CalCHNS->WeighCHNS CalO Calibrate Oxygen (BBOT) CalO->WeighO Reduction Cu Reduction Layer (NxOy -> N2) Combustion->Reduction CO2, H2O, NxOy GC GC Column Separation Pyrolysis->GC CO Reduction->GC CO2, H2O, N2 TCD Thermal Conductivity Detector (TCD) GC->TCD Data Data Validation (±0.3% Absolute) TCD->Data

Workflow for CHNS/O elemental analysis of NMA using dynamic flash combustion and pyrolysis.

Section 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates built-in quality control (QC) checkpoints. If any QC step fails, the system invalidates the run, preventing the reporting of erroneous data[3].

Step 1: System Purge and Blank Baseline

  • Action: Run 2-3 empty tin capsules (for CHNS) and silver capsules (for O).

  • Causality: Establishes a zero-baseline. If the baseline drifts, it indicates a carrier gas leak or atmospheric contamination in the autosampler.

Step 2: K-Factor Calibration

  • Action: Weigh 2-3 mg of Acetanilide (for CHN) and 1-2 mg of BBOT (for O) into their respective capsules[5][6]. Run each standard in triplicate.

  • Causality: Generates a linear K-factor calibration curve. The instrument software correlates the known mass fractions of the standards to the area under the curve (AUC) detected by the Thermal Conductivity Detector (TCD)[5][6].

Step 3: Sample Preparation (NMA)

  • Action: Accurately weigh 2-3 mg of the NMA sample into a tin capsule for CHNS analysis, and 1-2 mg into a silver capsule for Oxygen analysis[6]. Fold the capsules tightly using forceps.

  • Causality: Tightly folding the capsules purges trapped atmospheric air. Entrapped air contains N₂ and O₂, which will artificially inflate the Nitrogen and Oxygen readings of the NMA sample.

Step 4: Chromatographic Separation and Detection

  • Action: Introduce the capsules via the autosampler. Following combustion/pyrolysis, the resulting gases are swept by a helium carrier gas through a Gas Chromatography (GC) column[6].

  • Causality: The GC column separates the gas mixture (e.g., N₂ elutes first, followed by CO₂, H₂O, and SO₂) ensuring that the TCD measures distinct, non-overlapping peaks for accurate quantification[6].

Step 5: Quality Control (QC) Verification

  • Action: Analyze a known certified standard (e.g., Sulfanilamide) as an "unknown" sample every 10 runs[3][5].

  • Causality: This is a self-validating system check. If the measured values of the QC standard deviate by more than 0.30% absolute from its theoretical values, the calibration curve has drifted, and the instrument must be recalibrated before proceeding[3].

Section 5: Quantitative Data: Performance Comparison

The following table summarizes the theoretical mass fractions of NMA and the acceptable experimental ranges required to pass pharmaceutical quality control, alongside the recommended calibration standards.

ElementTheoretical Mass (%)Acceptable Range (±0.30%)Primary Calibration Standard
Carbon (C) 63.56%63.26% - 63.86%Acetanilide (NIST SRM 141e)
Hydrogen (H) 6.00%5.70% - 6.30%Acetanilide (NIST SRM 141e)
Nitrogen (N) 9.27%8.97% - 9.57%Acetanilide (NIST SRM 141e)
Oxygen (O) 21.17%20.87% - 21.47%BBOT
Sulfur (S) *0.00%< 0.30% (LOD)Sulfanilamide

*Note: Sulfur analysis is only required if screening for specific synthetic impurities[3].

References
  • The University of British Columbia (UBC). "Summary of CHNS Elemental Analysis Common Problems." Available at: [Link]

  • National Institute of Standards and Technology (NIST). "Certificate of Analysis: Standard Reference Material 141e (Acetanilide)." Available at: [Link]

  • CE Elantech. "High Automation of Thermo Scientific FlashSmart CHNS/O Analyzer." Available at: [Link]

Sources

Comparative

Comparative Guide: Biological Activity and Metabolic Fate of N-Methylanthranilic Acid and Its Derivatives

As a Senior Application Scientist in drug development and pharmacognosy, I frequently observe researchers struggling to predict the pharmacokinetic behavior of closely related alkaloid derivatives. N-Methylanthranilic ac...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and pharmacognosy, I frequently observe researchers struggling to predict the pharmacokinetic behavior of closely related alkaloid derivatives. N-Methylanthranilic acid (N-MA) and its esterified analogs—specifically methyl N-methylanthranilate (MMA) and isopropyl N-methylanthranilate (IMA)—are prime examples of how minor structural modifications can drastically alter a molecule's biological fate.

While N-MA serves as a foundational building block in the biosynthesis of acridone alkaloids 1[1], its volatile ester derivatives exhibit potent pharmacological properties, including antinociceptive and anxiolytic effects 2[2]. However, their biological utility is heavily dictated by their divergent metabolic pathways in vivo. This guide provides an objective, data-driven comparison of N-MA and its key metabolites, detailing their biotransformation, comparative biological activities, and the validated experimental protocols required to study them.

Divergent Metabolic Pathways: The "Why" Behind the Chemistry

Understanding the biological activity of these compounds requires analyzing their metabolic degradation. When administered in vivo, MMA and IMA do not follow the same biotransformation rules, despite their structural similarity 3[3]. The causality behind this divergence lies in steric hindrance.

  • MMA Metabolism: The unhindered methyl ester group of MMA is highly susceptible to enzymatic cleavage. Hepatic carboxylesterases rapidly hydrolyze MMA into N-MA. A secondary pathway involves amonolysis, yielding 2-(methylamino)benzamide 3[3]. Subsequently, N-MA undergoes CYP450-mediated N-demethylation to form anthranilic acid (AA) 4[4].

  • IMA Metabolism: In contrast, the bulky isopropyl group of IMA creates significant steric hindrance around the ester carbonyl. This physical blockade prevents carboxylesterases from accessing the ester bond. Consequently, the metabolic flux is forced toward phase I CYP450 enzymes, resulting in the hydroxylation of the aromatic core (e.g., isopropyl 5-hydroxy-N-methylanthranilate) rather than hydrolysis 2[2].

Metabolism MMA Methyl N-methylanthranilate (MMA) NMA N-Methylanthranilic Acid (N-MA) MMA->NMA Hydrolysis (Carboxylesterase) Benzamide 2-(methylamino)benzamide MMA->Benzamide Amonolysis IMA Isopropyl N-methylanthranilate (IMA) Hydroxylated Hydroxylated IMA Metabolites IMA->Hydroxylated Aromatic Hydroxylation (CYP450) AA Anthranilic Acid (AA) NMA->AA N-demethylation (CYP450)

Metabolic biotransformation pathways of N-methylanthranilic acid derivatives.

Comparative Biological and Toxicological Activity

The structural modifications that dictate metabolism also profoundly impact the biological and toxicological profiles of these compounds. The following table synthesizes their comparative activities based on recent pharmacological and safety assessments.

CompoundPrimary Metabolic FateKey Biological ActivitiesToxicity / Safety Profile
N-Methylanthranilic Acid (N-MA) N-demethylation to Anthranilic AcidCytotoxic against specific human breast cancer cell lines (e.g., MDA-MB-231) 5[5].Low general toxicity; non-phototoxic.
Methyl N-methylanthranilate (MMA) Hydrolysis to N-MA & AmonolysisAntinociceptive, anxiolytic, and sleep-prolonging properties 2[2].Phototoxic in the UVA spectrum (NOAEL 0.5% in humans) 6[6].
Isopropyl N-methylanthranilate (IMA) Aromatic ring hydroxylationAntinociceptive, hepatoprotective, and nephroprotective 2[2].Favorable safety profile; no observed pathohistological liver damage 3[3].
Anthranilic Acid (AA) Excretion / ConjugationMinimal direct pharmacological activity; acts as a ubiquitous metabolic intermediate.Known to elicit positive skin sensitization reactions in animal models 4[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to establish direct causality between the biological system and the observed chemical transformation.

Protocol 1: In Vitro Hepatic Microsomal Metabolism Assay

Objective: To quantify the hydrolysis and N-demethylation rates of N-MA and its esters. Causality & Design Choice: Utilizing isolated liver microsomes (rather than whole-cell homogenates) physically isolates Phase I enzymes (CYP450s and carboxylesterases) from cytosolic confounders. This ensures that the calculated Vmax​/Km​ kinetics accurately reflect membrane-bound enzyme activity 4[4].

Step-by-Step Methodology:

  • Preparation: Isolate guinea pig or rat liver microsomes via ultracentrifugation (100,000 × g). Resuspend the microsomal pellet in 0.1 M phosphate buffer (pH 7.4).

  • Substrate Incubation: Introduce 1000 μM of MMA or N-MA to the microsomal suspension. This high concentration ensures zero-order kinetics, allowing for accurate Vmax​ determination.

  • Self-Validating Controls (Critical Step):

    • Positive Control for Esterase Inhibition: Add aspirin (a known competitive carboxylesterase substrate) to a parallel sample. A concentration-dependent suppression of MMA hydrolysis validates that the cleavage is specifically esterase-driven 4[4].

    • Positive Control for CYP450 Inhibition: Add SKF 525-A (a non-selective CYP450 inhibitor) to another sample. The cessation of N-MA demethylation confirms CYP450 causality 4[4].

    • Negative Control: Use heat-inactivated microsomes to rule out spontaneous chemical degradation in the buffer.

  • Quantification: Terminate the reaction with ice-cold acetonitrile, centrifuge, and analyze the supernatant via HPLC-PDA-MS to quantify the formation of N-MA and AA.

Protocol 2: In Vivo Metabolite Extraction and Structural Elucidation

Objective: To identify the urinary metabolite profile of volatile alkaloids. Causality & Design Choice: Standard normal-phase silica chromatography can degrade sensitive, volatile alkaloid metabolites. Using Sephadex LH-20 size-exclusion chromatography preserves the structural integrity of the hydroxylated products 3[3].

Step-by-Step Methodology:

  • Administration: Administer IMA or MMA to rat models via intraperitoneal (i.p.) injection at 200 mg/kg for 7 days. Causality: i.p. administration bypasses immediate gastrointestinal degradation, providing a clearer systemic metabolic profile2[2].

  • Collection: House subjects in metabolic cages and collect 24-hour urine samples.

  • Extraction: Perform a liquid-liquid extraction using diethyl-ether to selectively isolate lipophilic metabolites from the aqueous urine matrix 2[2].

  • Purification: Fractionate the concentrated ether extract using a Sephadex LH-20 column 3[3].

  • Elucidation: Analyze the purified fractions using a combination of 1H/13C NMR, GC-MS, and FTIR to confirm aromatic core hydroxylation (for IMA) or ester hydrolysis (for MMA) 2[2].

Workflow Step1 1. In Vivo Administration (Rats, 200 mg/kg i.p.) Step2 2. Urine Collection (24h metabolic cages) Step1->Step2 Step3 3. Diethyl-ether Extraction (Isolates lipophilic metabolites) Step2->Step3 Step4 4. Sephadex LH-20 Chromatography (Preserves volatile alkaloids) Step3->Step4 Step5 5. Structural Elucidation (NMR, GC-MS, FTIR) Step4->Step5

Workflow for the isolation and structural elucidation of urinary metabolites.

References

  • N,N-Dimethyl-anthranilic Acid from Calvatia nipponica Mushroom Fruiting Bodies Induces Apoptotic Effects on MDA-MB-231 Human Breast Cancer Cells. Nutrients (MDPI).5

  • Hepatic Metabolism of Methyl Anthranilate and Methyl N-Methylanthranilate as Food Flavoring Agents in Relation to Allergenicity in the Guinea Pig. Biological and Pharmaceutical Bulletin (J-STAGE).4

  • Metabolites of two essential-oil constituents, methyl and isopropyl N-methylanthranilates, in rat urine. Facta Universitatis Series Physics Chemistry and Technology (ResearchGate).2

  • Distinct urinary metabolite profiles of two pharmacologically active N-methylanthranilates: Three approaches to xenobiotic metabolite identification. Food and Chemical Toxicology (PubMed).3

  • Opinion of the Scientific Committee on Consumer Safety on methyl-N-methylanthranilate. European Commission.6

  • N-Methylation of Anthranilic Acid to N-Methylanthranilic Acid by Cell-free Extracts of Ruta graveolens Tissue Cultures. Planta Medica (PubMed).1

Sources

Safety & Regulatory Compliance

Safety

N-MethylanthranilicAcid proper disposal procedures

Comprehensive Operational Guide: N-Methylanthranilic Acid (N-MAA) Handling and Disposal Procedures As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on op...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: N-Methylanthranilic Acid (N-MAA) Handling and Disposal Procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on optimizing chemical safety and logistical operations. N-Methylanthranilic Acid (N-MAA) is a highly valuable intermediate in pharmaceutical synthesis and dye manufacturing [4]. However, because it is structurally related to DEA List I chemicals (such as anthranilic acid and N-acetylanthranilic acid, which are heavily monitored precursors) [3], and due to its specific irritant properties, its disposal cannot be treated as an afterthought.

This guide provides field-proven, step-by-step methodologies to ensure your laboratory maintains strict regulatory compliance, environmental stewardship, and absolute operational safety.

Part 1: Physicochemical & Hazard Profile

Understanding the physical properties of N-MAA is the foundation of a safe disposal strategy. As a crystalline solid, its primary acute hazard is dust generation, which dictates our approach to spill containment and waste segregation.

PropertyValueOperational & Disposal Relevance
CAS Number 119-68-6Essential for EPA RCRA waste manifesting and institutional tracking.
Physical State Solid (Powder)High risk of aerosolization; strictly prohibits dry sweeping during spill cleanup.
Melting Point 104–105 °CRemains solid at ambient temperatures; requires solubilization for optimal incineration.
Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Mandates strict PPE (N95/P100 respirator, chemical goggles, nitrile gloves) [1].
Incompatibilities Strong oxidizing agentsMust be strictly segregated in waste streams to prevent exothermic reactions.

Part 2: The Causality of Disposal Choices (E-E-A-T)

In advanced laboratory operations, we do not simply follow rules; we understand the mechanisms behind them. The scientific and regulatory causality behind N-MAA disposal dictates a highly specific approach:

  • Why Incineration over Landfill? N-MAA contains a nitrogen atom in its amine group. If improperly degraded in a landfill, it can leach into groundwater or form toxic degradation products. High-temperature incineration completely breaks down the organic framework into basic oxides [2].

  • Why use a Combustible Solvent? Direct incineration of fine powders can lead to incomplete combustion and the release of unburned particulates. Dissolving N-MAA in a combustible solvent (e.g., ethanol or acetone) ensures a homogeneous fuel mixture, leading to rapid, complete thermal destruction [2].

  • Why are NOx Scrubbers Mandatory? Combusting any nitrogen-containing compound generates nitrogen oxides (NOx). The chosen EPA-approved disposal facility must utilize an afterburner and a scrubber system to neutralize these emissions, preventing atmospheric pollution and complying with Clean Air Act regulations [2].

Part 3: Self-Validating Disposal Methodologies

To guarantee trustworthiness and compliance, every protocol below is designed as a self-validating system —meaning the success of the procedure is analytically proven before moving to the next step.

Protocol A: Routine Laboratory Waste Disposal
  • Segregation : Collect N-MAA waste in a dedicated, chemically compatible, tightly sealed container. Ensure no strong oxidizers are present in the waste stream.

  • Solubilization : Operating inside a certified fume hood, dissolve the solid N-MAA waste in a highly combustible solvent (e.g., ethanol) [2].

    • Validation Checkpoint : Visually inspect the solution against a light source. The absolute absence of suspended particulates confirms complete solubilization, guaranteeing uniform combustion at the disposal facility.

  • Labeling : Label the container with the exact chemical name, CAS number (119-68-6), concentration, and the dual hazard warnings: "Irritant" and "Combustible Liquid."

  • Institutional Logging : Record the exact mass of N-MAA disposed of in the laboratory's inventory management system.

    • Validation Checkpoint : Perform a Mass Balance Reconciliation ( Massinitial​=Massconsumed​+Massrecovered​+Masswaste​ ). A discrepancy of >1% requires an immediate internal review for potential spills or diversion, aligning with best practices for handling precursor analogs [3].

  • Transfer : Transfer the logged container to your Environmental Health and Safety (EHS) department for transportation to a licensed chemical incinerator.

Protocol B: Solid Spill Response
  • PPE Donning : Immediately don chemical safety goggles, double nitrile gloves, and a particulate respirator (N95 or higher) to protect against severe mucous membrane irritation[1].

  • Containment : Isolate the spill area. Do not dry sweep , as this generates hazardous, inhalable dust [1].

  • Collection : Lightly dampen inert absorbent pads with water or ethanol to trap the powder. Alternatively, use a dedicated HEPA-filtered hazardous materials vacuum.

  • Surface Decontamination : Wash the affected surface with a mild basic solution (e.g., dilute sodium bicarbonate) to neutralize residual acid, followed by a distilled water rinse.

    • Validation Checkpoint : Swab the cleaned surface and test the swab with pH paper. A reading of pH 7.0 ± 0.5 analytically validates the complete removal of acidic residues.

  • Disposal : Place all contaminated pads, PPE, and collected material into a sealed, properly labeled hazardous waste bag for incineration[2].

Part 4: Workflow Visualization

The following diagram illustrates the logical progression of N-MAA waste management, ensuring no regulatory or safety checkpoints are bypassed.

G Start N-MAA Waste Generation Assess Hazard & Regulatory Assessment Start->Assess Identify state Contain Containment & Inert Absorption Assess->Contain PPE & Spill Kit Log Institutional Logging & EPA RCRA Tracking Contain->Log Mass balance Dispose High-Temp Incineration (Approved Facility) Log->Dispose Transfer to vendor

Logical workflow for the safe handling, containment, and regulatory disposal of N-MAA waste.

References

  • Environmental Protection Agency (EPA). "Industrial Process Profiles for Environmental Use: Chapter 7 - Organic Dyes and Pigments Industry." EPA Archives. Available at: [Link][4]

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